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  • Product: 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine
  • CAS: 61380-02-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Abstract This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. This compound is a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. This compound is a key intermediate in the synthesis of several potent synthetic opioids, including Alfentanil and Sufentanil.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical principles, experimental protocols, and critical considerations for the successful synthesis of this important molecule. The presented pathway commences with the readily available N-benzyl-4-piperidone and proceeds through a multi-step sequence involving a Strecker reaction, nitrile hydrolysis, ester reduction, and final methylation. Each step is discussed in detail, with an emphasis on the causality behind experimental choices, safety protocols, and methods for purification and characterization.

Introduction and Strategic Overview

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[3] The target molecule, 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS 61380-02-7)[1][4], is a functionally rich derivative that serves as a crucial building block in the synthesis of high-potency analgesics.[5] Its synthesis requires careful strategic planning to install the requisite functional groups at the 4-position of the piperidine ring.

The chosen synthetic strategy begins with the commercially available N-benzyl-4-piperidone and proceeds through four key transformations:

  • Strecker Synthesis: Formation of an α-amino nitrile by reacting the ketone with aniline and a cyanide source. This step efficiently introduces the aniline and a carbon precursor for the methoxymethyl group at the 4-position.

  • Nitrile Hydrolysis: Conversion of the nitrile group to a carboxylic acid. This is a critical step that transforms the cyano group into a more versatile functional group for further manipulation.

  • Reduction to an Alcohol: Reduction of the carboxylic acid (or its corresponding ester) to a primary alcohol. This sets the stage for the introduction of the methyl ether.

  • Williamson Ether Synthesis (Methylation): Formation of the methoxymethyl group via methylation of the primary alcohol.

This pathway is logical and has been well-documented in the literature, offering a reliable route to the target molecule.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as follows:

Synthesis_Pathway Start N-Benzyl-4-piperidone Intermediate1 1-Benzyl-4-cyano- 4-anilinopiperidine Start->Intermediate1  Strecker Synthesis (Aniline, KCN) Intermediate2 1-Benzyl-4-carboxy- 4-anilinopiperidine Intermediate1->Intermediate2  Hydrolysis (H₂SO₄, then HCl) Intermediate3 [1-Benzyl-4-(phenylamino) -piperidin-4-yl]methanol Intermediate2->Intermediate3  Reduction (LiAlH₄ or Red-Al) Product 1-Benzyl-4-(methoxymethyl)- N-phenylpiperidin-4-amine Intermediate3->Product  Methylation (NaH, CH₃I)

Caption: Overall synthetic pathway from N-benzyl-4-piperidone.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Strecker Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine

The Strecker synthesis is a classic method for preparing α-amino acids, but it is equally effective for the synthesis of α-amino nitriles from ketones.[6] In this step, N-benzyl-4-piperidone is condensed with aniline to form an iminium ion intermediate, which is then attacked by a cyanide nucleophile.

Protocol:

  • Reagents and Materials:

    • N-Benzyl-4-piperidone

    • Aniline

    • Potassium cyanide (KCN)

    • Glacial acetic acid

    • Dichloromethane (CH₂Cl₂)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Ice bath

  • Procedure:

    • To a round-bottom flask, add N-benzyl-4-piperidone (1 equivalent), aniline (1.1 equivalents), and dichloromethane.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of potassium cyanide (1.2 equivalents) in water.

    • While maintaining the temperature at 0-5 °C, add glacial acetic acid (2 equivalents) dropwise over 1-2 hours.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to yield the crude 1-benzyl-4-cyano-4-anilinopiperidine. The product can be purified by column chromatography on silica gel.

Causality and Expertise: The use of glacial acetic acid serves to protonate the imine formed in situ, generating a more electrophilic iminium ion that is readily attacked by the cyanide anion.[4] The slow, controlled addition of acid is crucial to prevent the polymerization of hydrogen cyanide, which can form under acidic conditions. An optimized Strecker-type condensation of piperidone with aniline and HCN has been reported to yield the anilino-nitrile in approximately 90% yield.[7]

Safety: Potassium cyanide is highly toxic and must be handled with extreme care in a well-ventilated fume hood.[3][8][9][10][11] Always wear appropriate personal protective equipment (PPE), including double gloves and safety goggles.[3][8][9][10] Avoid contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[8][9][10] All cyanide-containing waste must be quenched with bleach before disposal according to institutional guidelines.

Step 2: Hydrolysis of 1-Benzyl-4-cyano-4-anilinopiperidine to 1-Benzyl-4-carboxy-4-anilinopiperidine

The hydrolysis of the nitrile to a carboxylic acid is typically a two-stage process, proceeding through an amide intermediate. Strong acidic conditions are required to drive the reaction to completion.

Protocol:

  • Reagents and Materials:

    • 1-Benzyl-4-cyano-4-anilinopiperidine

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated hydrochloric acid (HCl)

    • Crushed ice

    • Concentrated ammonia solution

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Carefully add the crude 1-benzyl-4-cyano-4-anilinopiperidine to concentrated sulfuric acid (70-90%) while stirring and cooling in an ice bath.

    • Stir the mixture at room temperature for 50-90 hours.[12]

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a concentrated ammonia solution to a pH of 4-9, keeping the temperature below 10 °C.[12] This will precipitate the intermediate amide.

    • Filter the solid amide and wash it with cold water.

    • Add the amide to concentrated hydrochloric acid and heat to reflux for 10-20 hours.[12]

    • Cool the reaction mixture to room temperature and allow it to crystallize.

    • Filter the solid, wash with water, and dry to obtain 1-benzyl-4-carboxy-4-anilinopiperidine.

Causality and Expertise: The initial hydrolysis with concentrated sulfuric acid is selective for the formation of the amide.[7] The subsequent, more vigorous hydrolysis with hydrochloric acid is necessary to convert the amide to the carboxylic acid. The step-wise approach allows for better control and potentially higher yields compared to a one-pot hydrolysis. This multi-step hydrolysis has been reported to yield the final carboxylic acid in good yield.[7]

Step 3: Reduction of 1-Benzyl-4-carboxy-4-anilinopiperidine to [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol

The reduction of the carboxylic acid to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LAH) or a safer alternative like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are commonly used. For improved solubility and reactivity, the carboxylic acid is often converted to its methyl ester prior to reduction.

Protocol (via methyl ester):

  • Reagents and Materials:

    • 1-Benzyl-4-carboxy-4-anilinopiperidine

    • Methanol

    • Thionyl chloride (SOCl₂) or a similar esterification catalyst

    • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al, Vitride) solution in toluene

    • Toluene

    • Sodium hydroxide (NaOH) solution (15%)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Inert atmosphere setup (e.g., nitrogen or argon)

  • Procedure:

    • Esterification: Convert the carboxylic acid to its methyl ester, methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, using standard methods such as refluxing in methanol with a catalytic amount of sulfuric acid or by forming the acid chloride with thionyl chloride followed by the addition of methanol.[7]

    • Reduction: In a dry, inert atmosphere, dissolve the methyl ester (1 equivalent) in dry toluene.

    • Slowly add a solution of Red-Al (3 equivalents) in toluene to the stirred solution at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-3 hours.

    • Work-up: Cool the reaction mixture to 0 °C and slowly add water to quench the excess Red-Al. Then, add a 15% aqueous solution of sodium hydroxide, followed by more water (the Fieser work-up method is recommended: for 'x' g of reducing agent, add 'x' mL of water, 'x' mL of 15% NaOH, and then '3x' mL of water).[13][14]

    • Stir the mixture vigorously until a granular precipitate forms.

    • Filter the precipitate and wash it thoroughly with toluene.

    • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol as a viscous oil. A reported yield for this reduction step is 98%.[14]

Causality and Expertise: Red-Al is often preferred over LAH for large-scale reactions due to its higher solubility in aromatic solvents and greater thermal stability. The Fieser work-up is a reliable method for quenching LAH and Red-Al reductions, resulting in easily filterable aluminum salts.[13][14]

Safety: Both LAH and Red-Al react violently with water and other protic solvents, releasing flammable hydrogen gas.[14][15][16][17] All equipment must be thoroughly dried, and the reaction must be carried out under an inert atmosphere. The quenching procedure must be performed slowly and with adequate cooling.

Step 4: Methylation of [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol

The final step is a Williamson ether synthesis to form the methoxymethyl group. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Protocol:

  • Reagents and Materials:

    • [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

    • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

    • Inert atmosphere setup

  • Procedure:

    • Wash the sodium hydride (1.2 equivalents) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0 °C and slowly add a solution of [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol (1 equivalent) in anhydrous THF.

    • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

    • Let the reaction stir at room temperature overnight.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the excess sodium hydride by the slow addition of water or ethanol.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Causality and Expertise: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating alcohols without competing side reactions. Methyl iodide is a highly effective methylating agent. The use of an anhydrous polar aprotic solvent like THF or DMF facilitates the Sₙ2 reaction.

Safety: Sodium hydride is a flammable solid that reacts violently with water.[14] It should be handled under an inert atmosphere. Methyl iodide is a toxic and carcinogenic substance and should be handled with appropriate precautions in a fume hood.

Data Summary and Characterization

Compound Name Molecular Formula Molecular Weight ( g/mol ) CAS Number Typical Yield
1-Benzyl-4-cyano-4-anilinopiperidineC₁₉H₂₁N₃291.3961380-02-7 (for the target molecule)~90%[7]
1-Benzyl-4-carboxy-4-anilinopiperidineC₁₉H₂₂N₂O₂326.4061085-60-740-45% (over 3 steps)[7]
[1-Benzyl-4-(phenylamino)piperidin-4-yl]methanolC₁₉H₂₄N₂O296.4161086-04-298%[14]
1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amineC₂₀H₂₆N₂O310.4461380-02-7~25% (overall)[8]

Characterization of [1-Benzyl-4-(phenylamino)piperidin-4-yl]methanol: [14]

  • Appearance: Viscous, light yellow oil

  • ¹H NMR (CDCl₃): δ 7.5-6.6 (m, 10H), 3.6 (s, 2H), 3.5 (s, 2H), 2.6 (m, 3H), 2.3 (t, 2H), 1.9 (d, 2H), 1.6 (dt, 2H)

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a key intermediate for important pharmaceuticals. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize this valuable compound. The provided workflow and data serve as a solid foundation for further optimization and application in drug discovery and development programs.

References

  • Fieser, L. F., & Fieser, M. (n.d.). Workup for Aluminum Hydride Reductions. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Laboratory Safety Guideline. (n.d.). Sodium and Potassium Cyanide. Retrieved from [Link]

  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31(2), 162–171. [Link]

  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • DTIC. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • Google Patents. (n.d.). CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
  • Mondal, P. (2014). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry, 7(5), 495-499.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Pharmaceutical Technology. (2016, August 2). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • Poh, G. H., & Tiekink, E. R. T. (2017). 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol. Molbank, 2017(3), M946. [Link]

  • Forró, E., & Fülöp, F. (2013). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 18(10), 12687–12698. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Björkman, S., & Stanski, D. R. (1988). Simultaneous determination of fentanyl and alfentanil in rat tissues by capillary column gas chromatography. Journal of Chromatography, 433, 95–104. [Link]

  • Dosen-Micovic, L., Ivanovic, M., & Micovic, V. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.
  • PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005044798A1 - Industrial method for separation and purification of fentanyl by reverse phase preparative chromatography.
  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • UCL Discovery. (n.d.). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from [Link]

  • PubChem. (n.d.). Alfentanil. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). (4-benzyl-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}piperidin-4-yl)methanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.
  • Pharmaceutical Technology. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Retrieved from [Link]

  • Usiena Air. (2023, November 2). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Executive Summary This technical guide provides an in-depth analysis of the core physicochemical properties of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS No. 61380-02-7).

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the core physicochemical properties of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS No. 61380-02-7). As a critical intermediate in the synthesis of high-potency synthetic opioids such as Alfentanil and Sufentanil, a thorough understanding of this compound's characteristics is paramount for researchers, process chemists, and drug development professionals.[1] This document moves beyond a simple data sheet to offer a holistic view, integrating theoretical principles with detailed, field-proven experimental protocols for properties including solubility, pKa, and thermal characteristics. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a practical and reliable resource for laboratory applications, process scale-up, and quality control.

Chemical Identity and Significance

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a complex tertiary amine featuring a piperidine core substituted with benzyl, methoxymethyl, and phenylamine groups. Its molecular structure is fundamental to its role as a precursor in the intricate synthetic pathways leading to potent analgesics. The precise characterization of its physicochemical properties is not merely an academic exercise; it directly impacts reaction kinetics, purification strategies, formulation development, and the overall efficiency and safety of the pharmaceutical manufacturing process.

Molecular Structure:

Caption: 2D representation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Core Physicochemical Properties

A summary of the known physical and chemical data for this compound is presented below. It is critical to note that while some properties are well-documented, others, such as solubility and pKa, require experimental determination for specific applications.

Summary of Properties
PropertyValueSource
CAS Number 61380-02-7[1][2]
Molecular Formula C₂₀H₂₆N₂O[1][2]
Molecular Weight 310.43 g/mol [1][2]
Physical State Colourless Oil[1][2]
Boiling Point 432.3°C at 760 mmHg[2]
Density 1.096 g/cm³[2]
Refractive Index 1.593[2]
Flash Point 215.2°C[2]
Vapor Pressure 1.12 x 10⁻⁷ mmHg at 25°C[2]
Thermal Properties: Melting Point Analysis

As a viscous, colorless oil at standard temperature and pressure, this compound does not exhibit a sharp melting point.[1][2] However, the determination of a melting point is a crucial technique for assessing the purity and identity of its solid derivatives, such as hydrochloride salts, which are often prepared to improve handling and stability.[3]

This protocol outlines the standard capillary method, which is the most common and pharmacopeia-accepted technique for determining the melting point of a crystalline solid.[3][4]

  • Sample Preparation:

    • Ensure the sample (e.g., a salt of the title compound) is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle to avoid air pockets, which lead to uneven heating.[5]

    • Tap the open end of a glass capillary tube onto the sample pile to collect a small amount of material.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the sample tightly into the closed end. The ideal sample depth is 1-2 mm to ensure uniform heat transfer.[5]

  • Instrument Setup & Measurement:

    • Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

    • For an unknown sample, perform a rapid preliminary run by increasing the temperature at a rate of 10-20°C per minute to find an approximate melting range.

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • For an accurate measurement, insert a new sample and set the heating rate to 1-2°C per minute.[5][6]

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).[6]

    • The melting point is reported as the range T₁ - T₂. A sharp melting range (0.5-1.0°C) is indicative of a pure substance, whereas impurities typically depress and broaden the melting range.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical parameter influencing bioavailability, formulation, and purification. The molecular structure of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine—with its large nonpolar surface area from the benzyl and phenyl rings—suggests low intrinsic solubility in aqueous media. However, the presence of two basic nitrogen atoms predicts a significant increase in solubility under acidic conditions due to the formation of water-soluble ammonium salts.[7][8]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility or "shake-flask" method, a gold standard for determining the solubility of a compound in various solvents.

  • Preparation:

    • Prepare a series of vials containing the desired solvents (e.g., deionized water, 0.1 M HCl, 0.1 M NaOH, ethanol, DMSO).

    • Add an excess amount of the title compound (as an oil) to each vial, ensuring that a separate phase of the compound is clearly visible. The goal is to create a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath, typically set to 25°C or 37°C, to simulate room temperature or physiological conditions, respectively.

    • Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing & Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the undissolved material settle.

    • Carefully withdraw a known volume of the supernatant from each vial using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particulates.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV or LC-MS).

    • Quantify the concentration of the dissolved compound against a standard calibration curve. The calculated concentration represents the equilibrium solubility in that specific solvent.

Visualization of Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis prep1 Add excess compound to solvent vials prep2 (Water, 0.1M HCl, 0.1M NaOH, EtOH) equil1 Agitate in shaker bath (24-48h at 25°C) prep2->equil1 analysis1 Filter supernatant (0.45 µm filter) equil1->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify via HPLC-UV or LC-MS analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Acid-Base Properties (pKa)

The pKa value, the negative logarithm of the acid dissociation constant, is a quantitative measure of a compound's acidity or basicity. For this molecule, the two nitrogen atoms are the basic centers. The tertiary amine within the piperidine ring is expected to be a stronger base (higher pKa) than the secondary, aniline-like nitrogen, whose lone pair is partially delocalized into the aromatic phenyl ring. Knowing these pKa values is crucial for predicting ionization state at different physiological pHs, developing salt formation strategies, and designing separation and purification methods.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[9][10][11] The procedure involves monitoring the pH of a solution as a titrant is added incrementally.

  • System Calibration & Preparation:

    • Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[9]

    • Accurately prepare a standardized titrant solution (e.g., 0.1 M HCl, since the analyte is basic).

    • Precisely weigh and dissolve a known quantity of the title compound in a suitable co-solvent/water mixture to achieve a concentration of approximately 1-10 mM. The choice of co-solvent (e.g., methanol or DMSO) is critical for sparingly soluble compounds.

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[9]

  • Titration Procedure:

    • Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • To ensure an inert atmosphere and prevent CO₂ absorption (which can react with the amine), purge the solution with nitrogen gas before and during the titration.[9]

    • Add the standardized HCl titrant in small, precise increments using an automated burette.

    • Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[9]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. These are identified as the midpoints of the buffer regions on the titration curve, which coincide with the inflection points on a derivative plot (dpH/dV vs. V).[9]

    • Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[9]

Visualization of Potentiometric Titration Workflow

G start Calibrate pH Meter (pH 4, 7, 10) prep Prepare analyte solution (in co-solvent with KCl) start->prep titrate Titrate with standardized HCl under N₂ atmosphere prep->titrate record Record pH vs. Titrant Volume titrate->record plot Plot pH vs. Volume record->plot analyze Identify half-equivalence points (Inflection points in derivative plot) plot->analyze result Determine pKa values analyze->result

Caption: Logical workflow for pKa determination via potentiometric titration.

Spectroscopic and Structural Characterization

Spectroscopic analysis is indispensable for confirming the chemical identity, structure, and purity of the compound.

Mass Spectrometry (MS)
  • Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity. Electrospray Ionization (ESI) is the preferred method for this type of molecule as it is a soft ionization technique that typically yields the intact protonated molecular ion.

  • Experimental Protocol (ESI-MS):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source or inject it via an LC system.

    • Acquire the mass spectrum in positive ion mode.

  • Expected Results: The primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z value corresponding to the compound's monoisotopic mass plus the mass of a proton (approx. 311.21).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structural confirmation.[12]

  • Experimental Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Predicted ¹H NMR Chemical Shifts:

    • ~7.2-7.4 ppm: Multiplets corresponding to the protons of the benzyl and phenyl aromatic rings.

    • ~3.5 ppm: Singlet for the benzylic -CH₂- protons.

    • ~3.3 ppm: Singlet for the methoxy (-OCH₃) protons.

    • ~3.4 ppm: Singlet for the methoxymethyl (-CH₂O-) protons.

    • ~1.5-3.0 ppm: A series of complex multiplets for the piperidine ring protons.[13][14]

    • A broad singlet for the N-H proton, whose chemical shift is variable and dependent on concentration and solvent.

Infrared (IR) Spectroscopy
  • Rationale: IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Experimental Protocol (ATR-IR):

    • Place a small drop of the oil sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Key Absorption Bands:

    • ~3400-3300 cm⁻¹: N-H stretch (secondary amine).

    • ~3100-3000 cm⁻¹: Aromatic C-H stretch.

    • ~3000-2800 cm⁻¹: Aliphatic C-H stretch (piperidine, benzyl, methoxymethyl).

    • ~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.

    • ~1250-1050 cm⁻¹: Strong C-O-C ether stretch and C-N amine stretches.

Handling, Storage, and Safety

  • Handling: Use in a well-ventilated area or fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of any aerosols and direct contact with skin and eyes.[15][16]

  • Storage: As a colorless oil, the compound should be stored in a tightly sealed container to prevent oxidation and absorption of atmospheric moisture. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

Conclusion

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a compound of significant pharmaceutical interest. This guide has detailed its known physicochemical properties and provided robust, actionable protocols for the experimental determination of critical parameters like solubility and pKa. The application of these methods will enable researchers and developers to ensure the identity, purity, and quality of this intermediate, facilitating more efficient and reliable synthesis of vital opioid analgesics.

References

  • Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

  • Cas 61380-02-7,1-benzyl-4-(methoxymethyl) - LookChem. [Link]

  • Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine - Optica Publishing Group. [Link]

  • Melting point determination | Edisco. [Link]

  • Experiment 27 - Amines and Amides - Jay C. McLaughlin. [Link]

  • Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. [Link]

  • Melting Point | MIT Digital Lab Techniques Manual - YouTube. [Link]

  • Melting point determination. [Link]

  • Video: Melting Point Determination of Solid Organic Compounds - JoVE. [Link]

  • Amine Unknowns. [Link]

  • pKa Value Determination Guidance 2024 - PharmaeliX. [Link]

  • Amines: Structure, Properties, and Reactions | Solubility of Things. [Link]

  • Piperidine - Wikipedia. [Link]

  • Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. [Link]

  • N-Phenyl-4-piperidinamine - NIST WebBook. [Link]

  • Determination of pKa Values by Liquid Chromatography. [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

  • SAFETY DATA SHEET - State of Michigan. [Link]

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Foundational

An In-Depth Technical Guide to 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS 61380-02-7): Synthesis, Analysis, and Pharmaceutical Context

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a key intermediate in the synthesis of potent synthetic opioids such as Alfentanil and Sufentanil.[1][2][3] This document delves into its chemical characteristics, plausible synthetic routes, analytical methodologies for characterization and quality control, and its pharmacological and toxicological profile within the context of its association with fentanyl-related compounds. Furthermore, this guide addresses the significant regulatory framework surrounding this and similar piperidine-based precursors. The information presented herein is intended to equip researchers and drug development professionals with the necessary technical knowledge for the safe and compliant handling and utilization of this compound in a research and development setting.

Introduction and Pharmaceutical Significance

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS: 61380-02-7) is a substituted 4-anilinopiperidine derivative. Its core structure is a critical pharmacophore for a class of highly potent synthetic opioids. The primary significance of this compound lies in its role as a direct precursor to powerful analgesics used in clinical settings, including Alfentanil and Sufentanil.[1][2][3] The synthesis of these opioids involves the modification of the piperidine nitrogen of this intermediate. Understanding the chemistry and handling of this precursor is paramount for pharmaceutical companies involved in the legitimate production of these controlled substances and for law enforcement and forensic chemists in the context of illicit drug synthesis.

The molecular structure, featuring a benzyl group on the piperidine nitrogen, a phenylamino group, and a methoxymethyl group at the 4-position, contributes to the overall lipophilicity and steric hindrance that influence its reactivity in subsequent synthetic steps.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is presented in Table 1. This data is essential for its proper handling, storage, and for the design of analytical and synthetic procedures.

PropertyValueSource
CAS Number 61380-02-7[4]
Molecular Formula C₂₀H₂₆N₂O[4]
Molecular Weight 310.43 g/mol [4]
Appearance Colorless Oil[1][2]
Boiling Point 432.3°C at 760 mmHg[4]
Density 1.096 g/cm³[4]
Flash Point 215.2°C[4]
Refractive Index 1.593[4]

Synthesis and Mechanistic Considerations

While specific, detailed, and publicly available synthesis protocols for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine are scarce, a plausible and logical synthetic route can be constructed based on established organic chemistry principles and analogous reactions found in the synthesis of fentanyl and its derivatives.[5] The following proposed synthesis should be considered a representative method and would require optimization and validation in a laboratory setting.

The overall synthetic strategy involves the construction of the substituted piperidine ring, followed by the introduction of the methoxymethyl and phenylamino groups at the 4-position. A common and efficient approach is the reductive amination of a suitable piperidone precursor.

Synthesis_Pathway A 1-Benzyl-4-piperidone C Intermediate Imine A->C Condensation B Aniline B->C D 1-Benzyl-N-phenylpiperidin-4-amine C->D Reduction G 1-Benzyl-4-(hydroxymethyl)-N-phenylpiperidin-4-amine D->G Hydroxymethylation E Formaldehyde E->G F Methanol H 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine F->H G->H Methylation

Caption: Proposed synthetic pathway for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Proposed Synthetic Protocol

Step 1: Reductive Amination of 1-Benzyl-4-piperidone

This initial step involves the formation of an imine intermediate through the condensation of 1-benzyl-4-piperidone with aniline, followed by in-situ reduction to yield 1-benzyl-N-phenylpiperidin-4-amine.

  • Rationale: Reductive amination is a robust and widely used method for the formation of C-N bonds. The use of a reducing agent like sodium borohydride or sodium triacetoxyborohydride is common for this transformation, offering good yields and selectivity.

  • Protocol:

    • To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add aniline (1.1 equivalents).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction mixture to 0°C and add a reducing agent, for example, sodium borohydride (1.5 equivalents), portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-benzyl-N-phenylpiperidin-4-amine.

Step 2: Hydroxymethylation and Methylation

The subsequent steps involve the introduction of the methoxymethyl group at the 4-position. This can be achieved through a two-step process: hydroxymethylation followed by methylation.

  • Rationale: The introduction of the hydroxymethyl group can be accomplished using formaldehyde. The subsequent methylation of the resulting alcohol to a methyl ether is a standard transformation, often carried out using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.

  • Protocol:

    • Dissolve 1-benzyl-N-phenylpiperidin-4-amine (1 equivalent) in a suitable solvent.

    • Add an aqueous solution of formaldehyde (excess) and stir at room temperature.

    • After the formation of the hydroxymethyl intermediate is complete (monitored by TLC or LC-MS), add a base such as sodium hydride (1.2 equivalents) at 0°C.

    • Slowly add a methylating agent, for instance, methyl iodide (1.2 equivalents), and allow the reaction to proceed at room temperature until completion.

    • Work up the reaction by quenching with water, extracting the product, and purifying by column chromatography to obtain 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Analytical Methodologies

Robust analytical methods are crucial for the identification, quantification, and quality control of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. Due to its role as a fentanyl precursor, highly sensitive and specific techniques are employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of this compound. A reverse-phase method would be suitable for its separation and quantification.

  • Rationale: The non-polar nature of the compound makes it well-suited for reverse-phase chromatography. A C18 column provides good retention and separation from potential impurities. UV detection is appropriate due to the presence of aromatic rings in the molecule.

  • Exemplary HPLC Method:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A mixture of acetonitrile and water with a suitable buffer (e.g., phosphate buffer) or acid (e.g., formic acid for MS compatibility). A gradient elution may be necessary for complex samples.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For highly sensitive and specific detection, particularly in complex matrices or for trace-level analysis, LC-MS/MS is the method of choice.

  • Rationale: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This is the gold standard for the analysis of fentanyl and its precursors in forensic and clinical settings.

  • Typical Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MS/MS Transitions: Specific precursor-to-product ion transitions would need to be determined for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. This involves identifying the molecular ion [M+H]⁺ and its characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons from the benzyl and phenyl groups, the benzylic methylene protons, methoxy protons, and the piperidine ring protons.

  • ¹³C NMR: Expected signals would include carbons of the aromatic rings, the benzylic carbon, the methoxy carbon, and the carbons of the piperidine ring, including the quaternary carbon at the 4-position.

Pharmacological and Toxicological Profile (Inferred)

Direct pharmacological and toxicological data for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is not extensively documented in public literature. However, its structural similarity to fentanyl and its role as a precursor allow for informed inferences.

Potential Pharmacological Activity

As a close structural analog and precursor to potent µ-opioid receptor agonists, it is plausible that this compound may exhibit some affinity for opioid receptors.[6][7] Fentanyl and its analogs exert their effects by binding to and activating µ-opioid receptors in the central nervous system.[8] The N-benzyl group in the precursor, while different from the N-phenethyl group in fentanyl, could still allow for some level of interaction with the receptor's binding pocket. However, without experimental data, the potency and efficacy of this compound as an opioid agonist remain unknown. It is crucial to handle this compound with the assumption that it may have opioid-like activity.

Opioid_Receptor_Signaling cluster_0 Cell Membrane MOR μ-Opioid Receptor G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Opioid Opioid Agonist (e.g., Fentanyl) Opioid->MOR Binds and Activates ATP ATP ATP->AC Cellular_Response Analgesia, Respiratory Depression, Euphoria cAMP->Cellular_Response Leads to

Caption: Simplified signaling pathway of µ-opioid receptor activation by an agonist.

Toxicology and Safety Precautions

Given the lack of specific toxicology data, a precautionary approach is essential. The toxicology of related piperidine compounds suggests potential for skin and eye irritation, and toxicity upon inhalation or ingestion.[9][10][11][12][13]

  • Handling: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.

  • Acute Effects: Potential for skin and eye burns, respiratory tract irritation, and systemic toxicity if absorbed.

  • Chronic Effects: The long-term toxicological effects are unknown.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Do not induce vomiting.

Regulatory Status

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, as a direct precursor to the synthesis of controlled substances like Alfentanil and Sufentanil, falls under stringent regulatory control in many jurisdictions. While it may not be explicitly listed by name in all regulations, its chemical structure and intended use make it a controlled substance precursor.

  • United States: The Drug Enforcement Administration (DEA) maintains a list of controlled precursor chemicals.[14] Many fentanyl precursors, such as N-phenethyl-4-piperidone (NPP) and 4-anilinopiperidine (4-AP), are classified as List I chemicals.[15] Given its close relationship to these compounds, 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine would likely be treated with the same level of scrutiny.

  • European Union: The European Union also regulates drug precursors. Similar to the US, key fentanyl precursors are subject to strict controls.

Researchers and chemical suppliers must be aware of and comply with all national and international regulations regarding the purchase, sale, handling, and documentation of this compound.

Conclusion

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a compound of significant interest in the pharmaceutical industry due to its essential role in the synthesis of potent analgesics. This guide has provided a detailed overview of its chemical properties, a plausible synthetic pathway, and appropriate analytical methodologies for its characterization. While specific pharmacological and toxicological data are limited, its structural relationship to fentanyl necessitates a high degree of caution in its handling and a thorough understanding of the associated regulatory landscape. For scientists and professionals in drug development, a comprehensive knowledge of this key intermediate is crucial for both advancing pharmaceutical research and ensuring compliance with global regulations on controlled substances.

References

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.

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Exploratory

An In-depth Technical Guide to the Molecular Structure and Synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a pivotal intermediate in the synthesis of potent synthetic opioids. This document moves beyond a simple recitation of facts to offer an in-depth analysis of its molecular structure, a detailed synthesis protocol with justifications for experimental choices, and its critical role in the development of advanced analgesics.

Introduction: A Key Building Block in Opioid Synthesis

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, with CAS Number 61380-02-7, is a heterocyclic amine that serves as a crucial precursor in the Janssen synthesis of highly potent fentanyl analogs, such as Sufentanil and Alfentanil.[1][2] Its strategic importance lies in the specific arrangement of its functional groups: a protective N-benzyl group, a methoxymethyl moiety at the 4-position, and an N-phenylamino group also at the 4-position. This unique combination of features allows for the subsequent elaboration of the piperidine scaffold to yield the final active pharmaceutical ingredients. Understanding the synthesis and properties of this intermediate is therefore fundamental for researchers in medicinal chemistry and drug development focused on opioid analgesics.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is presented in the table below. These properties are essential for its handling, characterization, and use in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₂₀H₂₆N₂O[1]
Molecular Weight 310.43 g/mol [1]
CAS Number 61380-02-7[1]
Appearance Colorless Oil[2]
Boiling Point 432.3°C at 760 mmHg[1]
Density 1.096 g/cm³[1]
Refractive Index 1.593[1]
Flash Point 215.2°C[1]

Molecular Structure and Key Features

The molecular structure of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is characterized by a central piperidine ring with multiple substitutions that are critical to its function as a synthetic intermediate.

Caption: Molecular structure of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

The key structural features and their significance are:

  • Piperidine Core: A six-membered heterocyclic ring that forms the scaffold of many opioid analgesics.

  • N-Benzyl Group: This group serves as a protecting group for the piperidine nitrogen.[3] It is relatively stable under various reaction conditions but can be removed selectively, typically through catalytic hydrogenation, in a later synthetic step to allow for the introduction of other substituents necessary for pharmacological activity.[4]

  • 4-Anilino Group (N-phenylamino): The presence of the aniline moiety at the 4-position is a hallmark of the fentanyl class of opioids and is crucial for their analgesic activity.

  • 4-Methoxymethyl Group: This group is introduced to enhance the potency and modify the pharmacokinetic profile of the final drug molecule. Its presence is a defining feature of sufentanil.

Synthesis Pathway: A Step-by-Step Guide

The synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a multi-step process that is a modification of the original Janssen synthesis of fentanyl and its analogs.[4] The pathway can be logically divided into two main stages: the formation of the hydroxymethyl intermediate and its subsequent methylation.

start N-Benzyl-4-piperidone intermediate1 4-Anilino-1-benzylpiperidine-4-carbonitrile start->intermediate1 Strecker Synthesis (Aniline, KCN, Acetic Acid) intermediate2 4-Anilino-1-benzyl-4-piperidinecarboxylic acid intermediate1->intermediate2 Hydrolysis (H2SO4, HCl) intermediate3 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine intermediate2->intermediate3 Reduction (LiAlH4) product 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine intermediate3->product Williamson Ether Synthesis (NaH, Methyl Iodide)

Caption: Synthetic pathway to 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Stage 1: Synthesis of 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine

This stage involves the construction of the core 4-anilino-4-substituted piperidine structure.

Step 1.1: Strecker Synthesis of 4-Anilino-1-benzylpiperidine-4-carbonitrile

The synthesis commences with a Strecker reaction, a classic method for synthesizing α-amino nitriles.

  • Protocol:

    • To a solution of N-benzyl-4-piperidone in a suitable solvent (e.g., dichloromethane), add aniline and potassium cyanide.[5]

    • Cool the mixture to 0°C and slowly add acetic acid.[5]

    • The reaction is then heated to promote the formation of the α-aminonitrile.[5]

    • After the reaction is complete, the mixture is worked up by neutralization and extraction to isolate the product.[5]

  • Causality:

    • N-Benzyl-4-piperidone: The starting material provides the piperidine core with the nitrogen already protected by a benzyl group.[3]

    • Aniline: Provides the N-phenylamino group essential for the final compound's activity.

    • Potassium Cyanide: The source of the nitrile group, which will be subsequently hydrolyzed to a carboxylic acid.

    • Acetic Acid: Acts as a catalyst to facilitate the formation of the iminium ion intermediate, which is then attacked by the cyanide nucleophile.

Step 1.2: Hydrolysis to 4-Anilino-1-benzyl-4-piperidinecarboxylic acid

The nitrile group is then hydrolyzed to a carboxylic acid under acidic conditions.

  • Protocol:

    • The α-aminonitrile from the previous step is treated with concentrated sulfuric acid, followed by heating with hydrochloric acid.[4]

    • This two-step hydrolysis first converts the nitrile to an amide, which is then further hydrolyzed to the carboxylic acid.

    • The product is isolated by adjusting the pH to its isoelectric point, causing it to precipitate.

  • Causality:

    • Strong Acids (H₂SO₄, HCl): Necessary to effect the complete hydrolysis of the stable nitrile group to a carboxylic acid.

Step 1.3: Reduction to 4-(Hydroxymethyl)-4-anilino-N-benzylpiperidine

The carboxylic acid is reduced to a primary alcohol.

  • Protocol:

    • The carboxylic acid is suspended in an anhydrous ether solvent, such as tetrahydrofuran (THF).

    • A powerful reducing agent, typically lithium aluminum hydride (LiAlH₄), is added portion-wise at a controlled temperature.[4]

    • The reaction is quenched carefully, and the product is extracted to yield the hydroxymethyl intermediate.

  • Causality:

    • Lithium Aluminum Hydride (LiAlH₄): A potent reducing agent required for the efficient reduction of a carboxylic acid to a primary alcohol. Less powerful reducing agents would not be effective.

Stage 2: Methylation to 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

This final stage involves the conversion of the hydroxyl group to a methoxy group via a Williamson ether synthesis.

  • Protocol:

    • The alcohol, 4-(hydroxymethyl)-4-anilino-N-benzylpiperidine, is dissolved in an anhydrous aprotic solvent like THF or DMF.

    • A strong base, such as sodium hydride (NaH), is added to deprotonate the alcohol and form the corresponding alkoxide.[4]

    • Methyl iodide (CH₃I) is then added as the methylating agent.[4]

    • The reaction mixture is stirred until completion, followed by an aqueous workup and purification to yield the final product.

  • Causality:

    • Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the alcohol to form the nucleophilic alkoxide.

    • Methyl Iodide (CH₃I): An excellent electrophile for Sₙ2 reactions. The iodide is a good leaving group, facilitating the nucleophilic attack by the alkoxide.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. While a publicly available, comprehensive dataset for this specific intermediate is scarce, the expected spectral data can be inferred from its structure and data from closely related compounds.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl and phenyl groups, a singlet for the methoxy protons, and complex multiplets for the piperidine and benzyl methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for each of the 20 carbon atoms, including the characteristic upfield signal for the methoxy carbon and signals in the aromatic region for the phenyl and benzyl carbons.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight of 310.43 g/mol . The fragmentation pattern would be expected to include characteristic fragments from the loss of the benzyl group and other cleavages of the piperidine ring.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be expected to show C-H stretching vibrations for the aromatic and aliphatic groups, C=C stretching for the aromatic rings, and a prominent C-O stretching band for the ether linkage.

Conclusion and Future Perspectives

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a molecule of significant interest in the field of medicinal chemistry, particularly in the synthesis of potent opioid analgesics. Its multi-step synthesis, while complex, is a well-established route that allows for the precise installation of the necessary functional groups for high-potency opioid receptor activity. A thorough understanding of its synthesis and characterization is paramount for researchers aiming to develop novel analgesics with improved therapeutic profiles. Future research may focus on developing more efficient and greener synthetic routes to this key intermediate, potentially avoiding the use of hazardous reagents like potassium cyanide and lithium aluminum hydride.

References

  • LookChem. 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. [Link]

  • Henriksen, G., et al. (2005). 4-Anilino-1-benzylpiperidine-4-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3826-o3827. [Link]

  • PubChem. N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide. [Link]

  • PubChem. 1-Benzyl-4-piperidylamine. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
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  • Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • PrepChem.com. Synthesis of 4-benzyl-4-hydroxy-piperidine. [Link]

  • Defense Technical Information Center. Fentanyl Synthetic Methodology: A Comparative Study. [Link]

  • National Center for Biotechnology Information. 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol. [Link]

  • Phase Transfer Catalysis. PTC O-Methylation Using NaH/DMF – Are You Kidding Me?. [Link]

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Foundational

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a synthetic compound with a piperidine core, a structure that is central to a...

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a synthetic compound with a piperidine core, a structure that is central to a wide array of neuropharmacologically active agents. While primarily documented as an intermediate in the synthesis of potent opioids like Alfentanil and Sufentanil, its intrinsic pharmacological profile remains largely uncharacterized in public-domain research.[1][2] This guide puts forth a comprehensive, hypothesis-driven framework for the systematic investigation of its mechanism of action. Drawing from the known activities of structurally analogous piperidine derivatives, we propose a putative mechanistic landscape and detail the requisite experimental protocols to rigorously test these hypotheses. This document is intended to serve as a foundational roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: The Piperidine Scaffold and a Molecule of Interest

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of drugs targeting the central nervous system (CNS). Its conformational flexibility allows for precise orientation of substituent groups, enabling specific interactions with a diverse range of receptors and transporters. The subject of this guide, 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (Molecular Formula: C20H26N2O), features key structural motifs that suggest a potential for significant neuropharmacological activity.[1][2][3]

Notably, the N-benzyl group is a common feature in compounds targeting monoaminergic systems.[4][5] The 4-amino-N-phenylpiperidine core is reminiscent of the fentanyl class of opioids, yet subtle modifications can drastically alter receptor affinity and functional activity, potentially steering the compound towards other CNS targets. The presence of a methoxymethyl group at the 4-position introduces a unique steric and electronic feature whose impact on pharmacology is unknown.

Given the absence of direct pharmacological data on 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, this guide will proceed by:

  • Deconstructing its structure to identify pharmacophores of interest.

  • Formulating hypotheses on its potential mechanism of action based on the known pharmacology of structurally related compounds.

  • Detailing a multi-tiered experimental plan to systematically investigate these hypotheses, from in vitro receptor screening to in vivo behavioral assays.

Structural Analysis and Putative Mechanistic Hypotheses

The chemical structure of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine suggests several potential CNS targets. Our primary hypotheses are centered on monoaminergic, opioid, and cholinergic systems.

Hypothesis 1: Monoaminergic Modulation

Structurally similar compounds, such as 4-benzylpiperidine, have been shown to act as monoamine releasing agents with a preference for norepinephrine and dopamine.[4] The N-benzyl moiety in our compound of interest may confer affinity for dopamine, serotonin, or norepinephrine transporters (DAT, SERT, NET), or their respective receptors.

  • Potential Mechanisms:

    • Reuptake Inhibition: The compound may bind to and block the function of DAT, SERT, or NET, increasing the synaptic concentration of these neurotransmitters.

    • Receptor Agonism/Antagonism: The molecule could directly interact with dopamine (e.g., D2, D4), serotonin (e.g., 5-HT2A), or adrenergic receptors.[6][7]

    • Monoamine Release: Similar to 4-benzylpiperidine, it may induce reverse transport of monoamines.[4]

Hypothesis 2: Opioid Receptor Interaction

The 4-anilino-piperidine core is the defining feature of the fentanyl family of potent µ-opioid receptor agonists. While our compound is an intermediate in the synthesis of some opioids, it is crucial to determine if it possesses any intrinsic activity at opioid receptors (µ, δ, κ).[1] The N-benzyl and 4-methoxymethyl substitutions are significant deviations from the classic fentanyl structure, which may abolish or alter opioid receptor affinity and efficacy.

Hypothesis 3: Cholinergic System Modulation

Certain 1-benzylpiperidine derivatives have been identified as potent acetylcholinesterase (AChE) inhibitors.[8][9] By inhibiting the breakdown of acetylcholine, these compounds increase cholinergic signaling, a mechanism relevant to the treatment of cognitive disorders like Alzheimer's disease.[5]

The following diagram illustrates the potential signaling pathways that could be modulated by 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, based on our hypotheses.

Putative_Signaling_Pathways cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Compound Compound DAT DAT/SERT/NET Compound->DAT Inhibition? MAO MAO Compound->MAO Inhibition? D2R Dopamine R Compound->D2R Agonism/ Antagonism? 5HT2AR Serotonin R Compound->5HT2AR Agonism/ Antagonism? MuOR μ-Opioid R Compound->MuOR Agonism/ Antagonism? AChE_synapse AChE Compound->AChE_synapse Inhibition? VMAT2 VMAT2 DA/NE/5-HT DA/NE/5-HT DA/NE/5-HT->D2R DA/NE/5-HT->5HT2AR AdR Adrenergic R DA/NE/5-HT->AdR AChR AChR

Caption: Putative CNS targets for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is recommended to efficiently and comprehensively characterize the pharmacological profile of the compound.

Tier 1: In Vitro Profiling - Broad Spectrum Screening

The initial step is to perform a broad receptor binding screen to identify primary targets and rule out off-target activities. A commercially available panel, such as the Eurofins BioPrint® or Ricerca LeadProfilingScreen, is a cost-effective method to assess binding affinity against a wide array of CNS receptors, transporters, and enzymes.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of CNS targets.

  • Materials: Test compound, radioligands specific for each target, cell membranes or recombinant proteins expressing the target, scintillation fluid, filter plates, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, incubate the cell membranes/protein with a fixed concentration of the specific radioligand and varying concentrations of the test compound.

    • Incubate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and then derive the Ki using the Cheng-Prusoff equation.

Table 1: Example Data Template for Primary Binding Screen

Target ClassSpecific TargetRadioligandTest Compound Ki (nM)
Monoamine Transporters DAT[³H]WIN 35,428Data to be determined
SERT[³H]CitalopramData to be determined
NET[³H]NisoxetineData to be determined
Opioid Receptors µ (MOP)[³H]DAMGOData to be determined
δ (DOP)[³H]DPDPEData to be determined
κ (KOP)[³H]U69,593Data to be determined
Serotonin Receptors 5-HT2A[³H]KetanserinData to be determined
Dopamine Receptors D2[³H]SpiperoneData to be determined
D4[³H]NemonaprideData to be determined
Cholinergic System AChE-Data to be determined (IC50)
Tier 2: In Vitro Functional Assays

Once high-affinity targets are identified, functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like 5-HT2A)

  • Objective: To measure the functional activity of the test compound at Gq-coupled receptors by detecting changes in intracellular calcium.

  • Materials: CHO or HEK293 cells stably expressing the receptor of interest, a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), test compound, known agonist and antagonist.

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye.

    • Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of a known agonist plus varying concentrations of the test compound (for antagonist mode).

    • Measure the fluorescence intensity over time using a plate reader (e.g., FLIPR).

    • Data Analysis: Plot the change in fluorescence against the log concentration of the test compound to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

The following diagram outlines the workflow from initial screening to functional characterization.

Experimental_Workflow cluster_functional Functional Assay Selection A Compound Synthesis & Purification B Tier 1: Broad Spectrum Radioligand Binding Screen (e.g., BioPrint Panel) A->B C Data Analysis: Identify High-Affinity Hits (Ki < 1 µM) B->C D Tier 2: In Vitro Functional Assays C->D I Data Analysis: Determine EC50/IC50, Emax (Agonist, Antagonist, Inverse Agonist?) D->I E GTPγS Binding Assay (GPCRs) F Calcium Mobilization (Gq-coupled GPCRs) G cAMP Assay (Gs/Gi-coupled GPCRs) H Neurotransmitter Uptake Assay (Transporters) J Tier 3: In Vivo Pharmacokinetic & Behavioral Studies I->J

Caption: Tiered workflow for elucidating the mechanism of action.

Tier 3: In Vivo Characterization

If in vitro studies reveal a promising profile, in vivo experiments are conducted to assess the compound's effects in a living organism.

Experimental Protocol: Mouse Spontaneous Locomotor Activity

  • Objective: To determine if the compound has stimulant, sedative, or no effect on baseline motor activity.

  • Materials: C57BL/6 mice, test compound, vehicle control, open-field activity chambers equipped with infrared beams.

  • Procedure:

    • Acclimate mice to the activity chambers for 30-60 minutes.

    • Administer the test compound or vehicle via the intended clinical route (e.g., intraperitoneal, oral).

    • Immediately return the mice to the chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 1-2 hours.

    • Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle-treated group using ANOVA.

Experimental Protocol: Mouse Hot Plate Test (for Opioid Analgesia)

  • Objective: To assess the analgesic properties of the compound, characteristic of opioid receptor agonists.

  • Materials: Male ICR mice, test compound, vehicle control, positive control (e.g., morphine), hot plate apparatus set to a constant temperature (e.g., 55°C).

  • Procedure:

    • Determine the baseline latency for each mouse to a thermal stimulus (paw lick or jump). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

    • Administer the test compound, vehicle, or positive control.

    • At set time points post-administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and record the response latency.

    • Data Analysis: Convert the latencies to a percentage of the maximum possible effect (%MPE) and compare treatment groups over time.

Conclusion and Future Directions

The elucidation of the mechanism of action for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine requires a disciplined, multi-faceted approach. Based on structural analogy, the most probable mechanisms involve modulation of monoaminergic, opioid, or cholinergic pathways. The experimental plan detailed in this guide, progressing from broad in vitro screening to specific functional and in vivo assays, provides a robust framework for testing these hypotheses.

The results of these studies will not only define the pharmacological profile of this specific molecule but will also contribute to a broader understanding of the structure-activity relationships of novel piperidine-based compounds. A thorough characterization is the foundational step in determining if this compound, or its derivatives, holds potential as a novel therapeutic agent for CNS disorders.

References

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

  • PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. [Link]

  • LookChem. Cas 61380-02-7,1-benzyl-4-(methoxymethyl). [Link]

  • Wysocka, J., et al. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 34(4), 793-803. [Link]

  • Rondla, R., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 48, 128254. [Link]

  • Vanover, K. E., et al. (2004). Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 310(3), 943-951. [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]

  • Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. European Journal of Medicinal Chemistry, 263, 115916. [Link]

  • Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link]

Sources

Exploratory

A Guide to the Spectroscopic Characterization of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted and analogous nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to fully elucidate the molecular structure of this compound. Methodologies for data acquisition and in-depth interpretation are also presented to offer a complete analytical framework.

Introduction

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS 61380-02-7) is a tertiary amine with a molecular formula of C₂₀H₂₆N₂O and a molecular weight of 310.43 g/mol .[1][2] Its structure incorporates a benzyl group, a phenyl group, a piperidine ring, and a methoxymethyl substituent, making it a molecule of interest in medicinal chemistry and drug discovery. A thorough spectroscopic analysis is paramount to confirm its identity and purity. This guide will provide the foundational spectroscopic information and interpretation necessary for its characterization.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine with a systematic atom numbering scheme that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The predicted ¹H NMR spectrum provides valuable information about the electronic environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25-7.40m5HC₁₆-H, C₁₇-H, C₁₈-H, C₁₉-H, C₂₀-H
6.60-7.20m5HC₁₀-H, C₁₁-H, C₁₂-H, C₁₃-H
3.55s2HC₁₄-H₂
3.40s2HC₈-H₂
3.30s3HC₂₂-H₃
2.50-2.70m4HC₂-H₂, C₆-H₂
1.80-2.00m4HC₃-H₂, C₅-H₂
1.70s1HN₇-H
Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons: The signals in the range of 7.25-7.40 ppm are attributed to the five protons of the benzyl group's phenyl ring. The protons of the N-phenyl group are expected to appear in the 6.60-7.20 ppm region.

  • Benzyl and Methoxymethyl Protons: The singlet at approximately 3.55 ppm corresponds to the two benzylic protons (C₁₄-H₂). The singlet around 3.40 ppm is assigned to the two protons of the methylene group in the methoxymethyl substituent (C₈-H₂). The three protons of the methoxy group (C₂₂-H₃) are predicted to resonate as a sharp singlet around 3.30 ppm.

  • Piperidine Ring Protons: The piperidine ring protons are expected to show complex multiplets. The protons on the carbons adjacent to the nitrogen (C₂-H₂ and C₆-H₂) are predicted to be in the 2.50-2.70 ppm range. The protons on C₃ and C₅ are expected to appear further upfield, around 1.80-2.00 ppm.

  • Amine Proton: The amine proton (N₇-H) is predicted to be a broad singlet around 1.70 ppm. Its chemical shift can be variable and is dependent on concentration and solvent.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmCarbon Assignment
147.0C₉
138.0C₁₅
129.0C₁₁/C₁₃
128.5C₁₇/C₁₉
128.0C₁₆/C₂₀
127.0C₁₈
119.0C₁₂
116.0C₁₀
75.0C₈
63.0C₁₄
59.0C₂₂
55.0C₄
50.0C₂/C₆
35.0C₃/C₅
Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The aromatic carbons of the benzyl and N-phenyl groups are expected to resonate in the 116.0-147.0 ppm region. The quaternary carbon of the N-phenyl group (C₉) is predicted to be the most downfield.

  • Aliphatic Carbons: The benzylic carbon (C₁₄) is predicted around 63.0 ppm. The carbon of the methylene group in the methoxymethyl substituent (C₈) is expected at approximately 75.0 ppm, while the methoxy carbon (C₂₂) should appear around 59.0 ppm. The quaternary carbon of the piperidine ring (C₄) is predicted at about 55.0 ppm. The piperidine ring carbons C₂/C₆ and C₃/C₅ are expected at approximately 50.0 ppm and 35.0 ppm, respectively.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality NMR spectra.

  • Sample Preparation:

    • Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.[4]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.[6][7]

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled single-pulse sequence. A 30° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds are recommended for qualitative spectra.[8][9]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh_Sample Weigh Sample Dissolve Dissolve in CDCl3 with TMS Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert_Sample Insert into Spectrometer Transfer->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Acquire_FID Acquire FID Lock_Shim->Acquire_FID Fourier_Transform Fourier Transform Acquire_FID->Fourier_Transform Phase_Baseline Phase and Baseline Correction Fourier_Transform->Phase_Baseline Calibrate_Integrate Calibrate and Integrate Phase_Baseline->Calibrate_Integrate

Caption: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-3500N-H stretchSecondary amine
3000-3100C-H stretchAromatic
2800-3000C-H stretchAliphatic
1600, 1495C=C stretchAromatic ring
1070-1150C-O stretchEther
1250-1350C-N stretchAromatic amine
1000-1250C-N stretchAliphatic amine
Interpretation of the IR Spectrum
  • N-H and C-H Stretching: A peak in the 3300-3500 cm⁻¹ region is expected for the N-H stretch of the secondary amine.[10] Aromatic C-H stretches will appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches will be observed in the 2800-3000 cm⁻¹ range.

  • Aromatic C=C Stretching: The presence of the two aromatic rings will give rise to characteristic C=C stretching vibrations at approximately 1600 and 1495 cm⁻¹.

  • C-O and C-N Stretching: A strong absorption between 1070 and 1150 cm⁻¹ is indicative of the C-O stretch of the ether group. The C-N stretching vibrations for the aromatic and aliphatic amines are expected in the 1250-1350 cm⁻¹ and 1000-1250 cm⁻¹ regions, respectively.

Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a drop can be placed directly on the ATR crystal.[2]

    • Solid: If the sample is a solid, it can be finely ground with KBr powder and pressed into a thin pellet.[2]

  • Instrument Setup:

    • Ensure the sample compartment is clean and dry.

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet.[11]

  • Data Acquisition:

    • Place the sample in the instrument's beam path.

    • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.[11]

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization)
m/zInterpretation
310[M]⁺˙ (Molecular Ion)
279[M - OCH₃]⁺
219[M - CH₂Ph]⁺
91[C₇H₇]⁺ (Tropylium ion)
Interpretation of the Mass Spectrum
  • Molecular Ion: According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[12][13] The molecular ion peak for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is therefore expected at an m/z of 310.

  • Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation.

    • Alpha-Cleavage: The most common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[14] Loss of the benzyl group (C₇H₇) would result in a fragment at m/z 219.

    • Loss of Methoxymethyl Group: Loss of the methoxy radical (•OCH₃) would lead to a fragment at m/z 279.

    • Tropylium Ion: The benzyl group itself can fragment to form the stable tropylium ion at m/z 91, which is a very common fragment for benzyl-containing compounds.

Fragmentation M_ion [M]⁺˙ (m/z 310) loss_benzyl [M - C₇H₇]⁺ (m/z 219) M_ion->loss_benzyl - •CH₂Ph loss_methoxy [M - OCH₃]⁺ (m/z 279) M_ion->loss_methoxy - •OCH₃ tropylium [C₇H₇]⁺ (m/z 91) M_ion->tropylium rearrangement

Caption: Predicted major fragmentation pathways for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[15]

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS).

    • Select the ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[16]

    • Tune the instrument according to the manufacturer's protocol to ensure optimal sensitivity and resolution.[17]

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • The instrument will detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

This technical guide provides a comprehensive spectroscopic profile of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine based on predicted data and established principles of spectroscopic interpretation. The detailed analysis of the expected ¹H NMR, ¹³C NMR, FTIR, and mass spectra, along with standardized protocols for data acquisition, offers a robust framework for the characterization of this molecule. This information is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the unambiguous identification and quality control of this compound.

References

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Foundational

An In-depth Technical Guide to 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine: Synthesis, Properties, and Applications in Opioid Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a key intermediate in the synthesis of potent synthetic opioids. The document delineates its chemical identity, including its IUPAC name and various synonyms, and details its physicochemical properties. A significant focus is placed on elucidating a plausible and detailed synthetic pathway, drawing from established chemical principles and related literature, given the scarcity of direct, published protocols. Furthermore, this guide discusses the compound's critical role in the development of high-potency analgesics, its toxicological profile as inferred from related structures, and recommended safety and handling procedures. This document aims to serve as a vital resource for professionals engaged in pharmaceutical research and development, particularly in the field of opioid analgesics.

Nomenclature and Chemical Identity

The compound of interest is a substituted 4-aminopiperidine derivative with significant applications in medicinal chemistry.

IUPAC Name: 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine[1][2]

CAS Number: 61380-02-7[1][2]

Molecular Formula: C₂₀H₂₆N₂O[1][2]

Molecular Weight: 310.43 g/mol [1][2]

A variety of synonyms are used in literature and commercial listings to refer to this compound, which can be a source of ambiguity. Clarity in nomenclature is crucial for accurate scientific communication and procurement.

Synonyms: [1][2][3]

  • 1-BENZYL-4-(METHOXYMETHYL)-N-PHENYL-4-PIPERIDYLAMINE

  • 4-(Methoxymethyl)-N-phenyl-1-(phenylmethyl)-4-piperidinamine

  • 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine

  • 4-(Methoxymethyl)-N-phenyl-1-(benzyl)-4-piperidinamine

Physicochemical Properties

Understanding the physical and chemical properties of 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is fundamental for its handling, storage, and application in synthetic protocols.

PropertyValueSource
Appearance Colorless Oil[3]
Boiling Point 432.3°C at 760 mmHg[1]
Density 1.096 g/cm³[1]
Flash Point 215.2°C[1]
Refractive Index 1.593[1]
Vapor Pressure 1.12E-07 mmHg at 25°C[1]

Synthesis and Manufacturing

The proposed synthesis can be conceptualized as a three-step process:

Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydroxymethylation cluster_2 Step 3: Methylation 1-benzyl-4-piperidone 1-benzyl-4-piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) 1-benzyl-4-piperidone->reductive_amination aniline aniline aniline->reductive_amination 1-benzyl-N-phenylpiperidin-4-amine 1-benzyl-N-phenylpiperidin-4-amine reductive_amination->1-benzyl-N-phenylpiperidin-4-amine intermediate_1 1-benzyl-N-phenylpiperidin-4-amine hydroxymethylation Hydroxymethylation intermediate_1->hydroxymethylation formaldehyde formaldehyde formaldehyde->hydroxymethylation intermediate_2 [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol hydroxymethylation->intermediate_2 intermediate_2_2 [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol methylation Williamson Ether Synthesis intermediate_2_2->methylation methylating_agent Methylating Agent (e.g., Methyl Iodide) methylating_agent->methylation final_product 1-Benzyl-4-(methoxymethyl)- N-phenylpiperidin-4-amine methylation->final_product

Caption: Proposed synthetic workflow for 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-benzyl-N-phenylpiperidin-4-amine

This initial step involves the reductive amination of 1-benzyl-4-piperidone with aniline. This is a well-established transformation in organic synthesis.

  • Materials: 1-benzyl-4-piperidone, aniline, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloroethane (DCE), acetic acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 1-benzyl-4-piperidone in dichloroethane, add aniline and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding enamine/iminium ion intermediate.

    • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with dichloroethane.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-benzyl-N-phenylpiperidin-4-amine, which can be purified by column chromatography.

Step 2: Synthesis of [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol

The second step involves the addition of a hydroxymethyl group to the 4-position of the piperidine ring.

  • Materials: 1-benzyl-N-phenylpiperidin-4-amine, paraformaldehyde, a suitable solvent (e.g., tetrahydrofuran), and a strong base (e.g., n-butyllithium).

  • Procedure:

    • Dissolve 1-benzyl-N-phenylpiperidin-4-amine in anhydrous tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78°C and slowly add n-butyllithium. Stir for 30-60 minutes at this temperature.

    • Add a suspension of paraformaldehyde in tetrahydrofuran to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

    • Purify by column chromatography to yield [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol.

Step 3: Synthesis of 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

The final step is the methylation of the hydroxyl group to form the methoxymethyl ether, likely via a Williamson ether synthesis.

  • Materials: [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol, a strong base (e.g., sodium hydride), a methylating agent (e.g., methyl iodide), and an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide).

  • Procedure:

    • To a solution of [1-benzyl-4-(phenylamino)piperidin-4-yl]methanol in anhydrous tetrahydrofuran, add sodium hydride portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture at room temperature for 1 hour to ensure the complete formation of the alkoxide.

    • Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Carefully quench the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Role in Drug Development and Applications

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a crucial intermediate in the synthesis of several potent fentanyl-class opioid analgesics, most notably sufentanil. Its structural framework provides the core scaffold upon which further chemical modifications are made to achieve high-affinity binding to opioid receptors.

The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed in a later synthetic step to allow for the introduction of other substituents that modulate the pharmacological activity of the final compound. The methoxymethyl group at the 4-position is a key structural feature of sufentanil and contributes to its high potency.

Toxicology and Safety

There is a lack of specific toxicological data for 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine in publicly available literature. However, given its structural similarity to other piperidine derivatives and its role as a precursor to potent opioids, it should be handled with extreme caution.

Inferred Hazards:

  • Acute Toxicity: Based on the safety data for related compounds such as 1-benzyl-N-phenylpiperidin-4-amine, the substance may be harmful if swallowed, and may cause skin and eye irritation.

  • Respiratory Irritation: Inhalation of aerosols or dust may cause respiratory tract irritation.

  • Neurological Effects: As a precursor to centrally active substances, there is a potential for neurological effects, although this is not documented.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Handle the compound in a well-ventilated fume hood to minimize inhalation exposure.

  • Handling: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Analytical Characterization

The identity and purity of 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine can be confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information, confirming the presence of the benzyl, phenyl, piperidine, and methoxymethyl moieties.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition and molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as C-H, C-N, and C-O bonds.

  • Chromatography: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.

Conclusion

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a pivotal chemical intermediate in the synthesis of high-potency opioid analgesics. While detailed, publicly accessible synthesis protocols and specific toxicological data are limited, this guide provides a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, its critical applications in drug development, and essential safety and handling information based on data from closely related compounds. For researchers and professionals in the pharmaceutical industry, a thorough understanding of this compound is crucial for the continued development of novel and effective analgesics.

References

  • LookChem. Cas 61380-02-7, 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • PubChem. N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide. [Link]

  • PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. [Link]

  • PrepChem.com. Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystal Structure Determination of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Abstract This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for determining the crystal structure of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. This subs...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for determining the crystal structure of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. This substituted piperidine derivative is a key intermediate in the synthesis of potent analgesics, making a thorough understanding of its three-dimensional conformation crucial for structure-activity relationship (SAR) studies and rational drug design. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of the writing of this guide, this document outlines a robust and scientifically grounded pathway to its determination. We will delve into the strategic considerations for synthesis and crystallization, the intricacies of single-crystal X-ray diffraction data acquisition and processing, and the final stages of structure solution and refinement. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of Structural Elucidation

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a vast array of therapeutic agents.[1] The compound 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine serves as a critical precursor in the synthesis of powerful opioid analgesics such as Alfentanil and Sufentanil.[2][3] A precise knowledge of its three-dimensional structure is paramount for understanding its reactivity, intermolecular interactions, and ultimately, for designing next-generation therapeutics with improved efficacy and safety profiles.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[4][5][6] This powerful analytical technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. Furthermore, the crystal packing reveals insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the solid-state architecture.

This guide will provide a detailed, step-by-step framework for the crystal structure determination of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, from initial synthesis to the final refined crystallographic model.

Synthetic Strategy and Purification

A plausible synthetic route to obtain high-purity 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is essential for successful crystallization. A multi-step synthesis, adapted from known procedures for related compounds, is proposed.

Proposed Synthetic Pathway

A potential synthetic pathway could involve the reaction of 1-benzyl-4-piperidone with an appropriate amine and a source of the methoxymethyl group, followed by reductive amination. The purity of the final compound is critical, as impurities can significantly hinder crystallization.

Purification Protocol

Post-synthesis, the crude product must be rigorously purified. Column chromatography is a standard and effective method for separating the target compound from unreacted starting materials and byproducts.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is a suitable choice for compounds of this polarity.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for elution. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. c. Carefully load the adsorbed sample onto the top of the column. d. Begin elution with the mobile phase, gradually increasing the polarity. e. Collect fractions and monitor by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination.[1] The process is influenced by a multitude of factors, including solvent, temperature, and the rate of supersaturation.

Solvent Selection

The choice of solvent is critical. A good solvent will dissolve the compound to a moderate extent.[1] For piperidine derivatives, common solvents include ethanol, methanol, and ethyl acetate, or mixtures thereof.[1]

Crystallization Techniques

Several techniques can be employed to grow single crystals:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly at room temperature. This is a simple and widely used method.[1]

  • Vapor Diffusion: A solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. Diffusion of the vapors leads to slow precipitation and crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and crystal formation.

Experimental Protocol: Slow Evaporation Crystallization

  • Dissolve the purified 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine in a suitable solvent (e.g., ethanol) to near saturation at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[4]

Crystal Mounting and Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[1][7] The crystal is then centered in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[7]

Data Reduction and Structure Solution

The collected diffraction data are processed to correct for experimental factors and to obtain a set of structure factors. The initial atomic positions are then determined using direct methods, which is a common approach for small molecules.[6]

Structure Refinement

The initial structural model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal parameters until the model converges.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Compound Purification Column Chromatography Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods) DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation molecular_structure cluster_piperidine Piperidine Core cluster_substituents Substituents N1 N1 C2 C2 N1->C2 Benzyl Benzyl Group N1->Benzyl at N1 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 Methoxymethyl Methoxymethyl Group C4->Methoxymethyl at C4 Phenylamine Phenylamine Group C4->Phenylamine at C4 C6 C6 C5->C6 C6->N1

Sources

Foundational

The Ascendancy of the Piperidine Scaffold: From Chemical Curiosity to Therapeutic Cornerstone

An In-depth Technical Guide Authored by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract The piperidine ring, a saturated heterocycle, represents one of the m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine ring, a saturated heterocycle, represents one of the most ubiquitous and versatile scaffolds in modern medicinal chemistry. Its prevalence in numerous natural products, FDA-approved pharmaceuticals, and clinical candidates underscores its profound impact on drug discovery. This guide provides an in-depth exploration of the biological activities of novel piperidine derivatives, moving beyond a mere catalog of compounds to elucidate the underlying mechanisms, structure-activity relationships (SAR), and the critical experimental workflows required for their evaluation. We will dissect the causality behind experimental design, present self-validating protocols, and ground our discussion in authoritative, contemporary research. This document is intended to serve as a practical and strategic resource for scientists dedicated to harnessing the full therapeutic potential of this remarkable chemical entity.

The Piperidine Scaffold: A Privileged Structure in Drug Design

The piperidine motif is a cornerstone of medicinal chemistry, found in over 200 FDA-approved drugs. Its significance stems from a combination of favorable physicochemical properties. The saturated, six-membered ring structure provides a three-dimensional framework that can be readily functionalized at various positions, allowing for precise orientation of pharmacophoric groups to interact with biological targets. Furthermore, the basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH, enabling it to form crucial ionic interactions with acidic residues in protein binding pockets, such as those containing aspartate or glutamate. This ability to act as a versatile scaffold for presenting functional groups in precise 3D space has cemented its status as a "privileged structure" in drug discovery.

Key Therapeutic Frontiers for Novel Piperidine Derivatives

Research into novel piperidine derivatives is vibrant and expansive, with significant breakthroughs in several key therapeutic areas.

Oncology

Piperidine derivatives have emerged as potent anticancer agents through diverse mechanisms. A prominent strategy involves the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. For instance, novel derivatives have been designed to chelate the zinc ion in the HDAC active site, leading to cell cycle arrest and apoptosis in cancer cells.

Neurodegenerative Disorders

In the context of Alzheimer's disease, the cholinergic hypothesis remains a key therapeutic target. Piperidine derivatives have been extensively developed as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for degrading the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase acetylcholine levels in the synaptic cleft, aiming to ameliorate cognitive deficits. Many modern AChE inhibitors incorporate a piperidine ring to interact with the peripheral anionic site (PAS) of the enzyme, contributing to their high affinity and selectivity.

Infectious Diseases

The rise of antimicrobial resistance has catalyzed the search for new antibacterial and antiviral agents. The piperidine scaffold has proven to be a valuable template. Certain derivatives function by disrupting bacterial cell membrane integrity or inhibiting essential enzymes involved in cell wall biosynthesis. In virology, piperidine-containing molecules have been developed as entry inhibitors, blocking the interaction between viral glycoproteins and host cell receptors.

Core Experimental Workflows for Biological Evaluation

The robust evaluation of novel piperidine derivatives requires a multi-tiered approach, beginning with broad phenotypic screening and progressing to specific target-based assays. The following protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Workflow for Preliminary Cytotoxicity and Antimicrobial Screening

This initial workflow is designed to efficiently identify compounds with general biological activity and triage them for further, more specific testing.

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Data Analysis synthesis Compound Synthesis & Purification qc Quality Control (NMR, LC-MS, Purity >95%) synthesis->qc Verification mtt Cytotoxicity Assay (e.g., MTT on HeLa, HEK293) qc->mtt mic Antimicrobial Assay (Broth Microdilution vs. E. coli, S. aureus) qc->mic analysis Calculate IC50 (Cytotoxicity) Calculate MIC (Antimicrobial) mtt->analysis mic->analysis hit_id Hit Identification (Potency & Selectivity Index) analysis->hit_id

Caption: High-level workflow for initial screening of novel compounds.

Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate a human cell line (e.g., HeLa or HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with solvent) and "untreated control" wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible under a microscope in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Trustworthiness Check: A valid assay will show a clear dose-dependent response. The positive control (e.g., a known cytotoxic agent like doxorubicin) should yield an IC₅₀ value within the expected range, and the viability of the vehicle control should be near 100%.

Target-Based Assay: Acetylcholinesterase (AChE) Inhibition

For derivatives designed with a specific mechanism in mind, such as those for Alzheimer's disease, a target-based assay is essential.

G cluster_0 Reaction Components cluster_1 Reaction Pathway cluster_2 Inhibition Mechanism AChE AChE Enzyme step1 AChE hydrolyzes ATChI to Thiocholine AChE->step1 ATChI Substrate (ATChI) ATChI->step1 DTNB Ellman's Reagent (DTNB) step2 Thiocholine reacts with DTNB DTNB->step2 Inhibitor Test Compound (Piperidine Derivative) block Inhibitor binds to AChE, preventing substrate hydrolysis Inhibitor->block step1->step2 step3 Produces Yellow Anion (TNB²⁻) step2->step3 Measure Absorbance @ 412 nm Measure Absorbance @ 412 nm step3->Measure Absorbance @ 412 nm block->step1 Blocks

Caption: Mechanism of the Ellman's method for AChE inhibition assay.

Protocol: Ellman's Method for AChE Inhibition

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine (ATChI) is used as a substrate, which AChE hydrolyzes into thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB²⁻), a yellow-colored anion whose concentration can be determined spectrophotometrically at 412 nm. An active inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of AChE (from electric eel), ATChI, and DTNB in a phosphate buffer (pH 8.0).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 20 µL of various concentrations of the piperidine derivative (dissolved in buffer with minimal DMSO).

    • 140 µL of phosphate buffer.

    • 20 µL of DTNB solution.

    • 20 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the ATChI substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

Trustworthiness Check: A known AChE inhibitor, such as donepezil or galantamine, should be run in parallel as a positive control. The uninhibited reaction (vehicle control) should show a steady linear increase in absorbance over time.

Representative Data and Interpretation

To illustrate the output of these assays, consider the following hypothetical data for two novel piperidine derivatives, Compound A (designed as an anticancer agent) and Compound B (designed as an AChE inhibitor).

Table 1: Biological Activity of Representative Piperidine Derivatives

CompoundAssayTarget Cell Line / EnzymeIC₅₀ (µM)Notes
Compound A MTT CytotoxicityHeLa (Cervical Cancer)2.5 ± 0.3Potent activity
MTT CytotoxicityHEK293 (Normal Kidney)35.1 ± 2.1>10-fold selectivity for cancer cells
Compound B AChE InhibitionElectric Eel AChE0.08 ± 0.01High potency, comparable to Donepezil
MTT CytotoxicitySH-SY5Y (Neuronal)> 100 µMLow cytotoxicity, desirable for CNS drugs
Donepezil AChE InhibitionElectric Eel AChE0.05 ± 0.007Positive Control

Interpretation:

  • Compound A demonstrates potent cytotoxic activity against the HeLa cancer cell line. Critically, its IC₅₀ against the non-cancerous HEK293 cell line is significantly higher, indicating a favorable selectivity index. This suggests that its mechanism of action may be more specific to cancerous cells, warranting further investigation into its molecular target (e.g., HDACs).

  • Compound B is a highly potent inhibitor of AChE, with an IC₅₀ in the nanomolar range, making it a strong candidate for further development for Alzheimer's disease. Its lack of cytotoxicity in a neuronal cell line at concentrations well above its IC₅₀ is a crucial feature, suggesting a good safety profile.

Conclusion and Future Directions

The piperidine scaffold continues to be a rich source of therapeutic innovation. The success of future drug discovery campaigns will depend not only on creative synthetic chemistry but also on the rigorous and logical application of biological evaluation workflows. The protocols and strategies outlined in this guide provide a framework for identifying and validating novel piperidine derivatives with high therapeutic potential. Future research will likely focus on developing derivatives with even greater target selectivity, exploring novel mechanisms of action, and leveraging computational methods for more rational, de novo design. The integration of multi-omics approaches alongside classical pharmacology will be essential in fully elucidating the complex biological activities of the next generation of piperidine-based medicines.

References

  • Title: The role of the piperidine scaffold in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: A comprehensive review on the piperidine-based therapeutic agents Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: MTT Cell Viability Assay Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: A review on the Ellman’s method for the determination of acetylcholinesterase activity Source: Analytical Biochemistry URL: [Link]

  • Title: Privileged Structures: A Useful Concept for the Rational Design of New Lead-Like Molecules Source: Current Medicinal Chemistry URL: [Link]

Exploratory

The Structure-Activity Relationship of Acetylcholinesterase Inhibitors: From Mechanistic Understanding to Rational Drug Design

An In-depth Technical Guide Abstract This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the efficacy and selectivity of acetylcholinesterase (AChE) inhibitors....

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the efficacy and selectivity of acetylcholinesterase (AChE) inhibitors. Acetylcholinesterase, a serine hydrolase critical to the termination of cholinergic neurotransmission, remains a primary therapeutic target for neurodegenerative disorders such as Alzheimer's disease.[1][2] This document delineates the intricate architecture of the AChE active site, including the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS), which together offer a dual-binding domain for inhibitor interaction. We explore the SAR principles of major inhibitor classes—from reversible binders like piperidines (Donepezil) and natural alkaloids (Galantamine) to pseudo-irreversible carbamates (Rivastigmine) and irreversible organophosphates. By synthesizing mechanistic insights with kinetic data and computational modeling, this guide explains the causality behind experimental choices in inhibitor design. Detailed protocols for standard enzymatic assays and workflows for computational analysis are provided to equip researchers, scientists, and drug development professionals with the foundational knowledge required to design and evaluate the next generation of potent and selective AChE inhibitors.

Introduction: Acetylcholinesterase in Cholinergic Neurotransmission

Acetylcholinesterase (AChE) is a pivotal enzyme in the nervous system of many species, including humans.[3] Its primary biological role is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a reaction essential for terminating the nerve impulse at cholinergic synapses and allowing the neuron to return to its resting state.[1][4][5] AChE exhibits one of the highest known catalytic rates for any enzyme, approaching the diffusion-controlled limit, with each molecule capable of degrading approximately 25,000 molecules of ACh per second.[1]

The "cholinergic hypothesis" of Alzheimer's disease posits that the cognitive and memory deficits characteristic of the condition are linked to a significant loss of cholinergic neurons and a subsequent reduction in ACh levels in the brain.[2][6] Therefore, inhibiting AChE is a cornerstone therapeutic strategy. By blocking the enzyme's activity, AChE inhibitors (AChEIs) increase the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and providing symptomatic relief.[1][5][7] This principle also finds application in treating other conditions like myasthenia gravis and glaucoma.[8]

The Architecture of the Acetylcholinesterase Active Site

The remarkable efficiency of AChE is a direct result of its unique three-dimensional structure. The active site is not on the enzyme's surface but is located at the bottom of a narrow, 20-angstrom-deep gorge.[3][9][10] This gorge is comprised of two principal subsites that work in concert to bind and hydrolyze acetylcholine. A thorough understanding of these sites is fundamental to deciphering the SAR of its inhibitors.

The Catalytic Anionic Site (CAS)

Located at the base of the gorge, the CAS is where the hydrolysis of acetylcholine occurs. It contains two key features:

  • The Catalytic Triad: Similar to other serine hydrolases, AChE possesses a catalytic triad of three amino acid residues: Serine-203, Histidine-447, and Glutamate-334.[3][9] In the catalytic cycle, His447 acts as a general base, accepting a proton from Ser203. This activates the serine's hydroxyl group, which then launches a nucleophilic attack on the carbonyl carbon of acetylcholine.[4]

  • The Oxyanion Hole: Comprised of the backbone amide protons of Glycine-121, Glycine-122, and Alanine-204, the oxyanion hole stabilizes the negative charge that develops on the carbonyl oxygen of acetylcholine during the formation of the tetrahedral intermediate, thereby lowering the activation energy of the reaction.[4][9]

The Peripheral Anionic Site (PAS)

Situated at the entrance of the active site gorge, the PAS serves as an initial binding point for acetylcholine and other ligands.[11] Key aromatic residues, including Tyrosine-72, Tyrosine-124, and Tryptophan-286, are involved in this interaction.[12] The PAS is believed to guide the positively charged quaternary ammonium group of acetylcholine down the gorge toward the CAS through a series of cation-π interactions.[11] Furthermore, the binding of ligands to the PAS can allosterically modulate the conformation of the CAS and is implicated in promoting the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[13]

AChE_Catalytic_Mechanism AChE Catalytic Hydrolysis of Acetylcholine cluster_enzyme AChE Active Site cluster_reaction Reaction Steps PAS Peripheral Anionic Site (PAS) (Trp286, Tyr72) CAS Catalytic Anionic Site (CAS) Triad: Ser203, His447, Glu334 Oxyanion Hole: Gly121/122 PAS->CAS Transit down gorge Start 1. ACh Binding Step2 2. Nucleophilic Attack (Tetrahedral Intermediate) Start->Step2 His447 activates Ser203 Step3 3. Acyl-Enzyme Formation (Choline Released) Step2->Step3 Intermediate collapses Step4 4. Deacylation (Acetate Released) Step3->Step4 Water attacks acyl-enzyme Choline_out Choline Step3->Choline_out Product 1 release Step4->CAS Enzyme Regenerated Acetate_out Acetate Step4->Acetate_out Product 2 release ACh_in Acetylcholine (ACh) ACh_in->PAS Initial Binding & Guidance (Cation-π)

Diagram 1: AChE Catalytic Hydrolysis of Acetylcholine.

Major Classes of AChE Inhibitors and Their SAR

AChE inhibitors are broadly categorized based on their mechanism of interaction with the enzyme: reversible, pseudo-irreversible, and irreversible.[5][14]

Reversible Inhibitors

These inhibitors bind non-covalently to the enzyme, and their effects can be reversed as the drug is metabolized and cleared.

  • Piperidine Derivatives (e.g., Donepezil): Donepezil is a highly selective, reversible inhibitor and a first-line treatment for Alzheimer's disease.[15] Its SAR is a classic example of dual-site binding.

    • Structure: It features a benzylpiperidine moiety linked to an indanone group via a flexible linker.

    • Activity: The protonated piperidine nitrogen forms a crucial cation-π interaction with Trp86 in the CAS.[12] The indanone moiety extends up the gorge to interact with the PAS, primarily through π-π stacking with Trp286.[12][16] The length and flexibility of the linker are critical for optimizing this dual-site occupancy. Modifications to the indanone ring can further enhance PAS binding.

  • Natural Alkaloids (e.g., Galantamine): Galantamine is an alkaloid originally isolated from the snowdrop flower.[17] It exhibits a dual mechanism of action: competitive inhibition of AChE and allosteric potentiation of nicotinic acetylcholine receptors.[18]

    • Structure: A rigid, tetracyclic structure containing a tertiary amine and a hydroxyl group.

    • Activity: Unlike Donepezil, the rigid structure of Galantamine leads to a different binding mode. The cyclohexene ring stacks against Trp84 in the CAS, while its hydroxyl group forms a strong hydrogen bond with Glu199.[17] The tertiary amine appears to form a non-conventional hydrogen bond near the top of the gorge.[17] Its rigid nature results in a low entropic cost of binding, contributing to its affinity.[17]

Pseudo-irreversible Inhibitors

These compounds form a temporary covalent bond with the enzyme, leading to a longer duration of inhibition than reversible inhibitors.

  • Carbamates (e.g., Rivastigmine): Rivastigmine is an intermediate-acting inhibitor that carbamylates the active site serine.[19][20]

    • Structure: Composed of a carbamoyl moiety and a phenolic leaving group.

    • Activity: Rivastigmine acts as a poor substrate for AChE. The enzyme hydrolyzes the carbamate ester, but the subsequent deacylation (decarbamoylation) step to regenerate the free enzyme is extremely slow, taking hours.[20] The SAR of carbamates depends on both the electronic nature of the carbamoyl group (which affects the rate of carbamoylation) and the structure of the leaving group (which influences initial binding affinity to the active site).[21] The crystal structure of the rivastigmine-AChE conjugate shows that the leaving group is retained in the active site, which may contribute to the slow reactivation by disrupting the catalytic triad.[19]

Irreversible Inhibitors

These inhibitors form a highly stable covalent bond with the active site serine, leading to permanent inactivation of the enzyme. New enzyme synthesis is required to restore activity.

  • Organophosphates (e.g., Sarin, Echothiophate): While primarily known as nerve agents and pesticides, the mechanism of organophosphates provides a clear SAR lesson.[22]

    • Structure: A central phosphorus atom bonded to oxygen, with a good leaving group (e.g., fluoride in Sarin).

    • Activity: The active site serine attacks the electrophilic phosphorus atom, displacing the leaving group and forming a stable phosphoester bond.[14] This phosphorylated enzyme is extremely resistant to hydrolysis. Furthermore, the complex can undergo a process called "aging," where an alkyl group is cleaved from the phosphorus, forming an even more stable, negatively charged adduct that is completely resistant to reactivation.[23] The potency of organophosphates is directly related to the electrophilicity of the phosphorus atom and the stability of the leaving group.

Inhibitor_Binding_Modes Comparative Inhibitor Binding at the AChE Active Site cluster_AChE AChE Active Site Gorge cluster_reversible Reversible Inhibition cluster_covalent Pseudo-Irreversible Inhibition PAS Peripheral Anionic Site (PAS) Trp286 Tyr124 Gorge Aromatic Gorge Residues CAS Catalytic Anionic Site (CAS) Ser203 (Nucleophile) Trp86 Donepezil Donepezil Indanone Moiety Benzylpiperidine Moiety Donepezil:n->PAS:e π-π Stacking Donepezil:s->CAS:e Cation-π Interaction Rivastigmine Rivastigmine Leaving Group Carbamoyl Moiety Rivastigmine:s->CAS:w Covalent Bond (Carbamoylation) Rivastigmine:n->CAS:w Non-covalent Binding

Diagram 2: Comparative Binding Modes of Reversible and Covalent Inhibitors.

Key Methodologies for SAR Determination

A robust SAR study integrates both experimental and computational approaches to build a comprehensive model of inhibitor-enzyme interactions.

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used, reliable method for quantifying AChE activity and screening for inhibitors.[24] It provides the quantitative data (IC₅₀ values) necessary for SAR analysis.

Principle: The assay measures the activity of AChE by detecting the production of thiocholine. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm.[24][25] The rate of TNB formation is directly proportional to AChE activity.

Materials:

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[24]

  • AChE Enzyme Stock: Purified AChE (e.g., from human recombinant sources or electric eel).

  • Substrate Stock: 14-15 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).[24]

  • Chromogen Stock: 10 mM DTNB in assay buffer (protect from light).[24]

  • Test Compounds (Inhibitors): Stock solutions in DMSO, serially diluted.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 412 nm.

Step-by-Step Methodology:

  • Plate Preparation: Design a plate map including wells for blank (buffer only), negative control (enzyme + vehicle, 100% activity), and test compounds across a range of concentrations (e.g., 8-point, 3-fold serial dilutions).

  • Reagent Addition:

    • To all wells, add 140 µL of Assay Buffer.

    • To appropriate wells, add 10 µL of the test compound dilution or vehicle (e.g., buffer with 1% DMSO).

    • To all wells except the blank, add 10 µL of the AChE working solution (e.g., 0.1-0.25 U/mL final concentration).[24]

  • Pre-incubation: Mix the plate gently and pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature to allow for binding.

  • Reaction Initiation: To all wells, add 40 µL of a pre-mixed solution containing ATCI and DTNB (prepared by mixing equal volumes of their respective stock solutions in assay buffer).

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate_inhibitor / Rate_negative_control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).[24]

Computational and Molecular Modeling

Computational techniques are indispensable for visualizing binding modes and predicting the affinity of novel compounds, thereby guiding synthetic efforts.[26][27][28]

  • Molecular Docking: Predicts the preferred orientation of an inhibitor when bound to the AChE active site. It scores different poses based on binding energy, helping to identify key interactions (H-bonds, hydrophobic, cation-π) that contribute to affinity.[6]

  • Quantitative Structure-Activity Relationship (QSAR): A statistical method that correlates the biological activity (e.g., IC₅₀) of a series of compounds with their physicochemical properties (descriptors). A validated QSAR model can predict the activity of unsynthesized analogs.[26][27]

  • Molecular Dynamics (MD) Simulations: Simulates the movement of the enzyme-inhibitor complex over time, providing insights into the stability of binding interactions and the conformational changes induced by the inhibitor.[6][28]

SAR_Workflow Integrated Workflow for AChE Inhibitor SAR Studies cluster_design Design & Synthesis cluster_testing Experimental Validation cluster_analysis Computational Analysis Hypothesis SAR Hypothesis (e.g., 'Increase linker length') Synthesis Chemical Synthesis of Analogs Hypothesis->Synthesis Assay In Vitro AChE Assay (Ellman's Method) Synthesis->Assay Docking Molecular Docking (Predict Binding Mode) Synthesis->Docking Compound Structures Data Determine IC50 Values Assay->Data QSAR QSAR Modeling (Correlate Structure & Activity) Data->QSAR Activity Data Docking->Hypothesis Refine Hypothesis (Identify Key Interactions) QSAR->Hypothesis Refine Hypothesis (Predict Potency)

Diagram 3: Integrated Workflow for AChE Inhibitor SAR Studies.

Data Synthesis and Rational Drug Design

The ultimate goal of SAR studies is to consolidate data into guiding principles for the design of more effective therapeutics.

Summary of Key Structure-Activity Relationships

The table below summarizes the critical structural features and their general impact on inhibitory activity for different classes of AChEIs.

Inhibitor ClassKey Structural FeatureSAR PrincipleImpact on ActivityRepresentative Compound
Reversible
PiperidinesProtonated Nitrogen in RingCation-π interaction with CAS (Trp86).Essential for high affinity.Donepezil
Aromatic Moiety (e.g., Indanone)π-π stacking with PAS (Trp286).Crucial for dual-site binding and potency.Donepezil
Natural AlkaloidsRigid Polycyclic CoreLowers the entropic penalty of binding.Enhances overall binding affinity.Galantamine
Hydrogen Bond Donor/AcceptorForms specific, stabilizing interactions (e.g., with Glu199).Contributes significantly to affinity.Galantamine
Pseudo-Irreversible
CarbamatesCarbamoyl Group (-OCONR₂)Forms a covalent bond with Ser203.Determines duration of action (slow hydrolysis).Rivastigmine
Leaving GroupInfluences initial non-covalent binding and positioning.Modulates the rate of carbamoylation.Rivastigmine
Irreversible
OrganophosphatesElectrophilic Phosphorus AtomSite of nucleophilic attack by Ser203.Essential for covalent bond formation.Echothiophate
Good Leaving Group (F⁻, S-R)Displaced during phosphorylation.Required for the irreversible reaction to proceed.Echothiophate
Modern Strategies in AChE Inhibitor Design

Contemporary drug design efforts often move beyond targeting only the CAS of AChE, embracing more complex strategies.

  • Multi-Target-Directed Ligands (MTDLs): Recognizing the multifaceted nature of Alzheimer's disease, MTDLs are single molecules designed to interact with multiple targets. A common strategy involves creating hybrid molecules that link an AChE-inhibiting pharmacophore (targeting CAS/PAS) with a moiety that can, for example, inhibit butyrylcholinesterase (BChE), monoamine oxidase B (MAO-B), or prevent amyloid-beta aggregation.[2][13][29] This approach aims to address multiple pathological pathways simultaneously.

  • Rational, Structure-Based Design: With a wealth of structural data available for AChE, computational methods are increasingly used not just for analysis but for the de novo design of inhibitors.[30] By identifying unoccupied pockets or key interactions within the active site gorge, novel scaffolds can be designed to maximize affinity and selectivity.

Conclusion

The structure-activity relationship of acetylcholinesterase inhibitors is a deeply studied and well-understood field that serves as a paradigm for rational drug design. A detailed knowledge of the enzyme's dual-binding site architecture—the catalytic and peripheral anionic sites—is paramount. The most successful inhibitors leverage interactions with both sites to achieve high potency and selectivity. The SAR principles vary distinctly across inhibitor classes, from the non-covalent, dual-site occupancy of reversible inhibitors like donepezil, to the slow, covalent carbamoylation by pseudo-irreversible agents like rivastigmine. By integrating kinetic data from robust enzymatic assays with the predictive power of computational modeling, researchers can effectively navigate the complex chemical space to develop novel therapeutics. Future efforts will likely focus on multi-target-directed ligands that address the complex pathology of neurodegenerative diseases beyond simple symptomatic relief.

References

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  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(12), 3555-3564.
  • Zhang, L., et al. (2019). Rational Design of Novel Selective Dual-Target Inhibitors of Acetylcholinesterase and Monoamine Oxidase B as Potential Anti-Alzheimer's Disease Agents. ACS Chemical Neuroscience, 10(1), 482-496.
  • ResearchGate. (n.d.). Binding interactions of donepezil and compound 5c to hAChE (A,B).
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  • Woodruff-Pak, D. S., et al. (2002). Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning. Proceedings of the National Academy of Sciences, 99(1), 404-409.
  • Zhekova, H. R., et al. (2021). Galantamine-Curcumin Hybrids as Dual-Site Binding Acetylcholinesterase Inhibitors. Molecules, 26(11), 3144.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine in Neuroscience Research

A Hypothetical Exploration of a Novel Sigma-1 Receptor Modulator Disclaimer: The compound 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a known chemical entity, identified as an intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Exploration of a Novel Sigma-1 Receptor Modulator

Disclaimer: The compound 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a known chemical entity, identified as an intermediate in the synthesis of Alfentanil and Sufentanil.[1][2] However, it is not a widely studied compound in the context of neuroscience, and its independent biological activity and applications are not well-documented in publicly available scientific literature. Therefore, this document presents a hypothetical framework for its application based on the well-established pharmacology of structurally related molecules, particularly those acting on the Sigma-1 receptor. The protocols and mechanistic discussions are based on established methodologies for characterizing novel CNS-active compounds.

Introduction

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target the central nervous system (CNS).[3][4][5][6] Derivatives of this scaffold have been developed as analgesics, cognition enhancers, and treatments for various neurological and psychiatric disorders.[3][4] The specific substitutions on the piperidine nitrogen and the 4-amino group are critical determinants of pharmacological activity and target selectivity.

This guide explores the hypothetical applications of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (referred to as "Compound-X" hereafter) in neuroscience research. Based on its structural features—a tertiary amine with a benzyl group, a phenylamino group, and a methoxymethyl substituent at the 4-position—we postulate that Compound-X may act as a modulator of the Sigma-1 receptor (σ1R) . The σ1R is an intracellular chaperone protein, primarily located at the endoplasmic reticulum, that plays a crucial role in regulating cellular stress responses, calcium signaling, and neuronal plasticity.[7][8][9] Ligands of the σ1R have shown therapeutic potential for a range of conditions, including neurodegenerative diseases, depression, anxiety, and cognitive deficits.[7][10][11]

Hypothesized Mechanism of Action: Sigma-1 Receptor Modulation

We hypothesize that Compound-X binds to the σ1R, acting as an agonist. The N-benzyl and N-phenyl groups may facilitate hydrophobic interactions within the receptor's binding pocket, a common feature among known σ1R ligands.[7][10][11] As a σ1R agonist, Compound-X could initiate a cascade of neuroprotective and neurorestorative effects by:

  • Modulating Intracellular Calcium (Ca2+) Homeostasis: The σ1R interacts with the IP3 receptor at the endoplasmic reticulum, stabilizing Ca2+ signaling, which is often dysregulated in neurodegenerative conditions.[7][8][10][11]

  • Promoting Neuronal Survival: By attenuating endoplasmic reticulum stress and oxidative stress, σ1R activation can protect neurons from apoptotic cell death.

  • Enhancing Synaptic Plasticity: The σ1R can influence the activity of various neurotransmitter systems, including the glutamatergic system, which is fundamental for learning and memory.[7][10][11]

Proposed Signaling Pathway

G cluster_0 Endoplasmic Reticulum cluster_1 Cellular Effects CompoundX Compound-X (Agonist) Sigma1R Sigma-1 Receptor (σ1R) CompoundX->Sigma1R Binds and Activates IP3R IP3 Receptor Sigma1R->IP3R Stabilization Synaptic_Plasticity Enhanced Synaptic Plasticity Sigma1R->Synaptic_Plasticity Ca_ER Ca2+ Store IP3R->Ca_ER Regulates Ca2+ Release ER_Stress Reduced ER Stress Ca_ER->ER_Stress Neuronal_Survival Increased Neuronal Survival ER_Stress->Neuronal_Survival

Caption: Proposed mechanism of Compound-X as a Sigma-1 receptor agonist.

Application Notes

Based on its hypothesized role as a σ1R agonist, Compound-X could be a valuable research tool for:

  • Investigating Neurodegenerative Disease Models: Its potential neuroprotective properties make it a candidate for studying disease modification in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[8]

  • Exploring Cognitive Enhancement: By modulating synaptic plasticity, Compound-X could be used to probe the mechanisms of learning and memory and to evaluate its potential as a nootropic agent.[3]

  • Studying Mood and Anxiety Disorders: Given the involvement of σ1R in depression and anxiety, Compound-X could be employed in preclinical models to investigate novel antidepressant and anxiolytic pathways.[7][10][11]

Experimental Protocols

The following protocols provide a framework for the initial characterization of Compound-X.

Protocol 1: In Vitro Characterization - Radioligand Binding Assay

This protocol aims to determine the binding affinity (Ki) of Compound-X for the σ1R.[12] It is a competitive binding assay using a known σ1R radioligand.[12]

Objective: To quantify the affinity of Compound-X for the Sigma-1 receptor.

Materials:

  • Membrane homogenates from cells expressing human σ1R.

  • Radioligand: -pentazocine (a standard σ1R ligand).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Compound-X stock solution (in DMSO).

  • 96-well plates, glass fiber filters, and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Thaw the membrane homogenate on ice. Dilute to the desired protein concentration (e.g., 50-100 µg protein per well) in ice-cold assay buffer.[13]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of -pentazocine (at a final concentration near its Kd), 50 µL of assay buffer, and 100 µL of diluted membrane homogenate.

    • Non-specific Binding: 50 µL of -pentazocine, 50 µL of Haloperidol (10 µM), and 100 µL of diluted membrane homogenate.

    • Competitive Binding: 50 µL of -pentazocine, 50 µL of Compound-X at various concentrations (e.g., 0.1 nM to 10 µM), and 100 µL of diluted membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[13]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer (e.g., 10 mM Tris-HCl, pH 7.4).[13]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of Compound-X to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Data Presentation:

CompoundTargetIC50 (nM)Ki (nM)
Compound-XSigma-1 ReceptorHypothetical ValueCalculated Value
HaloperidolSigma-1 ReceptorKnown ValueKnown Value
Protocol 2: In Vivo Evaluation - Novel Object Recognition (NOR) Test

This protocol assesses the effect of Compound-X on recognition memory in rodents, a measure of cognitive function.[14][15][16]

Objective: To evaluate the potential cognitive-enhancing effects of Compound-X.

Materials:

  • Adult male mice (e.g., C57BL/6).

  • Open field arena (e.g., 40 x 40 x 40 cm).

  • Two sets of identical objects (e.g., small plastic blocks, glass vials).

  • Video tracking software.

  • Compound-X solution for injection (e.g., in saline with 5% DMSO).

  • Vehicle control solution.

Procedure:

  • Habituation (Day 1): Place each mouse in the empty arena for 10 minutes to allow for acclimation to the environment.[17]

  • Drug Administration: 30 minutes before the training phase, administer Compound-X (at various doses, e.g., 1, 5, 10 mg/kg, i.p.) or vehicle to the mice.

  • Training Phase (Day 2): Place two identical objects in opposite corners of the arena. Allow each mouse to explore the objects for 10 minutes.[15][17] Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.

  • Retention Interval: Return the mouse to its home cage for a set period (e.g., 24 hours).

  • Test Phase (Day 3): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and allow it to explore for 5-10 minutes.[15][17] Record the time spent exploring the familiar (F) and the novel (N) object.

  • Data Analysis: Calculate the Discrimination Index (DI) using the formula: DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).[18] A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one. Compare the DI of the Compound-X treated groups with the vehicle group using appropriate statistical tests (e.g., ANOVA).

Experimental Workflow Diagram

Caption: Workflow for the Novel Object Recognition (NOR) test.

Conclusion

While the specific applications of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine in neuroscience are yet to be established, its chemical structure suggests a plausible interaction with CNS targets such as the Sigma-1 receptor. The protocols and conceptual framework provided here offer a scientifically rigorous approach to investigating its potential as a novel neuromodulatory agent. By systematically characterizing its binding affinity, functional activity, and in vivo efficacy, researchers can elucidate its true pharmacological profile and potential therapeutic value.

References

  • Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). The pharmacology of sigma-1 receptors. Psychopharmacology, 203(1), 1–19.
  • BehaviorCloud. (n.d.). Novel Object Recognition. BehaviorCloud Protocols.
  • Monassier, L., & Bousquet, P. (2010). Pharmacology and therapeutic potential of sigma1 receptor ligands. Journal of Pharmacy and Pharmacology, 62(9), 1179–1191.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Romieu, P., Martin-Fardon, R., Bowen, W. D., & Maurice, T. (2002). Pharmacology and therapeutic potential of sigma1 receptor ligands. Current Pharmaceutical Design, 8(10), 845–857.
  • Ghelardini, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • MMPC.org. (2024). Novel Object Recognition test.
  • Lueptow, L. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718.
  • Alfa Cytology. (n.d.).
  • Su, T. P., et al. (2016). The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Trends in Pharmacological Sciences, 37(4), 262-278.
  • Sigma-1 receptor. In Wikipedia.
  • Leger, M., et al. (2012). The novel object recognition memory: neurobiology, test procedure, and its modifications. Journal of Neuroscience Methods, 205(1), 17-23.
  • Limbird, L. E. (1988). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology, 255(4), C465-C473.
  • Vilalab. (2023). Novel Object Recognition Test. Protocols.io.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390.
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5894-5903.
  • Guidechem. (n.d.). 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • Li, H., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3467-3470.
  • Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887.
  • LookChem. (n.d.). Cas 61380-02-7,1-benzyl-4-(methoxymethyl).

Sources

Application

Application Notes and Protocols for In Vitro Evaluation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Authored by: Gemini, Senior Application Scientist Introduction 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a tertiary amine belonging to the 4-anilinopiperidine class of compounds. Its chemical structure, fea...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a tertiary amine belonging to the 4-anilinopiperidine class of compounds. Its chemical structure, featuring a central piperidine ring, a benzyl group on the piperidine nitrogen, and an N-phenylamine and a methoxymethyl group at the 4-position, is noteworthy. It is recognized as a key intermediate in the synthesis of potent synthetic opioids such as Alfentanil and Sufentanil[1][2]. Given its structural relationship to these well-characterized opioids, it is critical to determine its own pharmacological profile to understand its potential biological activity and guide further drug development efforts.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characterization of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. The protocols detailed herein are designed to assess its binding affinity and functional activity at opioid receptors, as well as its potential for off-target effects, such as acetylcholinesterase inhibition.

Postulated Biological Targets and Rationale for Investigation

Based on its structural backbone, the primary biological targets for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine are hypothesized to be the opioid receptors, specifically the mu (µ), delta (δ), and kappa (κ) subtypes. These are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous and exogenous opioids[3]. A comprehensive in vitro evaluation is essential to determine if this synthetic intermediate possesses any intrinsic activity at these receptors.

Furthermore, to build a broader safety and specificity profile, it is prudent to investigate potential off-target interactions. Acetylcholinesterase (AChE), a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine, is a common off-target for many CNS-active compounds[4][5]. Inhibition of AChE can lead to a range of physiological effects[6][7]. Therefore, assessing the compound's activity at AChE is a critical step in its preclinical evaluation.

Application Note 1: Determination of Opioid Receptor Binding Affinity via Competitive Radioligand Binding Assays

This protocol outlines the methodology to determine the binding affinity (Ki) of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine for the human mu (µ), delta (δ), and kappa (κ) opioid receptors using a competitive radioligand binding assay.

Principle of the Assay

This assay measures the ability of the test compound to compete with a radiolabeled ligand for binding to the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value. The IC50 is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and dissociation constant (Kd) of the radioligand[3].

Experimental Workflow: Opioid Receptor Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Prepare serial dilutions of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine A1 Combine in 96-well plate: - Cell membranes - Radioligand - Test compound / Buffer / Naloxone P1->A1 P2 Prepare assay buffer and radioligand solutions P2->A1 P3 Thaw cell membranes expressing the target opioid receptor P3->A1 A2 Incubate to reach binding equilibrium (e.g., 60-120 min at 25°C) A1->A2 D1 Rapidly filter through GF/C glass fiber filters A2->D1 D2 Wash filters to remove unbound radioligand D1->D2 D3 Measure bound radioactivity using liquid scintillation counting D2->D3 D4 Calculate % inhibition and determine IC50 D3->D4 D5 Calculate Ki using Cheng-Prusoff equation D4->D5 Agonist Opioid Agonist Receptor Mu Opioid Receptor (GPCR) Agonist->Receptor Binds to G_protein Gi/o Protein (GDP-bound, inactive) Receptor->G_protein Activates G_protein_active Gi/o Protein ([³⁵S]GTPγS-bound, active) G_protein->G_protein_active GDP exchanged for [³⁵S]GTPγS Effector Adenylyl Cyclase (Inhibited) G_protein_active->Effector Inhibits

Caption: Mu opioid receptor signaling via the Gi/o pathway.

Materials and Reagents
  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • Radioligand: [³⁵S]GTPγS

  • Standard Agonist: DAMGO (for µ), DPDPE (for δ), U69,593 (for κ)

  • Test Compound: 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • GDP: Guanosine 5'-diphosphate

  • Filtration and Detection: As described in Application Note 1.

Step-by-Step Protocol
  • Agonist Mode:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine cell membranes, GDP (final concentration ~10 µM), and the test compound dilutions.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate, filter, and quantify as described previously.

    • A standard agonist is used as a positive control.

  • Antagonist Mode:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine cell membranes, GDP, the test compound dilutions, and a fixed concentration of a standard agonist (at its EC₈₀).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate, filter, and quantify as described.

  • Data Analysis:

    • Agonist Mode: Plot [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to determine the EC50 (potency) and Emax (efficacy) relative to the standard agonist.

    • Antagonist Mode: Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the IC50. Calculate the antagonist dissociation constant (Kb) using the appropriate pharmacological equation.

Data Presentation
ReceptorAssay ModeParameterValue
Mu (µ)AgonistEC50 (nM)
Emax (%)
AntagonistIC50 (nM)
Kb (nM)

Application Note 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric method to screen for AChE inhibitory activity of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Principle of the Assay

This assay is based on the Ellman method.[5] AChE hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[4][7] A decrease in the rate of color formation in the presence of the test compound indicates AChE inhibition.

Experimental Workflow: AChE Inhibition Assay

AChE Acetylcholinesterase (AChE) Product1 Thiocholine AChE->Product1 hydrolyzes Substrate Acetylthiocholine Substrate->AChE Product2 TNB (yellow) Product1->Product2 reacts with DTNB DTNB (colorless) DTNB->Product1 Reader Measure Absorbance at 412 nm Product2->Reader Inhibitor Test Compound (e.g., 1-Benzyl-4-... -N-phenylpiperidin-4-amine) Inhibitor->AChE Inhibits

Caption: Principle of the colorimetric AChE inhibition assay.

Materials and Reagents
  • Enzyme: Purified human recombinant AChE.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Positive Control: Donepezil or physostigmine.

  • Test Compound: 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • 96-well clear, flat-bottom microplates.

  • Microplate reader.

Step-by-Step Protocol
  • Reagent Preparation: Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer. Prepare serial dilutions of the test compound and positive control.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of assay buffer.

    • 20 µL of DTNB solution.

    • 20 µL of the test compound dilution (or buffer for control wells).

    • 10 µL of AChE solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (ΔAbs/min).

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 .

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to determine the IC50 value.

Data Presentation
CompoundTargetIC50 (µM)
1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amineAChE
Donepezil (Control)AChE

Interpretation of Results

The data generated from these in vitro assays will provide a foundational pharmacological profile for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

  • Binding Affinity (Ki values): Low Ki values (typically in the nM range) indicate high affinity for a given opioid receptor subtype. Comparing the Ki values across the µ, δ, and κ receptors will reveal the compound's selectivity profile.

  • Functional Activity (EC50/Emax and Kb): The [³⁵S]GTPγS assay will classify the compound as an agonist (stimulates a response), antagonist (blocks an agonist's response), or inactive at each receptor. The Emax value will indicate its efficacy relative to a standard full agonist.

  • AChE Inhibition (IC50): The IC50 value will quantify the compound's potency as an AChE inhibitor. A high IC50 value (typically >10 µM) suggests a low potential for this off-target effect.

Together, these results will establish whether 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine has intrinsic opioid-like activity and a favorable selectivity and safety profile, thereby guiding decisions for its potential progression in the drug discovery pipeline.

References

  • Ingkaninan, K., de Best, C. M., van der Heijden, R., Hofte, A. J., Karabatak, B., Irth, H., Tjaden, U. R., van der Greef, J., & Verpoorte, R. (2003). Acetylcholinesterase inhibitors from plants. Journal of Pharmacy and Pharmacology, 55(5), 659-670. [Link]

  • Sápi, R., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 23(22), 14323. [Link]

  • Li, J. G., et al. (2021). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Pharmacology & Translational Science, 4(4), 1337-1351. [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). [Link]

  • PubChem. N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide. [Link]

  • Pope, C. N., Chaudhuri, J., & Gearhart, J. M. (1994). Organophosphate-induced acetylcholinesterase inhibition and muscarinic receptor changes in the central nervous system. Toxicology Letters, 72(1-3), 247-255. [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric). [Link]

  • Volpe, D. A., Tobin, G., Mellon, R. D., Shackman, J. G., & Verbois, S. L. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 385-390. [Link]

  • Chen, Z., Davies, D. L., & Chiara, D. C. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1032845. [Link]

  • LookChem. Cas 61380-02-7,1-benzyl-4-(methoxymethyl). [Link]

Sources

Method

Analytical methods for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine quantification

An Application Guide to the Quantitative Analysis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine Abstract This document provides a detailed guide to the analytical quantification of 1-Benzyl-4-(methoxymethyl)-N-...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Abstract

This document provides a detailed guide to the analytical quantification of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a piperidine derivative of significant interest in pharmaceutical research and development. Recognizing the diverse analytical needs throughout the drug development lifecycle, this guide presents two primary methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control, purity assessment, and bulk substance quantification, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity bioanalysis in complex biological matrices, such as plasma, which is essential for pharmacokinetic studies. The protocols are designed with scientific integrity, explaining the rationale behind methodological choices and incorporating validation parameters as mandated by international regulatory standards, including the International Council for Harmonisation (ICH) guidelines.

Introduction and Method Selection Rationale

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (MW: 310.43 g/mol , Formula: C₂₀H₂₆N₂O) is a substituted piperidine.[1][2] Piperidine moieties are prevalent scaffolds in numerous pharmaceuticals, making robust and reliable quantification methods for their derivatives critical for ensuring product quality, safety, and efficacy.[3] The choice of an analytical method is fundamentally dictated by its intended purpose.[4]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse method for quality control (QC) environments. It is ideal for determining the identity, purity, and potency of the drug substance or formulated product. Its advantages include robustness, cost-effectiveness, and excellent performance for quantifying analytes at moderate to high concentrations. Given the aromatic nature of the target compound, UV detection is a suitable and straightforward choice.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For pharmacokinetic (PK), toxicokinetic (TK), or metabolism studies, the analyte must be quantified at very low concentrations (pg/mL to ng/mL) within complex biological matrices like blood, plasma, or tissue.[6] The unparalleled sensitivity and selectivity of LC-MS/MS, particularly using Multiple Reaction Monitoring (MRM), make it the gold standard for this purpose.[7][8]

The following diagram illustrates the decision-making process for method selection.

Method_Selection start Analytical Goal for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine qc Quality Control: Assay, Purity, Stability start->qc High Concentration (e.g., Drug Substance) bioanalysis Bioanalysis: Pharmacokinetics, Metabolism start->bioanalysis Low Concentration (e.g., Plasma Samples) hplc Select HPLC-UV (Robustness & Cost-Effective) qc->hplc lcms Select LC-MS/MS (High Sensitivity & Selectivity) bioanalysis->lcms

Caption: Workflow for selecting the appropriate analytical technique.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is optimized for the quantification of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine in bulk form or in simple formulations.

Principle of the Method

The method employs reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The amine group in the analyte requires an acidic modifier in the mobile phase (e.g., formic or phosphoric acid) to ensure protonation. This minimizes peak tailing by preventing interaction with residual free silanol groups on the silica-based column packing, resulting in sharp, symmetrical peaks suitable for accurate quantification.[9]

Detailed Experimental Protocol

Instrumentation & Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical column: Newcrom R1, 5 µm, 4.6 x 150 mm or equivalent C18 column.[9]

  • Reference Standard: 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid or Formic acid (ACS grade or higher).

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase Acetonitrile / Water / Phosphoric Acid (e.g., 50:50:0.1 v/v/v) Acetonitrile provides the necessary elution strength. Phosphoric acid ensures the analyte is in its ionic form for good peak shape.[9]
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm C18 is a standard reversed-phase chemistry providing good retention for moderately non-polar compounds.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temp. 30 °C Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Vol. 10 µL A typical volume to avoid column overloading while ensuring adequate detector response.
Detection UV at 254 nm A common wavelength for aromatic compounds, providing a good signal-to-noise ratio.

| Run Time | ~10 minutes | Sufficient to allow for the elution of the analyte and any common impurities. |

Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Stock Solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample to be analyzed and dissolve it in the mobile phase to achieve a final concentration within the calibrated range (e.g., 25 µg/mL).

Method Validation Protocol (ICH Q2(R2) Framework)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[4][10] The following parameters must be assessed.[11]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from excipients, impurities, or degradation products.Peak purity index > 0.995 (PDA detector). Resolution between analyte and adjacent peaks > 2.
Linearity To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant relative to the response at 100% concentration.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value. Assessed by % recovery of spiked samples.98.0% to 102.0% recovery for drug substance assay.
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision (different days/analysts): RSD ≤ 2.0%.
LOD / LOQ Lowest amount of analyte detectable (LOD) and quantifiable (LOQ) with acceptable precision and accuracy.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1; RSD at LOQ ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate ±10%).Overall RSD of results should remain within system suitability limits.

Method 2: Quantification by LC-MS/MS for Bioanalysis

This method is designed for the trace-level quantification of the analyte in biological matrices like human or animal plasma.

Principle of the Method

This technique couples the powerful separation capabilities of Liquid Chromatography (LC) with the high sensitivity and selectivity of a triple quadrupole mass spectrometer.[12] The analyte is first separated from matrix components on an LC column. It then enters the mass spectrometer, where it is ionized (typically via Electrospray Ionization, ESI), and the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole (Q1). This ion is fragmented in the second quadrupole (Q2, collision cell), and a specific, stable product ion is selected in the third quadrupole (Q3) for detection. This precursor-to-product ion transition is highly specific to the analyte's structure, minimizing interference and providing a very low limit of quantification.[6]

Detailed Experimental Protocol

Instrumentation & Materials:

  • UPLC/HPLC system capable of handling high pressures.

  • Triple quadrupole mass spectrometer with an ESI source.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₅-labeled) is ideal. If unavailable, a structurally similar compound with close chromatographic behavior can be used.

  • Solvents: Acetonitrile and Water (LC-MS grade), Formic Acid (Optima™ grade).

  • Sample preparation supplies (e.g., protein precipitation plates, SPE cartridges, organic solvents).

LC-MS/MS Conditions:

Parameter Condition Rationale
LC Column C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) Smaller particle size provides higher efficiency and faster run times, critical for high-throughput bioanalysis.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile Formic acid is a volatile modifier compatible with mass spectrometry and aids in the protonation of the analyte for positive ion ESI.[9]
Gradient e.g., 5% to 95% B over 3 minutes A gradient is used to effectively elute the analyte while washing away more polar and non-polar matrix components.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization ESI, Positive Mode The basic nitrogen atoms in the piperidine ring readily accept a proton, making positive mode ESI highly efficient.
MRM Transition To be determined empirically The [M+H]⁺ for the analyte is ~311.4. The precursor and product ions must be optimized by infusing a standard solution.

| Collision Energy | To be determined empirically | Optimized to maximize the signal of the chosen product ion. |

Sample Preparation Workflow: Effective sample preparation is crucial to remove proteins and phospholipids from biological samples, which can interfere with the analysis and contaminate the instrument.[13][14]

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Method cluster_analysis LC-MS/MS Analysis sample Plasma Sample (e.g., 50 µL) add_is Add Internal Standard (IS) sample->add_is ppt Protein Precipitation (PPT) Add 3 vol. cold Acetonitrile add_is->ppt Choose One lle Liquid-Liquid Extraction (LLE) Add MTBE, vortex, separate spe Solid-Phase Extraction (SPE) Condition, load, wash, elute vortex Vortex & Centrifuge ppt->vortex lle->vortex evap Evaporate Supernatant spe->evap vortex->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate quantify Quantify using Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->quantify

Caption: General workflow for bioanalytical sample preparation and LC-MS/MS analysis.

Detailed Sample Preparation Protocols:

  • Protein Precipitation (PPT):

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate/vial, evaporate to dryness under nitrogen, and reconstitute in 100 µL of mobile phase A.

    • Rationale: This is the fastest and simplest method but may be less clean, potentially leading to matrix effects.[13]

  • Liquid-Liquid Extraction (LLE):

    • To 50 µL of plasma (with IS), add a basifying agent (e.g., 25 µL of 0.1 M NaOH) to neutralize the analyte.

    • Add 500 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

    • Vortex for 5 minutes, then centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube, evaporate, and reconstitute.

    • Rationale: Provides a cleaner extract than PPT but is more labor-intensive.[14]

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's protocol.

    • Load the pre-treated plasma sample (diluted with an acidic buffer).

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analyte with a strong organic solvent (e.g., acetonitrile with 2% formic acid).

    • Evaporate and reconstitute.

    • Rationale: Offers the cleanest extracts and can concentrate the analyte, but requires significant method development.[13]

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine on Newcrom R1 HPLC column.
  • ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • AMSbiopharma. (2025).
  • ICH. (2023).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • ResearchGate. (n.d.).
  • ECA Academy. (n.d.).
  • BioAgilytix. (n.d.).
  • Lab Manager Magazine. (2025).
  • Technology Networks. (2020).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • BioPharm International. (n.d.).
  • News-Medical.Net. (2019). LC-MS Analysis of Pharmaceutical Drugs.
  • National Institutes of Health. (n.d.).
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  • MDPI. (n.d.).
  • ChemicalBook. (n.d.). 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine | 61380-02-7.
  • Benchchem. (2025).
  • LookChem. (n.d.). Cas 61380-02-7,1-benzyl-4-(methoxymethyl).

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Application

Application Notes and Protocols for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the safe handling and storage of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the safe handling and storage of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS No. 61380-02-7). As a key intermediate in the synthesis of potent opioids such as Alfentanil and Sufentanil, understanding its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1][2] This guide synthesizes available data with established best practices for handling structurally related compounds to offer a comprehensive safety framework.

Introduction: Understanding the Compound

Chemical and Physical Properties

A summary of the known properties of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is presented in Table 1. The high boiling point suggests low volatility at room temperature, but the amine and benzylamine functionalities indicate a potential for an ammonia-like odor and the ability to form explosive vapor/air mixtures at elevated temperatures.[5][8]

PropertyValueSource
CAS Number 61380-02-7[1][2]
Molecular Formula C₂₀H₂₆N₂O[1][2]
Molecular Weight 310.43 g/mol [1][2]
Appearance Colorless Oil[1][2]
Boiling Point 432.3°C at 760 mmHg[9]
Density 1.096 g/cm³[9]
Flash Point 215.2°C[9]

Hazard Assessment and Mitigation

Given the absence of a specific Safety Data Sheet (SDS) with GHS classifications, a conservative approach to hazard assessment is warranted, based on the known risks of its functional groups.

  • Tertiary Amines & Benzylamines: These compounds are often corrosive and can cause severe skin burns and eye damage.[3][5][10][11] They can be harmful if swallowed or absorbed through the skin.[3][11] Vapors may be irritating to the respiratory tract.[3][5]

  • N-Phenylpiperidine Derivatives: This class of compounds can exhibit potent pharmacological effects, including opioid-like activity.[4][7][12] Systemic absorption could lead to unforeseen physiological responses.

  • Methoxymethyl (MOM) Ethers: While the MOM ether itself is relatively stable, it is sensitive to acids.[13] The reagents used to create such ethers, like chloromethyl methyl ether, are known carcinogens, highlighting the need to be aware of potential impurities from the synthesis process.[6]

  • Air and Moisture Sensitivity: Amine compounds can be hygroscopic and may react with atmospheric carbon dioxide. The compound's role as a synthetic intermediate suggests that maintaining its integrity requires protection from air and moisture.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The recommended PPE is detailed in Table 2.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Safety Goggles and Face ShieldProvides protection against splashes of the corrosive liquid. A face shield is crucial when handling larger quantities (>50 mL).[14][15]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and replace them regularly.[14]
Body Protection Flame-Resistant Lab Coat and Chemical-Resistant ApronA fully buttoned lab coat provides primary protection. An apron offers an additional barrier against spills.[14]
Footwear Closed-toe ShoesMust fully cover the feet to protect against spills.[16]
Respiratory Protection Respirator with Organic Vapor CartridgeRecommended when handling outside of a certified chemical fume hood or if there is a risk of aerosolization.[14][15]

Experimental Protocols

The following protocols are designed to ensure the safe handling and use of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine in a research setting.

General Handling Workflow

The following diagram illustrates the recommended workflow for handling this air-sensitive liquid.

G cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_cleanup Cleanup & Disposal prep_sds Review Hazard Assessment (Inferred from Analogs) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare & Verify Fume Hood prep_ppe->prep_hood prep_glassware Oven-Dry & Cool Glassware Under Inert Gas prep_hood->prep_glassware handle_inert Establish Inert Atmosphere (N₂ or Ar) prep_glassware->handle_inert handle_transfer Transfer Reagent via Syringe or Cannula handle_inert->handle_transfer handle_reaction Perform Reaction in Closed System handle_transfer->handle_reaction handle_quench Quench Reaction Appropriately handle_reaction->handle_quench cleanup_decontaminate Decontaminate Glassware handle_quench->cleanup_decontaminate cleanup_waste Segregate & Label Liquid/Solid Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS Office cleanup_waste->cleanup_dispose cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: General workflow for handling 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Protocol for Transferring the Reagent (Air-Sensitive)

This protocol details the transfer of the liquid reagent using syringe techniques under an inert atmosphere.[17][18]

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.[17][18]

    • Assemble the reaction apparatus and purge with inert gas. Use a bubbler to monitor gas flow.[18]

    • The reagent bottle should be fitted with a septum.

  • Syringe Preparation:

    • Dry the syringe and needle in an oven and cool in a desiccator, or flush thoroughly with dry inert gas.[17]

    • Test the syringe for leaks before use.[18]

  • Transfer:

    • Puncture the septum of the reagent bottle with a needle connected to the inert gas line to create a slight positive pressure (3-5 psi).[17]

    • Insert the transfer syringe needle through the septum and into the liquid.

    • Allow the positive pressure in the bottle to slowly fill the syringe to the desired volume. Do not pull the plunger back, as this can cause leaks and introduce bubbles.[17]

    • Withdraw the syringe and insert it into the reaction vessel's septum.

    • Slowly dispense the reagent into the reaction vessel.

  • Cleanup:

    • Immediately rinse the syringe and needle with a suitable quenching agent (e.g., isopropanol) followed by an appropriate solvent.

Storage and Waste Disposal

Storage Protocol

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation from air and moisture.

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight.[19] A temperature range of 5°C to 25°C is generally recommended for amines.[3]

  • Container: Keep in the original, tightly sealed container. Ensure the container is compatible with amines, such as high-density polyethylene (HDPE) or glass.[20]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and acid chlorides.[5][10]

The logical flow for storage decisions is outlined below:

G start Receive Compound check_container Inspect Container Integrity start->check_container storage_location Select Storage Location check_container->storage_location check_incompatible Store Away From Incompatible Materials (Acids, Oxidizers) storage_location->check_incompatible storage_conditions Maintain Conditions: - Cool & Dry - Well-ventilated - Inert Atmosphere check_incompatible->storage_conditions log_entry Log in Inventory storage_conditions->log_entry end_storage Stored Safely log_entry->end_storage

Caption: Decision-making process for the safe storage of the compound.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous.

  • Segregation: Collect all waste (excess reagent, contaminated materials, reaction byproducts) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Neutralization (for spills): Small spills can be absorbed with an inert material (e.g., vermiculite, sand).[21] The contaminated absorbent should then be collected as hazardous waste.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[21][22]

Emergency Procedures

Spill Response
  • Minor Spill (<100 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with absorbent pads or sand.[23]

    • Once absorbed, scoop the material into a designated hazardous waste container.[23]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (>100 mL or outside a fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and call emergency services/EHS.[24][25]

    • Control ignition sources if possible.[21]

    • Prevent entry into drains or waterways.[21]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[23][26] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[26] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[26]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

References

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial.
  • 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine - Guidechem.
  • Benzylamine - Santa Cruz Biotechnology.
  • Handling air-sensitive reagents AL-134 - MIT.
  • Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific.
  • Hints for Handling Air-Sensitive Materials - Fauske & Associates. (2020-10-28).
  • Material Safety Data Sheet - 2-Methoxyethyl ether, 99% - Cole-Parmer.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain.
  • SAFETY DATA SHEET - Kao Chemicals. (2021-11-03).
  • ICSC 1338 - BENZYLAMINE - Inchem.org.
  • How should amines be stored safely? - Diplomata Comercial.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • tert-Butylamine - Santa Cruz Biotechnology.
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine - Benchchem.
  • Methoxymethyl ether - Wikipedia.
  • BENZYLAMINE - CAMEO Chemicals.
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022-12-07).
  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024-05-07).
  • Personal Protective Equipment | US EPA. (2025-09-12).
  • Chemical Spill Procedures | Office of Environmental Health and Safety - Princeton EHS.
  • Personal Protective Equipment (PPE) - CHEMM.
  • Emergency response / spill control - HSE.
  • Benzylamine CAS No 100-46-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • Chemical Spill Procedures - Step By Step Guide - Chem Klean.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-05).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro.
  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto.
  • Chemical Exposure and Spill Response Procedures | New Mexico State University.
  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG.
  • Safety Data Sheet: Piperidine - Carl ROTH. (2025-03-31).
  • 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine - Guidechem.
  • N-Phenylpiperidine SDS, 4096-20-2 Safety Data Sheets - ECHEMI.
  • SAFETY DATA SHEET - Fisher Scientific.
  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry.
  • 4.4 Alkoxymethyl Ethers + + +.
  • Cas 61380-02-7,1-benzyl-4-(methoxymethyl) - LookChem.
  • A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers | Request PDF - ResearchGate. (2025-08-06).
  • Phenylpiperidines - Wikipedia.
  • 1-Phenylpiperidine | C11H15N | CID 20038 - PubChem - NIH.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed.
  • N-Phenyl-1-(phenylmethyl)-4-piperidinamine | C18H22N2 | CID 70865 - PubChem.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

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Method

Use of piperidine derivatives in anticancer drug discovery

Application Notes & Protocols Topic: The Strategic Use of Piperidine Derivatives in Modern Anticancer Drug Discovery Audience: Researchers, scientists, and drug development professionals. Abstract The piperidine ring, a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of Piperidine Derivatives in Modern Anticancer Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine ring, a ubiquitous saturated heterocycle, represents one of the most valuable scaffolds in medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical properties, which contribute to improved potency, selectivity, and pharmacokinetic profiles. In oncology, piperidine derivatives have emerged as a cornerstone of targeted therapies, leading to the development of groundbreaking drugs that inhibit key cancer-driving pathways. This guide provides an in-depth exploration of the role of piperidine derivatives in anticancer drug discovery, detailing their mechanisms of action and providing validated, step-by-step protocols for their synthesis, in vitro evaluation, and data analysis. We aim to equip researchers with the foundational knowledge and practical methodologies required to effectively leverage this "privileged scaffold" in the development of next-generation cancer therapeutics.

Part 1: The Piperidine Scaffold: A Privileged Structure in Oncology

The piperidine moiety is a six-membered nitrogen-containing heterocycle that is present in over 200 FDA-approved drugs. Its success in drug design can be attributed to several key features:

  • Three-Dimensionality: The non-planar, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, enabling high-affinity interactions with complex protein binding sites.

  • Modulation of Physicochemical Properties: The basic nitrogen atom (pKa ≈ 11.2) is typically protonated at physiological pH. This positive charge can be exploited to enhance aqueous solubility, a critical factor for drug delivery and bioavailability. Furthermore, it provides a key interaction point for forming salt bridges with acidic residues (e.g., aspartate, glutamate) in target proteins.

  • Synthetic Tractability: A vast and well-established body of chemical literature exists for the synthesis and functionalization of the piperidine ring, making it a highly accessible scaffold for medicinal chemists.

  • Metabolic Stability: The saturated nature of the ring often imparts greater resistance to metabolic degradation compared to aromatic systems, potentially leading to improved in vivo half-life.

These attributes have made piperidine a go-to fragment for designing potent and selective inhibitors against a wide range of cancer targets.

Part 2: Key Mechanisms of Action & Therapeutic Targets

Piperidine derivatives have been successfully employed to target various hallmarks of cancer. Their versatility allows them to serve as core scaffolds for inhibitors of enzymes crucial to cancer cell survival and proliferation.

PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality. Several potent PARP inhibitors, including Olaparib, Rucaparib, and Niraparib, feature a piperidine ring that plays a crucial role in binding to the enzyme's active site.

Below is a simplified representation of the PARP inhibition mechanism leading to synthetic lethality.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell SSB Single-Strand Break (DNA Damage) PARP PARP Enzyme SSB->PARP recruits BER Base Excision Repair (Repair Pathway) PARP->BER initiates DNA_Repaired1 DNA Integrity Maintained BER->DNA_Repaired1 results in SSB_Cancer Single-Strand Break Blocked_PARP PARP Trapped on DNA SSB_Cancer->Blocked_PARP PARP binds PARP_Inhibitor Piperidine-Based PARP Inhibitor PARP_Inhibitor->Blocked_PARP traps DSB Double-Strand Break (at replication fork) Blocked_PARP->DSB causes Defective_HR Defective Homologous Recombination (HR) (due to BRCA mutation) DSB->Defective_HR cannot be repaired by Apoptosis Cell Death (Apoptosis) Defective_HR->Apoptosis leads to Synthesis_Workflow start Start: N-Boc-4-piperidone step1 Step 1: Reductive Amination (Reagents: Benzylamine, NaBH(OAc)3) Purpose: Introduce benzylamine group. start->step1 step2 Step 2: Boc Deprotection (Reagent: Trifluoroacetic Acid (TFA)) Purpose: Expose secondary amine for coupling. step1->step2 step3 Step 3: Amide Coupling (Reagents: Phthalic anhydride, Triethylamine) Purpose: Form the critical phthalazinone core. step2->step3 step4 Step 4: Purification & Characterization (Methods: Column Chromatography, NMR, MS) Purpose: Isolate pure compound and verify structure. step3->step4 end_product Final Product: Piperidine-Phthalazinone Scaffold step4->end_product

Caption: Synthetic workflow for a piperidine-based PARP inhibitor scaffold.

Step-by-Step Methodology:

  • Step 1: Reductive Amination.

    • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour. Rationale: This forms the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 15 minutes. Rationale: A mild reducing agent that selectively reduces the iminium ion over the ketone.

    • Stir at room temperature for 16 hours. Monitor reaction completion by TLC or LC-MS.

    • Quench the reaction by slowly adding saturated aqueous NaHCO3 solution. Extract the product with DCM (3x).

    • Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Step 2: Boc Deprotection.

    • Dissolve the crude product from Step 1 in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA.

  • Step 3: Amide Coupling (Cyclization).

    • Dissolve the crude amine salt from Step 2 in dimethylformamide (DMF, 0.2 M).

    • Add phthalic anhydride (1.2 eq) followed by triethylamine (TEA, 3.0 eq). Rationale: TEA acts as a base to neutralize the TFA salt and facilitate the nucleophilic attack of the amine onto the anhydride.

    • Heat the reaction mixture to 100 °C and stir for 6 hours. Rationale: Heat is required to drive the cyclization and dehydration to form the final phthalazinone ring system.

    • Cool to room temperature and pour into ice water. Collect the resulting precipitate by filtration.

  • Step 4: Purification and Characterization.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Combine fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 3.2: In Vitro Anticancer Activity Assessment - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of media.

    • Incubate for 24 hours at 37 °C, 5% CO2 to allow cells to attach. Rationale: This ensures cells are in a logarithmic growth phase before drug treatment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the synthesized piperidine derivative in DMSO.

    • Perform serial dilutions in culture media to create a range of final concentrations (e.g., 0.1 nM to 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations. Include a "vehicle control" (DMSO only) and a "blank" (media only).

    • Incubate for 72 hours at 37 °C, 5% CO2. Rationale: A 72-hour incubation is a standard duration to observe significant effects on cell proliferation.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37 °C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

Protocol 3.3: Data Analysis and Interpretation
  • Data Normalization:

    • Subtract the average absorbance of the "blank" wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • IC50 Calculation:

    • Plot the % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Sample Data Presentation:

Compound Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 3.9
1.052.1 ± 2.8
10.015.4 ± 1.9
100.05.1 ± 0.8
Calculated IC50 1.15 µM

Part 4: Troubleshooting & Advanced Considerations

  • Synthesis Issues: Low yields in the reductive amination step may be due to impure starting materials or inactive reducing agent. Ensure the amine and aldehyde are pure and use fresh NaBH(OAc)3.

  • Solubility Problems: If the test compound precipitates in the cell culture media, consider preparing a higher concentration DMSO stock and using a smaller volume, or exploring formulation strategies with excipients like cyclodextrins.

  • In Vitro Assay Inconsistencies: High variability in the MTT assay can result from uneven cell seeding or edge effects in the 96-well plate. Ensure proper cell suspension mixing and avoid using the outermost wells for compound testing.

  • Mechanism vs. Cytotoxicity: A potent IC50 value does not confirm the mechanism of action. Follow-up with target-specific assays is essential. For a PARP inhibitor, this would include a cell-based PARP activity assay or Western blotting for PAR-ylation levels.

Conclusion

The piperidine scaffold is an undeniably powerful tool in the arsenal of medicinal chemists targeting cancer. Its favorable properties and synthetic accessibility have enabled the development of highly effective and specific inhibitors for a range of critical oncology targets. By understanding the underlying principles of their mechanisms and employing robust, validated protocols for their synthesis and evaluation, researchers can continue to unlock the full potential of piperidine derivatives in the ongoing quest for more effective and less toxic cancer therapies.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. Available at: [Link]

  • Zainal, H., & Stanicka, J. (2023). PARP Inhibitors in Cancer Treatment: A Comprehensive Review of the Current Literature. Cancers. Available at: [Link]

  • Mottamal, M., Zheng, S., Huang, T. L., & Wang, G. (2015). Histone deacetylase inhibitors in clinical studies as templates for new drug design. Molecules. Available at: [Link]

  • National Cancer Institute. (n.d.). Abiraterone Acetate. NCI Dictionary of Cancer Terms. Available at: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology. Available at: [Link]

Application

Application Notes and Protocols: Synthesis and Evaluation of N-benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent and Selective USP1/UAF1 Inhibitors

Introduction: Targeting the DNA Damage Response Pathway The ubiquitin-specific protease 1 (USP1), in complex with its essential cofactor USP1-associated factor 1 (UAF1), has emerged as a critical regulator in the DNA dam...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the DNA Damage Response Pathway

The ubiquitin-specific protease 1 (USP1), in complex with its essential cofactor USP1-associated factor 1 (UAF1), has emerged as a critical regulator in the DNA damage response (DDR) pathway.[1][2] This deubiquitinase (DUB) complex is responsible for removing ubiquitin from key substrates, notably the monoubiquitinated forms of Proliferating Cell Nuclear Antigen (PCNA) and Fanconi anemia group D2 protein (FANCD2).[3][4] By doing so, USP1/UAF1 effectively reverses signaling events that are crucial for translesion synthesis (TLS) and the Fanconi Anemia (FA) pathway, two fundamental mechanisms for repairing damaged DNA.[3][5]

In many cancers, there is an upregulation of the USP1 gene, which often correlates with a poor prognosis.[3][6] Cancer cells can exploit the USP1/UAF1 complex to enhance their DNA repair capabilities, thereby surviving the genomic instability associated with rapid proliferation and resisting DNA-damaging chemotherapeutic agents.[5][7] Consequently, the inhibition of USP1/UAF1 presents a compelling therapeutic strategy to induce synthetic lethality, particularly in tumors with existing DNA repair deficiencies, and to overcome chemoresistance.[3][8][9]

This document provides a comprehensive guide for the synthesis, purification, and characterization of a promising class of USP1/UAF1 inhibitors: N-benzyl-2-phenylpyrimidin-4-amine derivatives. Furthermore, it outlines detailed protocols for evaluating their inhibitory potency and cellular activity.

Mechanism of Action: Allosteric Inhibition of USP1/UAF1

The N-benzyl-2-phenylpyrimidin-4-amine scaffold, exemplified by the well-characterized inhibitor ML323, acts through a sophisticated allosteric mechanism.[3][10] These small molecules bind to a cryptic pocket within the USP1 catalytic domain, which is not readily apparent in the apoenzyme structure.[3][4] This binding event induces conformational changes in the secondary structure of USP1, leading to subtle but critical rearrangements in the active site.[10] The ultimate effect is a disruption of the enzyme's catalytic machinery, preventing it from effectively deubiquitinating its substrates.[3][10]

USP1_Inhibition_Pathway cluster_0 Normal Cellular Process cluster_1 Inhibitor Action DNA_Damage DNA Damage PCNA_Ub PCNA Monoubiquitination (Ub-PCNA) DNA_Damage->PCNA_Ub triggers TLS Translesion Synthesis (DNA Repair) PCNA_Ub->TLS activates USP1_UAF1 USP1/UAF1 Complex PCNA_Ub->USP1_UAF1 substrate for USP1_UAF1->PCNA_Ub deubiquitinates Inhibited_Complex Inhibited USP1/UAF1 Complex USP1_UAF1->Inhibited_Complex Inhibitor N-benzyl-2-phenylpyrimidin-4-amine Derivative Inhibitor->USP1_UAF1 binds to Accumulation Accumulation of Ub-PCNA Inhibited_Complex->Accumulation leads to Cell_Death Cancer Cell Apoptosis Accumulation->Cell_Death induces

Caption: Mechanism of USP1/UAF1 inhibition by N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Synthesis Protocol: N-benzyl-2-phenylpyrimidin-4-amine Derivatives

The synthesis of this class of inhibitors is adaptable, allowing for the exploration of structure-activity relationships (SAR) through modifications at various positions of the core scaffold. A general and robust synthetic route is provided below.

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - Substituted benzamidine - β-ketoester Condensation Cyclocondensation Reaction Start->Condensation Pyrimidine_Core Formation of 2-phenylpyrimidin-4-one Core Condensation->Pyrimidine_Core Chlorination Chlorination Reaction (e.g., with POCl₃) Pyrimidine_Core->Chlorination Chloro_Intermediate 4-chloro-2-phenylpyrimidine Intermediate Chlorination->Chloro_Intermediate SNAr Nucleophilic Aromatic Substitution (SNAr) Chloro_Intermediate->SNAr + Substituted benzylamine Final_Product N-benzyl-2-phenylpyrimidin-4-amine Derivative SNAr->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives.

Step-by-Step Experimental Protocol

Materials:

  • Substituted benzamidine hydrochloride

  • Ethyl benzoylacetate (or other appropriate β-ketoester)

  • Sodium ethoxide

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • Substituted benzylamine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Synthesis of 2-phenylpyrimidin-4-one:

    • In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To this solution, add the substituted benzamidine hydrochloride (1.0 eq) and the appropriate β-ketoester (1.0 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

    • The resulting precipitate is collected by filtration, washed with cold ethanol and water, and dried to yield the 2-phenylpyrimidin-4-one derivative.

  • Chlorination to form 4-chloro-2-phenylpyrimidine:

    • In a fume hood, carefully add the 2-phenylpyrimidin-4-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

    • Reflux the mixture for 2-3 hours. The reaction should be monitored by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Caution: This is a highly exothermic reaction.

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-chloro-2-phenylpyrimidine intermediate.

  • Nucleophilic Aromatic Substitution (SNAr) to yield the final product:

    • Dissolve the 4-chloro-2-phenylpyrimidine intermediate (1.0 eq) in a suitable solvent like DCM or DMF.

    • Add the desired substituted benzylamine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at room temperature or gently heat (e.g., to 40-60 °C) for 2-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with the organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final N-benzyl-2-phenylpyrimidin-4-amine derivative by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Inhibitor Potency and Selectivity: Biochemical Assays

The inhibitory activity of the synthesized compounds against the USP1/UAF1 complex can be quantitatively assessed using fluorogenic biochemical assays.

Fluorogenic Ubiquitin-AMC Assay

This assay measures the cleavage of a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC), by the USP1/UAF1 complex.[11][12] Upon cleavage, the free AMC molecule fluoresces, and the rate of fluorescence increase is proportional to the enzyme's activity.

Protocol:

  • Prepare a 1x assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Serially dilute the test compounds in DMSO to create a range of concentrations (typically from 100 µM to 1 nM).

  • In a 96-well black plate, add the test compound dilutions. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

  • Add the purified recombinant USP1/UAF1 enzyme complex to all wells except the negative control. Pre-incubate the enzyme with the compounds for 15-30 minutes at room temperature to allow for binding.

  • Initiate the reaction by adding the Ub-AMC substrate.

  • Immediately begin monitoring the increase in fluorescence (Excitation: ~350 nm, Emission: ~460 nm) over time using a plate reader.

  • Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Comparative Efficacy of Analogs

The inhibitory potency of synthesized analogs can be summarized for easy comparison. The following tables provide example data derived from studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives.[1]

Table 1: USP1/UAF1 Inhibition of Initial Analogs

Compound IDR GroupIC₅₀ (µM)
1H4.7
124-phenyl3.7
164-pyridyl1.9
173-pyridyl1.1

Table 2: Impact of Phenyl Ring Substitution on Inhibitory Potency

Compound IDR GroupIC₅₀ (µM)
252-OMe-phenyl0.94
262-Me-phenyl0.85
272-Et-phenyl0.80
282-isopropyl-phenyl0.18

Cellular Activity Assessment: Target Engagement in Cancer Cells

To confirm that the inhibitors are cell-permeable and engage the USP1/UAF1 target within a cellular context, it is crucial to measure the accumulation of ubiquitinated substrates.

Western Blot Analysis of Ub-PCNA Levels

Protocol:

  • Culture a relevant cancer cell line (e.g., non-small cell lung cancer cells) to ~70% confluency.

  • Treat the cells with varying concentrations of the test inhibitor for a specified period (e.g., 6-24 hours). Include a vehicle control (DMSO).

  • Lyse the cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors (e.g., NEM, PR-619).

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Probe the membrane with a primary antibody specific for PCNA. This antibody should detect both unmodified PCNA (~29 kDa) and monoubiquitinated PCNA (Ub-PCNA, ~38 kDa).

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of Ub-PCNA to total PCNA, which should increase in a dose-dependent manner with inhibitor treatment.

Conclusion and Future Directions

The N-benzyl-2-phenylpyrimidin-4-amine scaffold represents a highly tractable starting point for the development of potent and selective USP1/UAF1 inhibitors. The synthetic and analytical protocols detailed herein provide a robust framework for researchers to synthesize novel analogs, characterize their inhibitory activity, and validate their mechanism of action in a cellular setting. Future work should focus on optimizing the pharmacokinetic properties of these compounds and evaluating their efficacy in preclinical cancer models, both as monotherapies and in combination with existing DNA-damaging agents.

References

  • Unraveling the Potency of N-Benzyl-2-phenylpyrimidin-4-amine Analogs as USP1/UAF1 Inhibitors: A Compar
  • Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. PubMed Central.
  • Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
  • Application Notes and Protocols for the Synthesis of Pyrimidine Deriv
  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed.
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
  • Introduction of an Efficient Protocol for the Synthesis of Some of the Pyrimidine Derivatives under Solvent-Free Conditions. Taylor & Francis Online.
  • Synthesis and Structure−Activity Relationship Studies of N‐Benzyl-2- phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Semantic Scholar.
  • Structural and biochemical insights on the mechanism of action of the clinical USP1 inhibitor, KSQ-4279. bioRxiv.
  • USP1 Inhibitor Screening Assay Kit. BPS Bioscience.
  • USP1 Inhibitor Screening Assay Kit. BPS Bioscience.
  • What are USP1 inhibitors and how do they work?
  • Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site. PubMed Central.
  • Cheminformatics models based on machine learning approaches for design of USP1/UAF1 abrogators as anticancer agents. PubMed Central.

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine in Modern Cycloaddition Chemistry

Foreword: A Gateway to Complex Nitrogen Heterocycles In the landscape of synthetic organic chemistry, the construction of nitrogen-containing five-membered rings remains a cornerstone of molecular design, particularly in...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Gateway to Complex Nitrogen Heterocycles

In the landscape of synthetic organic chemistry, the construction of nitrogen-containing five-membered rings remains a cornerstone of molecular design, particularly in the fields of medicinal chemistry and natural product synthesis.[1] The pyrrolidine scaffold, for instance, is a privileged structure found in a vast array of biologically active compounds.[2] Among the most elegant and powerful methods for assembling this key structural motif is the [3+2] cycloaddition reaction utilizing azomethine ylides.[3][4]

However, the utility of this reaction has historically been tempered by the challenge of generating and handling non-stabilized azomethine ylides, which are often transient and reactive intermediates. This guide focuses on N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine (CAS: 93102-05-7), a remarkably stable and versatile reagent that has emerged as a gold-standard precursor for the in situ generation of the N-benzyl azomethine ylide.[5][6] Its ease of handling, predictable reactivity, and the mild conditions required for ylide generation have made it an indispensable tool for researchers.[6] This document provides an in-depth exploration of its mechanism, scope, and practical application, complete with field-proven protocols for its successful implementation.

The Core Principle: Controlled Generation of a Reactive Intermediate

The efficacy of N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine lies in its designed instability under specific catalytic conditions. The molecule serves as a masked 1,3-dipole. Upon exposure to a suitable initiator—either an acid or a fluoride source—it undergoes a clean fragmentation to generate the desired N-benzyl azomethine ylide.

This reactive ylide is immediately trapped by a dipolarophile present in the reaction mixture, leading to the formation of a pyrrolidine ring in a highly controlled manner. The reaction is a classic example of a 1,3-dipolar cycloaddition.[3] Mechanistic studies confirm that the process is a concerted, stereospecific cycloaddition.[5][7] This is a critical feature, as the stereochemistry of the starting alkene is directly translated to the stereochemistry of the final pyrrolidine product, allowing for precise control over the molecular architecture.

Several catalytic systems can initiate the ylide formation, with the most common being:

  • Acid Catalysis: A catalytic amount of an acid, such as trifluoroacetic acid (TFA), protonates the methoxy group, facilitating its elimination along with the trimethylsilyl group.[5][6][8]

  • Fluoride Catalysis: A fluoride source, such as lithium fluoride (LiF) or tetrabutylammonium fluoride (TBAF), attacks the silicon atom, triggering an irreversible fragmentation to form the ylide.[5][6][7]

G cluster_reagent Reagent cluster_catalyst Initiation cluster_intermediate Reactive Intermediate cluster_trap Trapping Agent cluster_reaction Core Reaction cluster_product Product Reagent N-benzyl-N-(methoxymethyl) -N-TMS-methylamine Catalyst Catalyst (TFA or F⁻) Ylide N-Benzyl Azomethine Ylide (1,3-Dipole) Reagent->Ylide Catalyst->Ylide Elimination of MeOTMS Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene, Alkyne) Dipolarophile->Cycloaddition Product Substituted Pyrrolidine Cycloaddition->Product

Fig. 1: Generation of the azomethine ylide and subsequent [3+2] cycloaddition.

Synthetic Scope and Applications

The true power of this reagent is demonstrated by its broad compatibility with a diverse range of dipolarophiles. This versatility allows for the synthesis of a wide catalog of complex nitrogen heterocycles. The ylide reacts most efficiently with electron-deficient alkenes and alkynes, a pairing that results from a favorable dipole HOMO–dipolarophile LUMO energy gap.[5][6][9]

Key Classes of Dipolarophiles and Resulting Products:

  • α,β-Unsaturated Esters, Ketones, Imides, and Nitriles: These are the most common reaction partners, yielding highly functionalized pyrrolidines.[5][6]

  • Alkynes: Reaction with alkynes produces 3-pyrrolines, which are valuable intermediates that can be readily oxidized to pyrroles.[5][6]

  • Cyclic Alkenes: The choice of a cyclic dipolarophile enables the construction of intricate polycyclic systems.

    • Endocyclic Double Bonds (e.g., cyclopentenone) lead to the formation of fused bicyclic pyrrolidines.[1][5][8]

    • Exocyclic Double Bonds (e.g., methylenecyclopentane) provide access to spirocyclic pyrrolidines, a highly sought-after motif in drug discovery.[1][5]

  • Aldehydes: In addition to C=C bonds, the azomethine ylide can undergo cycloaddition with carbonyls, such as aliphatic aldehydes, to furnish oxazolidine rings.[1]

G cluster_products Product Scaffolds cluster_dipolarophiles Dipolarophile Classes Ylide N-Benzyl Azomethine Ylide Pyrrolidine Substituted Pyrrolidines Pyrroline 3-Pyrrolines Fused Fused Bicyclics Spiro Spirocycles Oxazolidine Oxazolidines Unsaturated α,β-Unsaturated Esters, Ketones, etc. Unsaturated->Ylide Unsaturated->Pyrrolidine [3+2] Alkyne Alkynes Alkyne->Ylide Alkyne->Pyrroline [3+2] Endocyclic Endocyclic Alkenes Endocyclic->Ylide Endocyclic->Fused [3+2] Exocyclic Exocyclic Alkenes Exocyclic->Ylide Exocyclic->Spiro [3+2] Aldehyde Aldehydes Aldehyde->Ylide Aldehyde->Oxazolidine [3+2]

Fig. 2: Diverse heterocyclic scaffolds accessible from a single azomethine ylide precursor.

The pyrrolidine products of these reactions are of immense interest to the pharmaceutical industry, serving as core structures for novel therapeutics and as building blocks for the synthesis of complex natural products.[5][6][10]

Experimental Protocols: From Reagent Synthesis to Cycloaddition

Trustworthiness in synthetic chemistry is built on robust, reproducible protocols. The following procedures are grounded in authoritative, peer-reviewed sources.

Protocol 1: Synthesis of N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine

This two-step procedure is adapted from a well-vetted Organic Syntheses protocol, ensuring high reliability.[7]

Part A: Synthesis of N-benzyl-N-((trimethylsilyl)methyl)amine

  • Setup: In a 100-mL round-bottomed flask equipped with a magnetic stir bar and reflux condenser, charge chloromethyltrimethylsilane (12.58 g, 0.1 mol).

  • Reaction: Add benzylamine (33.1 g, 0.3 mol) with stirring. Heat the resulting solution to 200°C for 2.5 hours. A white salt will form.

  • Work-up: Cool the mixture. Add 0.1 N sodium hydroxide solution to hydrolyze the salt. Extract the mixture with diethyl ether. Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by vacuum distillation (bp 68–72°C at 0.7–0.8 mmHg) to yield N-benzyl-N-((trimethylsilyl)methyl)amine as a colorless liquid.[7]

Part B: Synthesis of N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine

  • Setup: In a 25-mL round-bottomed flask with a stir bar, charge a 37% aqueous formaldehyde solution (6.0 g, 74 mmol) and cool to 0°C in an ice bath.

  • Addition: Add the N-benzyl-N-((trimethylsilyl)methyl)amine (10.0 g, 51.7 mmol) dropwise with stirring. Stir for 10 minutes at 0°C.

  • Reaction: Add methanol (6 mL, 0.15 mol) in one portion, followed by potassium carbonate (4.0 g). Stir the mixture for 1 hour. Decant the nonaqueous phase, add an additional 2.0 g of potassium carbonate, and stir at 25°C for 12 hours.

  • Work-up: Add diethyl ether, dry the solution over potassium carbonate, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by vacuum distillation (bp 77–80°C at 0.5 mmHg) to afford the title compound as a colorless liquid (yields typically 54-69%).[7]

Protocol 2: General [3+2] Cycloaddition with TFA Catalysis

This method is valued for its simplicity and use of a catalytic initiator.[5][8]

  • Setup: To an oven-dried flask under a nitrogen atmosphere, add the dipolarophile (1.0 equiv), N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine (1.1 equiv), and anhydrous solvent (e.g., dichloromethane or acetonitrile, ~0.1 M).

  • Initiation: Add trifluoroacetic acid (TFA, 0.1 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 3: [3+2] Cycloaddition with LiF and Sonication

This protocol offers a milder, heterogeneous alternative, where sonication can significantly enhance reaction rates and yields.[7][10]

  • Setup: In an oven-dried 250-mL round-bottomed flask, charge N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine (10.0 g, 0.042 mol) and 100 mL of anhydrous acetonitrile.

  • Addition: Add the dipolarophile (e.g., N-phenylmaleimide, 7.3 g, 0.042 mol), followed by lithium fluoride (1.7 g, 0.063 mol).

  • Reaction: Place the flask in an ultrasonic cleaning bath and sonicate the reaction mixture for 3 hours at room temperature.

  • Work-up: Pour the mixture into 100 mL of water and extract with three 100-mL portions of diethyl ether.

  • Purification: Combine the organic extracts, wash with saturated sodium chloride solution, dry over magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography (e.g., 35% ethyl acetate in hexane) to yield the pure cycloadduct.[7]

Data Summary: Representative Cycloadditions

The following table summarizes the outcomes of cycloadditions with various electron-deficient dipolarophiles, showcasing the high efficiency of the method.

DipolarophileCatalyst/ConditionsProduct Structure% Yield
N-PhenylmaleimideLiF, Acetonitrile, Sonication2,6-Dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane72–75%[7]
Dimethyl FumarateLiF, Acetonitrile, Sonicationtrans-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate90%[7]
Dimethyl MaleateLiF, Acetonitrile, Sonicationcis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate90%[7]
AcrylonitrileLiF, Acetonitrile, Sonication1-Benzylpyrrolidine-3-carbonitrile92%[7]
Methyl AcrylateLiF, Acetonitrile, SonicationMethyl 1-benzylpyrrolidine-3-carboxylate90%[7]
Methyl Vinyl KetoneLiF, Acetonitrile, Sonication1-(1-Benzylpyrrolidin-3-yl)ethanone80%[7]

Field Insights & Troubleshooting

  • Causality of Catalyst Choice: The selection between acid (TFA) and fluoride (LiF) is often a matter of substrate compatibility. TFA is homogeneous and fast but may not be suitable for acid-sensitive functional groups. LiF is heterogeneous and milder, and its effectiveness is greatly enhanced by sonication, which is thought to increase its solubility or create active surfaces on the metal salt.[7]

  • Solvent Purity is Critical: The reaction is sensitive to moisture. Ensure all solvents are anhydrous and that the reaction is performed under an inert atmosphere (N₂ or Ar) to prevent premature hydrolysis of the reagent and ylide.

  • Low Reactivity Dipolarophiles: If yields are low due to a poorly reactive dipolarophile, increasing the reaction temperature or switching to a more potent fluoride source like CsF in combination with a silyl triflate may be beneficial.[5][6]

  • Stereochemical Integrity: The high stereospecificity of this reaction is a key advantage.[7] If a mixture of diastereomers is obtained from a stereochemically pure alkene, it may suggest a non-concerted pathway is competing, possibly due to impurities or side reactions. Re-purification of reagents and strict adherence to anhydrous conditions is recommended.

Conclusion

N-benzyl-N-(methoxymethyl)-N-((trimethylsilyl)methyl)amine is more than just a reagent; it is a strategic platform for the efficient, controlled, and stereospecific synthesis of diverse and complex pyrrolidine-containing molecules. Its stability, ease of use, and the mild conditions required for activation make it a superior choice over many other azomethine ylide precursors. For researchers in drug discovery and synthetic chemistry, mastering its application opens a direct and reliable route to valuable heterocyclic scaffolds that are central to modern molecular innovation.

References

  • Padwa, A., & Dent, W. (1989). N-BENZYL-N-METHOXYMETHYL-N-(TRIMETHYLSILYL)METHYLAMINE AS AN AZOMETHINE YLIDE EQUIVALENT: 2,6-DIOXO-1-PHENYL-4-BENZYL-1,4-DIAZABICYCLO[3.3.0]OCTANE. Organic Syntheses, 67, 133. Available at: [Link]

  • Chongqing Chemdad Co., Ltd. N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine Product Information. Available at: [Link]

  • Padwa, A. (2005). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(4).
  • Panda, S. S., Aziz, M. N., Stawinski, J., & Girgis, A. S. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Molecules, 28(2), 668. Available at: [Link]

  • Zhang, T., Zhang, D., Sun, Y. J., Zhang, X., & Zhang, W. (2024). Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules, 29(10), 2275. Available at: [Link]

  • Zhang, X., Ma, X., & Zhang, W. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry.
  • ResearchGate. N-Benzyl-N-methoxymethyl-N-(trimethylsilyl)methylamine as an Azomethine Ylide Equivalent: 2,6-dioxo-1-phenyl-4-benzyl-1,4-diazabicyclo[3.3.0]octane | Request PDF. Available at: [Link]

  • Foley, D. A., & Maguire, A. R. (2014). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 19(12), 20638-20696. Available at: [Link]

  • MDPI. (2023). Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Welcome to the technical support center for the synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS 61380-02-7). This guide is designed for researchers, chemists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS 61380-02-7). This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this important pharmaceutical intermediate. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate common experimental hurdles.

Part 1: Strategic Synthesis & Core Challenges

The synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is non-trivial due to the sterically congested quaternary carbon at the 4-position of the piperidine ring. Careful selection of the synthetic route is paramount to achieving a good yield and purity. Two primary retrosynthetic strategies are commonly considered, each with its own set of advantages and potential difficulties.

Question: What are the most viable synthetic routes for preparing 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine?

Answer: There are two principal and logically distinct pathways to the target molecule, differing in the order of key bond formations.

  • Route A: The "Piperidone First" Approach. This classic and often robust route begins with a commercially available piperidone. The quaternary center is constructed first, followed by functional group manipulations.

  • Route B: The "N-Arylation Last" Approach. This modern approach relies on powerful cross-coupling chemistry. It involves first synthesizing the core 4-amino-4-(methoxymethyl)piperidine scaffold and then attaching the N-phenyl group in a final, high-yield step.

The choice between these routes often depends on available starting materials, in-house expertise with specific reaction classes (e.g., organometallic catalysis vs. nitrile chemistry), and scalability requirements.

G cluster_A Route A: 'Piperidone First' Approach cluster_B Route B: 'N-Arylation Last' Approach A_Start 1-Benzyl-4-piperidone A_Step1 Strecker-type Rxn (Aniline, Cyanide Source) A_Start->A_Step1 A_Step2 Nitrile Hydrolysis A_Step1->A_Step2 A_Step3 Carboxylic Acid Reduction A_Step2->A_Step3 A_Step4 O-Methylation A_Step3->A_Step4 A_Product Target Molecule A_Step4->A_Product B_Start 1-Benzyl-4-piperidone B_Step1 Synthesis of 4-amino- 4-(methoxymethyl) Intermediate B_Start->B_Step1 B_Step2 N-Arylation (e.g., Buchwald-Hartwig) B_Step1->B_Step2 B_Product Target Molecule B_Step2->B_Product

Caption: High-level overview of the two primary synthetic strategies.

Part 2: Troubleshooting the 'N-Arylation Last' Approach (Route B)

The N-arylation of a pre-formed 1-benzyl-4-(methoxymethyl)piperidin-4-amine intermediate with an aryl halide is an elegant and convergent strategy. The success of this route hinges on the performance of the C-N cross-coupling reaction, typically a Palladium-catalyzed Buchwald-Hartwig amination.[1]

Question: My Buchwald-Hartwig N-arylation reaction is stalled or providing a low yield. What are the likely causes and solutions?

Answer: Low yields in Buchwald-Hartwig reactions, especially with substrates like this which contain multiple basic nitrogen atoms, are common. The issue can usually be traced to one of five areas: the catalyst system, the base, the solvent/reaction conditions, or the quality of the starting materials.

Troubleshooting Workflow for Buchwald-Hartwig Amination

G start Low Yield or Stalled Reaction cat Catalyst/Ligand Issue Is the Pd source active? Is the ligand air-stable? Is the ligand appropriate for a hindered amine? start->cat base Base Issue Is the base strong enough? Is it sufficiently non-nucleophilic? Is it fully dissolved or a fine powder? start->base cond Conditions Issue Is the reaction truly anaerobic? Is the temperature optimal? Is the solvent anhydrous? start->cond sm Starting Material Issue Is the amine free of salts (e.g., HCl)? Is the aryl halide pure? start->sm sol_cat Solution: • Use a pre-catalyst (e.g., G3-XPhos). • Switch to a more sterically hindered, electron-rich ligand (e.g., XPhos, RuPhos). • Increase catalyst loading slightly (e.g., from 1 mol% to 2 mol%). cat->sol_cat sol_base Solution: • Switch to a stronger, non-nucleophilic base like NaOtBu or LHMDS. • Ensure base is finely ground for better reactivity in heterogeneous mixtures. base->sol_base sol_cond Solution: • Degas solvent thoroughly (freeze-pump-thaw or sparge with Argon). • Ensure rigorous inert atmosphere (glovebox is ideal). • Screen temperatures (80-110 °C is typical for toluene). cond->sol_cond sol_sm Solution: • Perform a basic wash (e.g., aq. NaHCO3) on the amine starting material and re-isolate the free base. • Recrystallize or distill the aryl halide. sm->sol_sm

Caption: A logical workflow for troubleshooting a problematic C-N coupling reaction.

Mechanistic Insight: The Role of the Ligand The substrate, 1-benzyl-4-(methoxymethyl)piperidin-4-amine, is a sterically hindered primary amine. The choice of phosphine ligand is therefore critical. First-generation ligands like P(o-tol)3 or bidentate ligands like BINAP may be ineffective. Bulky, electron-rich monophosphine ligands (e.g., Buchwald's dialkylbiaryl phosphine family) are required.[2][3] These ligands promote the crucial reductive elimination step from the palladium center, which is often the rate-limiting step for hindered substrates, and stabilize the active monoligated Pd(0) species.[1]

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa + Ar-X pd2_complex L-Pd(II)(Ar)(X) oa->pd2_complex amine_assoc Amine Association pd2_complex->amine_assoc + HNR'R'' deprotonation Deprotonation (Base) amine_assoc->deprotonation amide_complex L-Pd(II)(Ar)(NR'R'') deprotonation->amide_complex re Reductive Elimination (Rate-Limiting Step) amide_complex->re Bulky ligand accelerates this step re->pd0 + Ar-NR'R''

Caption: The catalytic cycle for Buchwald-Hartwig amination.
ParameterRecommendation for Hindered AminesRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable Pd(0) and Pd(II) precursors.
Ligand XPhos, RuPhos, or BrettPhosBulky, electron-rich ligands that accelerate reductive elimination.[2][3]
Base NaOt-Bu or LHMDSStrong, non-nucleophilic bases are required to deprotonate the amine-Pd complex.[4]
Solvent Toluene or DioxaneAnhydrous, non-protic solvents are essential. Must be thoroughly degassed.
Temperature 80 - 110 °CProvides sufficient thermal energy for the reaction without significant decomposition.

Part 3: Troubleshooting the 'Piperidone First' Approach (Route A)

This linear synthesis builds complexity from 1-benzyl-4-piperidone. While avoiding expensive catalysts, it can suffer from yield loss at multiple stages. A key and often problematic step is the hydrolysis of the α-aminonitrile intermediate formed during the Strecker-type condensation.[5]

Question: My hydrolysis of the α-aminonitrile intermediate (to the corresponding amide or carboxylic acid) is giving low yields or decomposition. What should I do?

Answer: This is a well-documented challenge. The α-aminonitrile can be sensitive to acid and may revert to the starting ketone and aniline under suboptimal conditions.[6] Standard hydrolysis conditions (e.g., boiling in 6M HCl) are often too harsh for the rest of the molecule.

Recommended Solutions:

  • Cold, Concentrated Acid: A proven method for hydrolyzing sensitive nitriles is the use of cold, concentrated sulfuric acid.[6] The reaction is typically stirred at or below room temperature for an extended period (24-48 hours). This method favors the formation of the carboxamide by minimizing the reversible retro-Strecker reaction.

  • Stepwise Pinner Reaction: An alternative is to convert the nitrile to an imidate using HCl gas in an anhydrous alcohol (e.g., methanol), followed by gentle hydrolysis of the resulting imidate salt to the ester. This avoids strongly acidic aqueous conditions.

  • Basic Hydrolysis with Peroxide: In some cases, basic conditions using hydrogen peroxide (the Radziszewski reaction) can convert the nitrile to the primary amide under milder conditions than strong acid hydrolysis.

Question: The reduction of the carboxylic acid to the primary alcohol is reducing my N-benzyl group. How can I prevent this?

Answer: The N-benzyl group is susceptible to hydrogenolysis, especially with catalytic hydrogenation (e.g., H₂/Pd-C). While strong hydrides like LiAlH₄ (LAH) will effectively reduce the carboxylic acid, they are often unselective and can be difficult to handle on a large scale.

The preferred reagent for this transformation is Borane (BH₃).

  • Selectivity: Borane or its complexes (e.g., BH₃·THF, BH₃·SMe₂) are highly selective for carboxylic acids over many other functional groups. They will not typically cleave an N-benzyl group.

  • Conditions: The reaction is usually performed in an anhydrous ether solvent like THF. A standard aqueous workup is used to hydrolyze the intermediate borate esters.

Part 4: Validated Experimental Protocols

The following protocols are generalized procedures based on established literature for similar transformations.[4][5][7] Researchers must optimize these conditions for their specific setup and scale.

Protocol 1: Buchwald-Hartwig N-Arylation of 1-benzyl-4-(methoxymethyl)piperidin-4-amine

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).[4]

  • Reagents: Seal the flask, evacuate, and backfill with argon (repeat 3x). Add the aryl bromide (1.0 equiv) and 1-benzyl-4-(methoxymethyl)piperidin-4-amine (1.2 equiv).

  • Solvent: Add anhydrous, degassed toluene (to a concentration of ~0.1-0.2 M).

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 8-24 hours).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel.

Protocol 2: Reductive Amination (General Procedure for Imine Formation and Reduction)

Note: This is a general protocol for reductive amination and may be used in the synthesis of precursors, but is not a direct route to the final product's quaternary center.

  • Imine Formation: In a round-bottom flask, dissolve the ketone (1.0 equiv) and a primary amine (1.1 equiv) in a suitable solvent (e.g., methanol or dichloroethane). If the equilibrium is unfavorable, the addition of a dehydrating agent like molecular sieves or using a Dean-Stark apparatus may be necessary.[8] Stir at room temperature for 1-4 hours.

  • Reduction: Cool the solution in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise.[7][9] Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly in methanol at a slightly acidic pH.[10][11] Allow the reaction to warm to room temperature and stir until completion.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers and concentrate in vacuo.

  • Purification: Purify the resulting amine by column chromatography or distillation.

References

  • Wikipedia. (2023). Reductive amination. [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Google Patents. (1979). EP2455377A1 - Synthesis of fentanyl analogs.
  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • PrepChem. (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • McClure, C. K. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

  • Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Introduction Welcome to the technical support guide for the synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. This molecule, while not a common off-the-shelf reagent, incorporates a 4-substituted-4-amino...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. This molecule, while not a common off-the-shelf reagent, incorporates a 4-substituted-4-aminopiperidine core, a structural motif of significant interest in medicinal chemistry due to its presence in various bioactive compounds.[1] The synthesis of such sterically hindered, polysubstituted piperidines can present considerable challenges in terms of both chemical yield and final product purity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, addresses frequently encountered issues in a question-and-answer format, and offers detailed protocols for the key synthetic steps. Our approach is grounded in fundamental principles of organic chemistry and supported by relevant literature to ensure you are well-equipped to overcome common synthetic hurdles.

Proposed Synthetic Pathway

The multi-step synthesis outlined below is a logical and practical approach to constructing the target molecule, starting from the commercially available 1-Benzyl-4-piperidone. Each stage has been selected to be robust, but also presents specific challenges that are addressed in the subsequent troubleshooting sections.

Synthetic_Pathway A 1-Benzyl-4-piperidone B 4-Amino-1-benzylpiperidine- 4-carbonitrile A->B  Strecker Reaction (NH4Cl, KCN) C (4-Amino-1-benzylpiperidin-4-yl)methanol B->C  Nitrile Hydrolysis & Ester Reduction (1. H+/H2O; 2. LiAlH4) D 1-Benzyl-4-(methoxymethyl)piperidin-4-amine C->D  Williamson Ether Synthesis (NaH, CH3I) E Target Molecule: 1-Benzyl-4-(methoxymethyl)-N- phenylpiperidin-4-amine D->E  Buchwald-Hartwig Amination (Ph-Br, Pd-catalyst, Base) Buchwald_Hartwig_Cycle cluster_main Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [L-Pd(II)(Ar)(NHR'R'')]^+X^- OA_Complex->Amine_Complex Amine Coordination (+ HNR'R'') Amido_Complex L-Pd(II)(Ar)(NR'R'') Amine_Complex->Amido_Complex Deprotonation (- Base-H+) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product Product Release

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 3: Purification of the Final Product

FAQ 3.1: My final compound is proving difficult to purify by standard column chromatography.

Answer: Tertiary amines, especially those with some polarity, can be challenging to purify via silica gel chromatography. They often streak on the column, leading to poor separation and low recovery.

Possible Causes & Solutions:

  • Strong Interaction with Silica: The basic lone pair on the piperidine nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel.

    • Troubleshooting:

      • Add a Basic Modifier: A common and very effective technique is to add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et3N) or ammonia (in methanol) to your solvent system (e.g., Hexane/Ethyl Acetate) will neutralize the acidic sites on the silica and dramatically improve the peak shape and recovery of your amine.

      • Use a Different Stationary Phase: If silica is still problematic, consider using a different stationary phase. Alumina (basic or neutral) is often a better choice for the purification of basic compounds.

FAQ 3.2: How can I effectively remove the residual palladium catalyst from my final product?

Answer: Removing trace amounts of palladium to meet regulatory standards (especially in a pharmaceutical context) is a critical final step. Simple filtration or chromatography is often insufficient. [2][3]

Possible Causes & Solutions:

  • Soluble Palladium Species: The palladium catalyst can form soluble complexes with your product or ligands, making it difficult to remove by physical means.

    • Troubleshooting:

      • Metal Scavengers: The most effective method is to use a solid-supported metal scavenger. These are functionalized materials (often silica or polymer-based) that have a high affinity for palladium. Thiol-functionalized scavengers are particularly effective. [4]You simply stir your product solution with the scavenger for a few hours and then filter it off.

      • Activated Carbon: Treatment with activated carbon can also be effective, although it can sometimes lead to product loss through non-specific adsorption. [4][5]It's best to screen the amount of carbon used to find a balance between palladium removal and product recovery.

      • Extraction: A liquid-liquid extraction with an aqueous solution containing a chelating agent like EDTA or L-cysteine can sometimes help pull palladium salts into the aqueous phase.

Experimental Protocols

Protocol: Buchwald-Hartwig Amination of 1-Benzyl-4-(methoxymethyl)piperidin-4-amine

This is a representative protocol and should be optimized for your specific scale and setup.

  • Reaction Setup: To an oven-dried Schlenk flask, add XPhos Pd G3 catalyst (1-2 mol%), sodium tert-butoxide (1.4 eq), and your precursor amine (1.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by bromobenzene (1.2 eq).

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove insoluble salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine.

References

  • Gong, Y., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Chai, C. L. L., et al. (2024). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap. ChemRxiv. Available at: [Link]

  • Chai, C. L. L., et al. (2024). Direct conversion of esters to imines/enamines and applications to polyester waste upcycling. ResearchGate. Available at: [Link]

  • BenchChem (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. BenchChem.
  • Newman, M. S., et al. (1955). Steric Effects in Hydrolysis of Hindered Amides and Nitriles. Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses (n.d.). Hydration of Nitriles to Primary Amides. Organic Syntheses. Available at: [Link]

  • Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. National Institutes of Health. Available at: [Link]

  • Szostak, M., et al. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]

  • Sigma-Aldrich (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Organic Syntheses (2024).
  • Jiang, X., et al. (2012). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit r/chemistry (2018). Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • W. Oelen (n.d.). A Quick Guide to Reductions in Organic Chemistry.
  • Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate (2025). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Comins, D. L., & Dehghani, A. (1992). Mild general synthesis of 4-substituted piperidines. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • NROChemistry (n.d.). Strecker Synthesis. NROChemistry. Available at: [Link]

  • Chemistry Stack Exchange (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: [Link]

  • Wikipedia (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable (n.d.).
  • Defense Technical Information Center (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • BenchChem (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. BenchChem.
  • ACS GCI Pharmaceutical Roundtable (n.d.).
  • Wikipedia (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]

  • BYJU'S (n.d.). Williamson Ether Synthesis reaction. BYJU'S. Available at: [Link]

  • Bartleby.com (n.d.). Williamson Ether Synthesis. Bartleby.com.
  • Chemistry Steps (n.d.). The Williamson Ether Synthesis. Chemistry Steps. Available at: [Link]

  • Janssen, P. A. J., et al. (1966). 4-Substituted Piperidines. I. Derivatives of 4-t-Amino-4-piperidinecarboxamides. Journal of Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Master Organic Chemistry (n.d.). Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • J&K Scientific LLC (2021). Strecker Amino Acid Synthesis. J&K Scientific.
  • ResearchGate (2015). How can i remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]

  • ResearchGate (1992). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • ACS Publications (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • ResearchGate (2017). How to remove palladium catalyst from reaction mixture ?. ResearchGate. Available at: [Link]

  • BenchChem (n.d.).

Sources

Troubleshooting

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine solubility issues and solutions

Technical Support Center: 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine Welcome to the technical support guide for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS 61380-02-7). This document provides in-d...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Welcome to the technical support guide for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS 61380-02-7). This document provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine crashing out of aqueous solution?

A1: This compound's structure inherently predisposes it to low aqueous solubility under neutral or basic conditions. The primary reasons for precipitation are:

  • High Lipophilicity: The molecule contains large, non-polar groups, specifically a benzyl and a phenyl ring. These hydrophobic moieties dominate the structure, leading to poor affinity for water. The calculated LogP (XLogP3-AA) is approximately 3.7, indicating a strong preference for a lipid environment over an aqueous one[1].

  • Basic Amine Groups: The structure contains two basic nitrogen atoms: a tertiary amine within the piperidine ring and a secondary aniline-like amine. In neutral or high pH environments (pH > 7), these amines are in their neutral, uncharged "free base" form. This uncharged state is significantly less soluble in water than its protonated, charged salt form.[2][3][4]

  • Solvent Shift: A very common cause of precipitation is diluting a concentrated stock solution (typically in 100% DMSO) into an aqueous buffer.[5][6][7] The DMSO is a strong organic solvent that can accommodate the lipophilic compound, but when this solution is introduced to a predominantly aqueous environment, the compound's solubility limit is rapidly exceeded, causing it to crash out.[8][9]

Q2: What is the theoretical basis for using pH to improve the solubility of this compound?

A2: The solubility of ionizable compounds is highly dependent on pH.[10] This compound has two basic amine groups that can be protonated to form positively charged ammonium salts.

  • Mechanism of Action: By lowering the pH of the aqueous solution with a suitable acid, you increase the concentration of protons (H+). These protons will be accepted by the lone pair of electrons on the nitrogen atoms, converting the neutral amine (B) into its charged conjugate acid (BH+). B + H⁺ ⇌ BH⁺

  • Impact on Solubility: The resulting salt form (BH+) is an ion and is dramatically more polar than the neutral free base. This charge allows for strong ion-dipole interactions with water molecules, significantly increasing aqueous solubility.[3][11] For basic compounds, a decrease in pH generally leads to an exponential increase in solubility for each pH unit below the pKa.[10]

Q3: I've formed a salt with HCl, but still see precipitation at higher concentrations. What's happening?

A3: While salt formation is a powerful tool, it is not a guarantee of infinite solubility. Several factors can still limit solubility:

  • Intrinsic Salt Solubility: Even the salt form of a highly lipophilic molecule has a finite solubility limit. The large non-polar scaffold of the molecule remains and can limit the extent to which even the charged form can be solvated by water.

  • Common Ion Effect: If your buffer contains high concentrations of chloride ions (e.g., a high molarity HCl solution or a buffer like KCl), it can suppress the dissolution of your hydrochloride salt, reducing its maximum solubility.

  • Buffering Capacity: If the buffering capacity of your solution is insufficient, adding a significant amount of the compound (even as a salt) can raise the local pH, causing a shift back towards the less soluble free base form.

Q4: My compound is soluble in DMSO, but precipitates when added to my cell culture media. How can I prevent this?

A4: This is a classic "solvent-shift" precipitation issue.[5][6][7] The key is to manage the transition from the organic solvent to the aqueous media carefully.

  • Minimize Final DMSO Concentration: Most cell lines can tolerate DMSO up to 0.5-1% v/v, but higher concentrations can be toxic. Aim for the lowest possible final DMSO concentration in your assay.[7]

  • Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then add the required microliter volume of this 1 mM stock to your media.

  • Increase Mixing Energy: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing (e.g., vortexing). This helps to disperse the compound quickly, avoiding localized areas of high concentration that can nucleate precipitation.[9]

  • Consider Co-solvents: If precipitation persists, the final assay buffer may require the inclusion of a biocompatible co-solvent to increase the overall solvent capacity.[12][13]

Troubleshooting Guides & Protocols

Guide 1: Systematic pH-Solubility Profiling

This protocol provides a step-by-step method to determine the optimal pH for solubilizing 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Rationale: By systematically measuring solubility across a pH range, we can identify the pH at which the compound is sufficiently protonated to remain in solution at the desired concentration. The pKa of a piperidine ring is typically around 10-11, while the pKa of an aniline-like amine is much lower, around 4-5.[14][15][16] Therefore, full solubilization will likely occur at a pH below 4, where both amines are protonated.

Protocol:

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 3.0 to 8.0.

  • Sample Addition: Add an excess of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure the solution reaches equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the measured final pH of each solution.

Expected Outcome & Visualization: The resulting plot should show very low solubility at neutral/basic pH, with a sharp increase in solubility as the pH drops below a critical point (related to the pKa values).

G cluster_input Inputs cluster_process Protocol cluster_output Output Compound Excess Solid Compound Equilibrate 1. Add Compound to Buffers & Equilibrate (24h) Compound->Equilibrate Buffers Buffer Series (pH 3-8) Buffers->Equilibrate Centrifuge 2. Centrifuge to Pellet Solid Equilibrate->Centrifuge Quantify 3. Quantify Supernatant (e.g., HPLC) Centrifuge->Quantify Plot Solubility vs. pH Profile Quantify->Plot

Caption: Workflow for pH-dependent solubility determination.

Guide 2: Troubleshooting Precipitation from DMSO Stock Solutions

This guide provides a logical workflow for diagnosing and solving precipitation issues when diluting a DMSO stock into an aqueous buffer.

Rationale: The rapid change in solvent polarity is the root cause. The strategy is to mitigate this "solvent shock" by optimizing the dilution procedure and, if necessary, modifying the final aqueous solution to be more accommodating to the compound.[5][8]

Troubleshooting Workflow:

  • Problem: Compound precipitates upon dilution of DMSO stock into aqueous buffer.

  • Step 1: Optimize Dilution Technique.

    • Is the final DMSO concentration <1%? If not, recalculate to minimize it.

    • Are you adding the small volume of DMSO stock to the large volume of buffer (correct) or vice-versa (incorrect)?

    • Are you vortexing the buffer while adding the DMSO stock? This ensures rapid dispersion.

    • If precipitation still occurs, proceed to Step 2.

  • Step 2: Modify the Aqueous Buffer.

    • pH Adjustment: Based on the results from Guide 1, is your buffer pH optimal for solubility? Lowering the buffer pH to < 4 is the most effective first step.

    • Co-solvent Addition: If pH adjustment is not possible or insufficient, consider adding a co-solvent to the final buffer.[17][18] Common biocompatible co-solvents and their typical starting concentrations are listed in the table below.

  • Step 3: Screen Co-solvents.

    • Prepare your aqueous buffer containing different co-solvents (e.g., 5% Ethanol, 5% Propylene Glycol, 10% PEG 400).

    • Repeat the dilution from the DMSO stock into these modified buffers.

    • Visually inspect for precipitation. The best co-solvent system will remain clear.

Co-solvent Data Table:

Co-solventTypical Starting % (v/v)Mechanism of ActionNotes
Ethanol5 - 20%Reduces solvent polarity.Can affect protein structure at high concentrations.
Propylene Glycol (PG)5 - 20%Reduces solvent polarity.Generally well-tolerated.[13]
Polyethylene Glycol 400 (PEG 400)10 - 30%Reduces solvent polarity.High viscosity; very effective for many compounds.[12]
Cyclodextrins (e.g., HP-β-CD)1 - 5% (w/v)Forms an inclusion complex, shielding the hydrophobic part of the molecule.[12][19]Acts as a true solubilizing agent rather than just a co-solvent.

Visualization of Troubleshooting Logic:

G Start Start: Precipitation on Dilution from DMSO Stock Step1 Optimize Dilution Technique? (Vortexing, Low %DMSO) Start->Step1 Step2 Adjust Buffer pH? (e.g., to pH < 4) Step1->Step2 No Success Solution Clear: Problem Solved Step1->Success Yes Step3 Add Co-solvent to Buffer? (PEG, PG, Cyclodextrin) Step2->Step3 No / Not Possible Step2->Success Yes Step3->Success Yes Fail Precipitation Persists: Re-evaluate Formulation Step3->Fail No

Caption: Troubleshooting flowchart for DMSO stock precipitation.

References

  • 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine Chemical Properties. LookChem. [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times. [Link]

  • Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges. [Link]

  • Solubility and pH of amines. Practical Chemistry. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? NIH. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE. [Link]

  • N-(1-Benzyl-4-(methoxymethyl)piperidin-4-yl)-N-phenylpropionamide. PubChem. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]

  • Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Hilaris Publisher. [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Portland State University. [Link]

  • Advanced Properties of Amines. Chemistry LibreTexts. [Link]

  • Properties of Amines, basic character of amines and solubility. Km Chemistry. [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]

  • Which is a stronger base, pyrrolidine or piperidine? Quora. [Link]

  • Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? ResearchGate. [Link]

  • Experimental amine basicity (pKa),6b effective and intrinsic... ResearchGate. [Link]

  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. [Link]

  • Dr. Carl C. Wamser Exam 1 Answers. Portland State University. [Link]

  • N-Phenyl-1-(phenylmethyl)-4-piperidinamine. PubChem. [Link]

Sources

Optimization

Technical Support Center: Stability of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Welcome to the technical support guide for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS No. 61380-02-7).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (CAS No. 61380-02-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various solvents. We will address common questions, troubleshoot potential experimental issues, and provide robust protocols to help you ensure the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: What is 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine and what are its key structural features?

1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a complex organic molecule with the formula C₂₀H₂₆N₂O.[1][2] Its structure features several key functional groups that dictate its chemical behavior and stability:

  • A tertiary amine within the piperidine ring.

  • A secondary amine linking the piperidine and phenyl groups.

  • A benzyl group attached to the piperidine nitrogen.

  • An N-phenyl (aniline) moiety .

  • A methoxymethyl ether group .

Understanding these features is crucial for predicting potential stability issues. The tertiary amine, in particular, is a common site for oxidative degradation.[3]

Q2: What are the primary degradation pathways I should be concerned about?

Based on the functional groups present, the most probable degradation pathways are:

  • Oxidation: The tertiary amine on the piperidine ring is susceptible to oxidation, which can form a corresponding N-oxide.[3][4] This is one of the most common degradation routes for tertiary amines and can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[5][6]

  • Debenzylation: The benzyl group can be cleaved from the piperidine nitrogen under certain conditions, such as catalytic hydrogenolysis.[7]

  • Photodegradation: Aromatic compounds, including the N-phenyl and benzyl moieties, can be susceptible to degradation upon exposure to light, particularly UV radiation.[8]

  • Hydrolysis: While the ether linkage is generally stable, prolonged exposure to strong acidic conditions could potentially lead to its cleavage. Similarly, other parts of the molecule may be susceptible to hydrolysis under extreme pH conditions.

The following diagram illustrates the most likely oxidative degradation pathway.

Caption: Potential degradation pathways for the target molecule.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine should be stored in a cool, dry, and dark environment.[9] A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. For long-term storage, refrigeration at 2-8°C is advisable.

Q4: How does the choice of solvent impact the stability of this compound?

Solvents can significantly affect the stability of amines.[10]

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can stabilize the amine and its protonated form through hydrogen bonding. However, water can also participate in hydrolysis and may be necessary to stabilize certain degradation products like amine oxides.[10][11]

  • Aprotic Solvents (e.g., acetonitrile, THF, DCM): These are often preferred for short-term storage and reactions to minimize the risk of hydrolysis.[9]

  • Organic Diluents: Some studies have shown that certain organic solvents can lead to higher rates of thermal degradation for amines compared to aqueous solutions.[12][13]

The stability in any new solvent system should always be experimentally verified.

Troubleshooting Guide
Issue 1: My solution of the compound has turned yellow/brown over time.
  • Probable Cause: Color change often indicates the formation of degradation products, most commonly through oxidation. Aniline-like moieties are particularly prone to forming colored impurities upon oxidation.

  • Troubleshooting Steps:

    • Protect from Light and Air: Immediately ensure your sample is protected from light by using an amber vial or wrapping it in foil. Purge the headspace of the container with an inert gas like nitrogen or argon before sealing.

    • Purity Analysis: Analyze the discolored solution using a stability-indicating HPLC method (see Protocol 2) to quantify the parent compound and identify any new peaks corresponding to degradants.

    • Solvent Check: If the solvent contains peroxides (common in aged ethers like THF), this can accelerate oxidation. Use fresh, inhibitor-stabilized, or peroxide-tested solvents.

Issue 2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis.
  • Probable Cause: The appearance of new peaks is a strong indicator of degradation or the presence of impurities in the starting material.[9]

  • Troubleshooting Steps:

    • Confirm Degradation: The most definitive way to identify if these new peaks are degradants is to perform a forced degradation study (see Protocol 2).[14][15] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light).

    • Compare Chromatograms: Compare the chromatograms of your stored sample with those from the forced degradation study. If the retention times of the new peaks match any of the peaks generated under stress conditions, you can tentatively identify the degradation pathway.

    • Mass Analysis: Use LC-MS to determine the mass of the new peaks. An increase of 16 amu often corresponds to N-oxide formation. A decrease of 90 amu could indicate the loss of the benzyl group.

Issue 3: The potency or concentration of my stock solution is decreasing over time.
  • Probable Cause: This indicates a clear stability issue where the parent compound is degrading into other products.

  • Troubleshooting Steps:

    • Perform a Stability Study: Conduct a systematic stability study in your chosen solvent. Prepare a solution and store it under your typical experimental conditions. Analyze aliquots at defined time points (e.g., 0, 2, 4, 8, 24, 48 hours) using a validated quantitative method (e.g., HPLC-UV).

    • Evaluate Solvent Choice: Test the stability in a few different solvents (e.g., acetonitrile, ethanol, and a buffered aqueous solution) to find the optimal medium for your application. Aprotic solvents are often a good starting point.[9]

    • Control Temperature: Ensure solutions are stored at a consistent and cool temperature. Avoid repeated freeze-thaw cycles, as this can sometimes accelerate degradation.

Experimental Protocols and Data
Protocol 1: Quantitative Solubility Determination

This protocol uses the shake-flask method, a gold-standard technique for determining equilibrium solubility.

Methodology:

  • Preparation: Add an excess amount of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine to several vials (a visible amount of undissolved solid should remain at the end).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature until the excess solid has settled.

  • Sampling & Analysis:

    • Carefully withdraw a clear aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter is compatible with the solvent).

    • Accurately dilute the filtered solution to a concentration that falls within the linear range of a pre-validated HPLC-UV method.

    • Calculate the original concentration based on the HPLC result and the dilution factor. This value represents the solubility.

Table 1: Illustrative Solubility Data Presentation Note: The following data are hypothetical and serve as a template for reporting experimental results.

SolventClassIllustrative Solubility (mg/mL) at 25°C
DichloromethaneChlorinated> 100
MethanolProtic Alcohol50 - 100
AcetonitrilePolar Aprotic20 - 50
Tetrahydrofuran (THF)Ether> 100
WaterAqueous< 0.1
PBS (pH 7.4)Aqueous Buffer< 0.1
Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[14][15]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

Introduction Welcome to the technical support guide for the synthesis of 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. This molecule is a key intermediate in the synthesis of several pharmacologically active comp...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. This molecule is a key intermediate in the synthesis of several pharmacologically active compounds, and achieving high purity is critical for downstream applications.[1][2] The structural complexity of this 4-aminopiperidine derivative means that several impurities can arise during synthesis, stemming from starting materials, side reactions, or degradation.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to help you identify, control, and minimize impurities, thereby improving yield, purity, and the overall robustness of your synthetic process.

Troubleshooting Guide: Common Synthetic Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves a key reductive amination step between a 4-piperidone precursor and aniline, followed by N-benzylation (or vice-versa).

Q1: After the reductive amination of 1-benzyl-4-(methoxymethyl)piperidin-4-one with aniline, my HPLC/LC-MS shows a significant peak that is not my desired product or starting material. What could this be?

This is a common issue in reductive amination procedures. The identity of the impurity depends on the reaction conditions and the reducing agent used. Here are the most likely culprits and how to address them:

Potential Cause 1: Over-alkylation By-product

  • Explanation: If the reaction conditions are not carefully controlled, the newly formed secondary amine product can react with another molecule of the ketone starting material, leading to a tertiary amine impurity. This is especially prevalent if the reducing agent is slow to act.

  • Troubleshooting Steps:

    • Stoichiometry Control: Ensure you are not using a large excess of the piperidone starting material. A 1:1 to 1:1.2 ratio of ketone to aniline is a good starting point.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred over sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) for reductive aminations involving sensitive substrates.[5][6] NaBH(OAc)₃ is milder and more selective for the iminium ion over the ketone, reducing the likelihood of side reactions.[7]

    • Reaction Conditions: Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature). Running the reaction at elevated temperatures can accelerate side reactions.

Potential Cause 2: Unreacted Imine/Iminium Intermediate

  • Explanation: The reaction proceeds through an imine or iminium ion intermediate. If the reduction step is incomplete or the workup involves quenching with a protic solvent too early, this intermediate can persist or hydrolyze back to the starting ketone.

  • Troubleshooting Steps:

    • Sufficient Reducing Agent: Use a slight excess of the reducing agent (e.g., 1.5 equivalents) to ensure complete conversion.

    • Adequate Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before quenching.

    • pH Control: The formation of the iminium ion is crucial and is favored under weakly acidic conditions (pH 4-6). Adding a mild acid like acetic acid can catalyze imine formation and facilitate reduction.[7]

Q2: My final product is contaminated with unreacted starting materials, specifically aniline or 1-benzyl-4-(methoxymethyl)piperidin-4-one. How can I improve conversion and purification?

Low conversion rates point to suboptimal reaction conditions or catalyst inefficiency.

Improving Reaction Conversion:

  • Catalyst: As mentioned, the addition of a catalytic amount of acetic acid can significantly improve the rate of imine formation, which is often the rate-limiting step.[5]

  • Water Removal: The formation of the imine from the ketone and amine is a condensation reaction that produces water. In some systems, this water can inhibit the reaction. Adding a dehydrating agent like magnesium sulfate (MgSO₄) or using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the reaction to completion.

  • Temperature and Time: While high temperatures can cause side reactions, gentle heating (e.g., 40-50 °C) may be necessary for less reactive substrates. Ensure the reaction is allowed to run for a sufficient duration (monitor by TLC/LC-MS).

Improving Purification:

  • Acid-Base Extraction: Aniline is basic and can be removed from an organic solution (e.g., ethyl acetate, DCM) by washing with a dilute aqueous acid solution (e.g., 1M HCl). Your desired product, being a more substituted amine, may also partition into the acidic aqueous layer, so this must be done carefully, followed by re-basification and extraction.

  • Column Chromatography: Silica gel chromatography is highly effective for separating the relatively nonpolar product from the more polar starting materials. A gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.

Q3: I'm observing impurities related to the N-benzyl group. What are the common side reactions during N-benzylation?

N-benzylation, typically performed using benzyl bromide or benzyl chloride with a base, can also introduce specific impurities.

Potential Cause 1: Quaternary Ammonium Salt (Over-benzylation)

  • Explanation: The tertiary amine product can act as a nucleophile and react with another molecule of the benzyl halide to form a quaternary ammonium salt. This by-product is highly polar and often insoluble.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the benzylating agent.

    • Slow Addition: Add the benzyl halide slowly to the reaction mixture at a controlled temperature to prevent localized high concentrations.

    • Base Selection: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of bases like triethylamine, which are less sterically hindered.

Potential Cause 2: De-benzylation

  • Explanation: While less common during the alkylation step, the benzyl group can be cleaved under certain conditions, particularly catalytic hydrogenation if it's used elsewhere in the synthesis (e.g., for deprotection). This would lead to the formation of the corresponding N-H piperidine.

  • Troubleshooting Steps:

    • Avoid Harsh Reductive Conditions: If subsequent reduction steps are needed, avoid using catalysts like Palladium on carbon (Pd/C) with hydrogen gas, which are classic conditions for de-benzylation. Alternative methods should be considered.

Visualizing the Synthetic Pathway and a Key Side Reaction

The following diagram illustrates the primary synthesis route via reductive amination and highlights the potential for an over-alkylation side reaction.

G cluster_main Main Reductive Amination Pathway cluster_side Side Reaction ketone 1-Benzyl-4-(methoxymethyl) piperidin-4-one imine Iminium Intermediate ketone->imine + Aniline - H₂O aniline Aniline aniline->imine product Target Product: 1-Benzyl-4-(methoxymethyl)- N-phenylpiperidin-4-amine imine->product + [H] (e.g., NaBH(OAc)₃) side_product Over-alkylation Impurity (Tertiary Amine) product->side_product + Ketone + [H] ketone_side 1-Benzyl-4-(methoxymethyl) piperidin-4-one ketone_side->side_product

Caption: Synthetic pathway and a common over-alkylation side reaction.

Summary of Common Impurities

The table below summarizes the most common impurities, their likely sources, and recommended analytical techniques for detection.

Impurity Name/TypePotential SourceRecommended Analytical Method
Unreacted Starting Materials
1-Benzyl-4-(methoxymethyl)piperidin-4-oneIncomplete reactionHPLC, LC-MS, GC-MS
AnilineIncomplete reactionHPLC, LC-MS, GC-MS
Reaction By-products
Over-alkylation ProductSide reaction during reductive aminationLC-MS (identifiable by mass)
N-Benzyl Quaternary SaltOver-alkylation during N-benzylationLC-MS, NMR
De-benzylated ProductCleavage of benzyl groupLC-MS, GC-MS
Degradation Products
Oxidized ImpuritiesAir exposure, especially at high temp.LC-MS

Frequently Asked Questions (FAQs)

Q: What is the expected stability of the final compound? Are there specific storage conditions I should follow?

A: 4-aminopiperidine derivatives are generally stable compounds.[8] However, like most amines, they can be susceptible to slow oxidation over time, especially if exposed to air and light. For long-term storage, it is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and stored in a cool, dark place. Refrigeration is generally suitable.

Q: My synthesis involves a Boc-protected piperidone precursor. What impurities can arise from the deprotection step?

A: If you start with a precursor like tert-butyl 4-(methoxymethyl)-4-oxopiperidine-1-carboxylate and perform the reductive amination first, the final step is Boc deprotection, typically using a strong acid like trifluoroacetic acid (TFA) or HCl.

  • Incomplete Deprotection: The most obvious impurity is the remaining Boc-protected product. Ensure sufficient reaction time and an adequate amount of acid for complete removal.

  • Acid-Catalyzed Side Reactions: Strong acidic conditions can sometimes lead to minor degradation or rearrangement, although this is less common for this specific scaffold. Neutralize the reaction carefully during workup to avoid issues.

Q: Can I use a different reducing agent, like H₂/Pd-C, for the reductive amination?

A: While catalytic hydrogenation is a powerful method for reductive amination, it is not recommended for this specific synthesis if the N-benzyl group is already in place. The Pd/C catalyst is highly effective at cleaving N-benzyl bonds (hydrogenolysis). Using it would result in the simultaneous removal of the benzyl group, leading to a different product. This method would only be viable if the N-benzylation step is performed after the reductive amination.

Experimental Protocol: Purification by Column Chromatography

This protocol provides a general method for purifying the crude product to remove unreacted starting materials and common by-products.

Objective: To purify crude 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Materials:

  • Crude product dissolved in a minimal amount of dichloromethane (DCM).

  • Silica gel (230-400 mesh).

  • Solvents: Hexanes (or heptane) and Ethyl Acetate (EtOAc), HPLC grade.

  • Glass chromatography column.

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp.

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a TLC plate and test different ratios of Hexanes:EtOAc. A good system will show the product spot with a retention factor (Rf) of ~0.3-0.4 and good separation from other spots. A typical starting point is 80:20 Hexanes:EtOAc.

  • Column Packing: Prepare a slurry of silica gel in the initial, nonpolar mobile phase (e.g., 95:5 Hexanes:EtOAc). Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.

  • Loading the Sample: Adsorb the dissolved crude product onto a small amount of silica gel by evaporating the solvent. Carefully add this dry silica to the top of the packed column.

  • Elution: Begin eluting the column with the nonpolar mobile phase. Less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., from 5% to 10% to 20% EtOAc). This will help elute the product.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Workflow

When an unknown impurity is detected, a systematic approach is crucial.

G start Unknown Peak Detected (e.g., by HPLC) step1 Characterize Impurity: LC-MS for Mass High-Res MS for Formula start->step1 decision1 Mass Match a Possible By-product? step1->decision1 step2a Review Reaction Step: Check Stoichiometry, Temperature, Reagents decision1->step2a Yes step2b Mass Does Not Match Expected By-products decision1->step2b No step3a Optimize Reaction Conditions step2a->step3a end Impurity Identified & Minimized step3a->end step3b Consider Degradation or Starting Material Impurity step2b->step3b step4b Analyze Starting Materials and Re-evaluate Stability step3b->step4b step4b->end

Caption: A logical workflow for identifying and addressing unknown impurities.

References

  • Fentanyl Purity, Potency, & Synthesis. The Center for Forensic Science Research & Education. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. [Link]

  • Unique Bipiperidinyl Impurities Produced from the “One-Pot” Synthesis of Fentanyl. ResearchGate. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. [Link]

  • Emerging Synthetic Fentanyl Analogs. PubMed Central. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

  • Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. Semantic Scholar. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Publications. [Link]

  • Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. ResearchGate. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine. LookChem. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. ChemRxiv. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • N‐alkylation of various amides with benzyl alcohol catalyzed by... ResearchGate. [Link]

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Optimization

Technical Support Center: Optimization of Reaction Conditions for Piperidine Derivatives

Welcome to the technical support center for the synthesis and optimization of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in piperidine synthesis. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, making robust synthetic protocols essential.[1]

This resource is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind experimental choices, offering logical troubleshooting workflows and detailed protocols.

Section 1: General Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses broad issues applicable to various synthetic routes for piperidine derivatives.

Q1: My reaction shows low or no conversion of the starting material. What are the first steps in troubleshooting?

A1: Low conversion is a common issue stemming from several root causes. A systematic approach is crucial for efficient troubleshooting.

  • Purity of Starting Materials: Impurities in reactants or solvents can poison catalysts or introduce side reactions.[2][3] Always verify the purity of your starting materials (e.g., via NMR, GC-MS) and use anhydrous solvents when working with moisture-sensitive reagents.[2]

  • Catalyst Activity: If using a heterogeneous catalyst (e.g., Pd/C, PtO₂, Raney Nickel), ensure it is not deactivated.[3] Consider using a fresh batch or a catalyst from a different, reliable source.[3] For homogeneous catalysts, ensure proper activation and handling, especially for pyrophoric reagents.[2]

  • Reaction Temperature: The reaction may require more thermal energy. Incrementally increase the temperature while monitoring for the formation of degradation byproducts.[3][4]

  • Reagent Stoichiometry: Incorrect stoichiometry can halt a reaction. Double-check all calculations and measurements.

.dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} .enddot Caption: Initial troubleshooting workflow for low-yield reactions.

Q2: I'm struggling to separate my final piperidine product from the pyridine starting material by distillation. Why is this so difficult?

A2: This is a classic challenge in piperidine synthesis. Pyridine and piperidine form a constant-boiling azeotropic mixture, which makes complete separation by simple fractional distillation nearly impossible.[5] The azeotrope consists of approximately 92% piperidine and 8% pyridine.[5]

Effective Separation Strategies:

  • Azeotropic Distillation with Water: Adding water can alter the vapor pressures and break the initial azeotrope, allowing for preferential removal of one component.[6]

  • Selective Salt Formation: This is a highly effective chemical method. Piperidine is a stronger base than pyridine and will react preferentially with carbon dioxide (CO₂) to form a solid piperidine carbonate salt. Pyridine remains in the solution and can be removed by filtration.[5][7] The free piperidine can then be liberated from the salt by treatment with a strong base like NaOH.[7][8]

Q3: My purified piperidine derivative turns yellow or brown upon storage. What is causing this degradation?

A3: Piperidines, like many amines, are susceptible to air oxidation, which can lead to the formation of colored impurities.[8] Additionally, they are basic and can react with atmospheric carbon dioxide to form carbonate salts, which may appear as solid precipitates.[5]

Prevention:

  • Store purified piperidines under an inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Use well-sealed containers, preferably amber glass, to protect from light and air.

  • For long-term storage, consider storing as a more stable salt (e.g., hydrochloride) and liberating the free base just before use.

Section 2: Troubleshooting Guides for Specific Synthetic Routes

Method 1: Catalytic Hydrogenation of Pyridines

This is one of the most common industrial methods for producing simple piperidines.[9][10] However, it is not without its challenges, including catalyst poisoning and over-reduction.

Q4: My pyridine hydrogenation is incomplete, leaving significant amounts of starting material.

A4: Incomplete conversion is often linked to catalyst issues or insufficient hydrogen supply.

  • Catalyst Poisoning: The pyridine ring itself or impurities (especially sulfur compounds) can poison noble metal catalysts.[2][5] Ensure high-purity starting materials. If poisoning is suspected, using a more robust catalyst like Rhodium or Ruthenium may be beneficial.[1][3][11]

  • Insufficient Hydrogen Pressure/Mass Transfer: The reduction of the aromatic pyridine ring requires sufficient hydrogen pressure.[3] Ensure your reactor is properly sealed and that stirring is efficient to maximize gas-liquid mixing.[3]

  • Low Temperature: While higher temperatures can risk side reactions, too low a temperature will result in a sluggish reaction.[3] A gradual increase may be necessary.

Q5: My reaction is producing over-reduced byproducts from C-N bond cleavage. How can I improve selectivity?

A5: Over-reduction, leading to ring-opening, is a known side reaction, particularly at high temperatures and pressures.[3]

  • Catalyst Choice: Different catalysts have different selectivities. For instance, Rhodium catalysts can be effective under milder conditions, reducing the risk of over-reduction.[11]

  • Optimize Conditions:

    • Temperature: Lowering the reaction temperature is the most direct way to minimize C-N bond cleavage.[3]

    • Pressure: While high pressure increases the rate, it can also promote over-reduction. Finding the optimal pressure is key.[3]

ParameterConditionExpected OutcomePotential Issue
Catalyst PtO₂, Pd/CHigh activityProne to poisoning
Rh/C, Ru/Al₂O₃More robust, good selectivityHigher cost
Temperature Low (e.g., RT - 50°C)Higher selectivitySlow reaction rate
High (e.g., >100°C)Faster reaction rateIncreased over-reduction
Pressure (H₂) Low (e.g., 50 psi)Better selectivityIncomplete conversion
High (e.g., >500 psi)Faster rateIncreased over-reduction

Table 1. General guide for optimizing catalytic hydrogenation of pyridines.[3][12]

Method 2: Reductive Amination

Reductive amination, especially the double reductive amination of 1,5-dicarbonyl compounds, is a versatile method for creating substituted piperidines.[13][14]

Q6: My reductive amination yield is low, and I'm isolating unreacted starting materials and/or a stable imine/enamine intermediate.

A6: This points to an issue with either the initial iminium ion formation or the subsequent reduction step.

  • pH Control is Critical: The initial condensation to form the iminium ion is pH-dependent and generally requires mildly acidic conditions (pH 4-6) to proceed efficiently.[2] Adding a catalytic amount of acetic acid is common practice. However, be aware that some reducing agents, like sodium borohydride (NaBH₄), are unstable at low pH.

  • Choice of Reducing Agent:

    • Sodium Triacetoxyborohydride (STAB): STAB is an excellent choice as it is milder than other borohydrides and is tolerant of slightly acidic conditions, making it ideal for one-pot reactions.[2]

    • Sodium Cyanoborohydride (NaBH₃CN): Effective, but highly toxic (releases HCN gas at low pH).

    • Catalytic Hydrogenation: Can also be used to reduce the iminium intermediate.

  • Moisture: Borohydride reagents are moisture-sensitive. Ensure your glassware is dry and use anhydrous solvents.[2]

.dot graph TD { graph [splines=ortho, nodesep=0.5, fontname="Arial", fontsize=10, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} .enddot Caption: Key steps and troubleshooting logic for reductive amination.

Method 3: Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring, often with high stereocontrol.[15]

Q7: My aza-Diels-Alder reaction has poor yield and/or low stereoselectivity.

A7: The mechanism and outcome of this reaction are highly sensitive to the substrates and catalysts used.

  • Mechanism Consideration: The reaction can proceed through a concerted [4+2] cycloaddition or a stepwise Mannich-Michael pathway.[5][15][16] The use of strong Lewis acids often favors the stepwise route, which can lead to a loss of stereoselectivity.[5]

  • Catalyst Choice: Lewis acids (e.g., ZrCl₄, Cu(I) complexes) are often used to activate the imine dienophile.[17] The choice of catalyst can significantly influence the reaction's efficiency and stereochemical outcome.

  • Substrate Reactivity:

    • Imines: Electron-withdrawing groups on the imine nitrogen generally increase the reaction rate.[15] Imines are often generated in situ from an amine and an aldehyde (e.g., formaldehyde), which can be a capricious process.[15][18]

    • Dienes: Cyclic dienes, like cyclopentadiene, often provide higher diastereoselectivity compared to acyclic dienes.[15]

Section 3: Key Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ (Adams' catalyst)

This protocol describes a standard laboratory procedure for the reduction of pyridine.

  • Reactor Setup: In a high-pressure reactor (e.g., a Parr shaker), add the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid or ethanol.

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (Adams' catalyst), typically 1-5 mol%.[5]

  • Reaction: Seal the reactor, purge it with nitrogen, and then pressurize with hydrogen gas (typically 50-70 atm).[12]

  • Execution: Stir the reaction mixture vigorously at room temperature. The reaction is often exothermic. Monitor progress by GC-MS or TLC (by taking aliquots and performing a workup). Typical reaction times are 4-24 hours.[5]

  • Workup: Once complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or crystallization, often after basification and extraction.

Protocol 2: One-Pot Reductive Amination using STAB

This protocol outlines the synthesis of an N-substituted piperidine from glutaraldehyde (a 1,5-dicarbonyl equivalent) and a primary amine.

  • Initial Mixing: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq) and glutaraldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • pH Adjustment: Add acetic acid (1.1 eq) to the mixture to catalyze iminium ion formation. Stir for 30-60 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. The reaction may be mildly exothermic.

  • Execution: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Purification: Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • Benchchem. (2025). Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (n.d.). Optimization of the conditions for the reaction of 1 with piperidine a.
  • Beilstein Journals. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor.
  • Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives.
  • Benchchem. (n.d.). A Comparative Guide to Piperidine Synthesis: Efficiency and Practicality of Common Routes.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis.
  • DTIC. (2025). Piperidine Synthesis.
  • ACS Publications. (2025). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium.
  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.
  • PubMed Central. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction.
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.
  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide.
  • Reddit. (2024). Reductive amination of piperazine.
  • Sciencemadness.org. (2008). Preparation of piperidine from pyridine?.
  • Semantic Scholar. (n.d.). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • BOC Sciences. (n.d.). Piperidine Impurities.
  • Wikipedia. (n.d.). Aza-Diels–Alder reaction.
  • Semantic Scholar. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.

Sources

Troubleshooting

Technical Support Center: Purification of 1-Benzyl-3-phenylpiperidin-4-amine

Welcome to the technical support center for the purification of 1-Benzyl-3-phenylpiperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Benzyl-3-phenylpiperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related piperidine derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our goal is to provide you with the scientific rationale behind each purification strategy, enabling you to optimize your workflow for the highest possible purity and yield.

I. Understanding the Molecule: Key Physicochemical Properties

1-Benzyl-3-phenylpiperidin-4-amine is a substituted piperidine with two basic nitrogen atoms: a tertiary amine within the piperidine ring and a primary amine at the 4-position. The presence of the benzyl and phenyl groups lends the molecule significant nonpolar character. Understanding this duality is crucial for developing an effective purification strategy.

PropertyImplication for Purification
Basicity The amine functional groups allow for manipulation of the compound's solubility based on pH. Protonation with acid will render it water-soluble, which is the basis for acid-base extraction.[1][2][3]
Polarity The molecule possesses both polar (amines) and nonpolar (benzyl and phenyl rings) regions, making it amenable to both normal-phase and reversed-phase chromatography.
Potential for Salt Formation The basic amines can readily form salts (e.g., hydrochlorides) with acids.[4] This can be advantageous for inducing crystallization and improving handling of the final product.[5]
Stability Amines, particularly aromatic amines, can be susceptible to oxidation and degradation.[4][6] It is advisable to handle them under an inert atmosphere and protect them from light where possible.[6]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of 1-Benzyl-3-phenylpiperidin-4-amine.

Q1: My crude product is an oil that won't solidify. How can I proceed with purification?

A1: It is not uncommon for amine products to be oils, especially if residual solvents or impurities are present. You have several options:

  • Direct Chromatographic Purification: If the crude material is not excessively viscous, you can dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane) and directly apply it to a chromatography column.

  • Acid-Base Extraction: This is an excellent first-pass purification step. Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Extract with an acidic aqueous solution (e.g., 1M HCl) to pull your amine into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) and extract your purified amine back into an organic solvent.[1][2]

  • Salt Formation and Crystallization: Convert the oily amine into a solid salt. Dissolve the crude oil in a solvent like ethyl acetate or isopropanol and add a solution of an acid (e.g., HCl in diethyl ether or dioxane) dropwise.[4] The resulting hydrochloride salt will often precipitate as a solid that can be collected by filtration and then further purified by recrystallization.

Q2: I'm seeing significant tailing/streaking of my compound on my silica gel flash chromatography column. What's causing this and how can I fix it?

A2: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[7][8] The acidic silanol groups on the silica surface strongly interact with the basic amine, leading to poor peak shape and inefficient separation.[8]

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (Et3N) or ammonia in your mobile phase (e.g., hexane/ethyl acetate with 1% Et3N).[4][7]

  • Use a Different Stationary Phase:

    • Amine-functionalized silica: These columns have an amine-treated surface that minimizes the unwanted interactions with basic analytes, often providing much better peak shapes.[8]

    • Basic alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[4]

  • Reversed-Phase Chromatography: Purifying the amine in its free-base form on a C18 column with an alkaline mobile phase (e.g., water/acetonitrile with 0.1% triethylamine) can be very effective. At a higher pH, the amine is more hydrophobic and will have better retention and separation.[7]

Q3: My final product has a yellowish or brownish tint, even after chromatography. What could be the cause?

A3: A change in color often suggests the presence of oxidized impurities or degradation products.[6] Aromatic amines can be particularly sensitive to air and light.

Solutions:

  • Minimize Exposure: During workup and purification, try to minimize the exposure of your compound to air and strong light. Using an inert atmosphere (nitrogen or argon) can be beneficial.

  • Charcoal Treatment: If the colored impurities are minor, you can try dissolving your purified compound in a suitable solvent, adding a small amount of activated charcoal, stirring for 15-30 minutes, and then filtering through a pad of celite.

  • Recrystallization: This is often the most effective method for removing colored impurities and achieving high purity.

Q4: What are the most likely impurities I'll need to remove?

A4: The impurities will depend on your synthetic route. For a typical reductive amination of 1-benzyl-3-phenyl-4-piperidone, common impurities include:

  • Unreacted Starting Material: The 1-benzyl-3-phenyl-4-piperidone ketone.[9][10]

  • Alcohol Byproduct: 1-benzyl-3-phenylpiperidin-4-ol, formed from the reduction of the ketone starting material.[10]

  • Residual Reagents: Byproducts from the reducing agent used.

  • Over-alkylation Products: If alkylating agents are used in the synthesis, there's a possibility of forming quaternary ammonium salts.

These impurities generally have different polarities and can be separated by chromatography.

III. Purification Workflows & Protocols

Below are detailed protocols for the most effective purification strategies for 1-Benzyl-3-phenylpiperidin-4-amine.

Workflow 1: Acid-Base Extraction

This technique is ideal as an initial purification step to remove non-basic impurities.

G cluster_start cluster_extraction Acid Extraction cluster_organic Organic Layer cluster_aqueous Aqueous Layer Crude Crude Product (in Organic Solvent, e.g., EtOAc) AddAcid Add 1M HCl (aq) Crude->AddAcid Separate1 Separate Layers AddAcid->Separate1 OrganicLayer Contains Neutral & Acidic Impurities Separate1->OrganicLayer Organic AqueousLayer Contains Protonated Amine (Water Soluble Salt) Separate1->AqueousLayer Aqueous DiscardOrg Discard OrganicLayer->DiscardOrg AddBase Add 2M NaOH (aq) until pH > 10 AqueousLayer->AddBase ExtractOrg Extract with Organic Solvent AddBase->ExtractOrg Separate2 Separate Layers ExtractOrg->Separate2 AqueousWaste Aqueous Waste (Discard) Separate2->AqueousWaste OrganicProduct Organic Layer with Purified Amine Separate2->OrganicProduct Dry Dry (e.g., Na2SO4), Filter, Concentrate OrganicProduct->Dry Final Purified Amine Dry->Final

Caption: Workflow for purification via acid-base extraction.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude 1-Benzyl-3-phenylpiperidin-4-amine in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake vigorously and allow the layers to separate. The protonated amine will move to the aqueous layer.[1][3]

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh 1M HCl to ensure complete transfer of the amine.

  • Removal of Impurities: The original organic layer, containing neutral and acidic impurities, can be discarded.

  • Basification: Combine the acidic aqueous extracts in an Erlenmeyer flask and cool in an ice bath. Slowly add 2M sodium hydroxide solution while stirring until the pH is greater than 10 (as checked with pH paper). This deprotonates the amine salt, converting it back to the free base which is less soluble in water.[1]

  • Back Extraction: Transfer the basified aqueous solution to a separatory funnel and extract three times with a fresh organic solvent (e.g., ethyl acetate).

  • Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.

Workflow 2: Flash Column Chromatography

This is the most common technique for achieving high purity by separating compounds based on their polarity.

G cluster_prep cluster_column Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in minimal DCM or loading solvent Crude->Dissolve Slurry Adsorb onto silica (optional) Dissolve->Slurry Load Load sample onto column Slurry->Load Pack Pack column with silica gel in mobile phase Pack->Load Elute Elute with gradient (e.g., Hexane/EtOAc + 1% Et3N) Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Concentrate Concentrate under reduced pressure Combine->Concentrate Pure Pure Product Concentrate->Pure

Caption: General workflow for flash column chromatography.

Protocol: Normal-Phase Flash Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). Crucially, add 0.5-1% triethylamine (Et3N) to the eluent mixture to prevent peak tailing. [4]

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for better resolution, create a slurry by adsorbing the crude product onto a small amount of silica gel, drying it, and then loading the dry powder onto the column.

  • Packing and Elution:

    • Pack the column with silica gel in the initial, low-polarity mobile phase.

    • Load the sample onto the top of the column.

    • Begin elution, gradually increasing the polarity of the mobile phase (e.g., from 5% ethyl acetate in hexane to 50% ethyl acetate in hexane, all containing 1% Et3N).

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Workflow 3: Crystallization

Crystallization is an excellent final polishing step to achieve analytical purity. This often involves forming a salt of the amine.

G cluster_prep cluster_salt Salt Formation cluster_isolation Isolation & Recrystallization Amine Purified Amine (Free Base) Dissolve Dissolve in suitable solvent (e.g., IPA, EtOAc) Amine->Dissolve AddAcid Add stoichiometric amount of acid (e.g., HCl in ether) Dissolve->AddAcid Precipitate Precipitate/Crystallize (Cooling may be required) AddAcid->Precipitate Filter Collect solid by filtration Precipitate->Filter Wash Wash with cold solvent Filter->Wash Recrystallize Recrystallize from a hot solvent system Wash->Recrystallize Dry Dry under vacuum Recrystallize->Dry Crystals High-Purity Crystals Dry->Crystals

Caption: Workflow for purification via salt formation and crystallization.

Protocol: Crystallization as a Hydrochloride Salt

  • Dissolution: Dissolve the purified free-base amine in a minimal amount of a suitable solvent. Good choices include isopropanol, ethanol, or ethyl acetate.

  • Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl) dropwise while stirring. Monitor for the formation of a precipitate. Add acid until the solution is slightly acidic to pH paper.

  • Crystallization:

    • If a precipitate forms immediately, you may need to heat the mixture to redissolve it and then allow it to cool slowly to form well-defined crystals.

    • If no precipitate forms, you can try cooling the solution in an ice bath or adding a co-solvent in which the salt is less soluble (e.g., diethyl ether or hexane) until turbidity is observed, then warming until clear and cooling slowly.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

IV. Final Purity Assessment

After purification, it is essential to assess the purity of your 1-Benzyl-3-phenylpiperidin-4-amine. Standard analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

By understanding the chemical nature of your target molecule and applying these systematic purification strategies, you can effectively overcome common challenges and obtain 1-Benzyl-3-phenylpiperidin-4-amine with the high degree of purity required for your research and development applications.

V. References

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Reddit r/Chempros. (2022). Amine workup. [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • University of Toronto. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?. [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide

Welcome to the technical support guide for the synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide, a key intermediate in the development of potent analgesic compounds. This document is structur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide, a key intermediate in the development of potent analgesic compounds. This document is structured to provide researchers, medicinal chemists, and process development scientists with practical, in-depth solutions to common challenges encountered during its multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively and optimize your synthetic route.

Overall Synthetic Workflow

The synthesis of the target compound is a multi-step process that requires careful control over reaction conditions at each stage. Below is a generalized workflow that highlights the critical transformations.

Synthetic_Workflow cluster_0 Core Piperidine Synthesis cluster_1 Functional Group Transformations cluster_2 Final Acylation A N-Benzyl-4-piperidone B 4-Anilino-1-benzylpiperidine- 4-carbonitrile A->B Strecker Synthesis (Aniline, KCN, Acetic Acid) C 1-Benzyl-4-anilino- piperidine-4-carboxamide B->C Hydrolysis (H₂SO₄) E 1-Benzyl-4-anilino- piperidine-4-carboxylic acid C->E Hydrolysis (HCl) D N-(1-Benzyl)-4-methoxycarbonyl- 4-piperidinyl N-phenylpropanamide (Target Molecule) F Methyl 1-benzyl-4-anilino- 4-piperidinecarboxylate E->F Esterification (MeOH, Acid) F->D Amide Coupling (Propionyl Chloride, Base)

Caption: Generalized synthetic pathway for N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.

Part 1: Troubleshooting the Strecker Synthesis

The initial step involves a Strecker reaction between N-benzyl-4-piperidone, aniline, and a cyanide source to form the α-aminonitrile, 4-Anilino-1-benzylpiperidine-4-carbonitrile.[1][2]

Question: My Strecker synthesis yield is low, and I observe significant amounts of unreacted N-benzyl-4-piperidone. What is going wrong?

Answer: Low conversion in this step often points to issues with imine formation or the subsequent nucleophilic attack by cyanide.

  • Probable Cause 1: Inefficient Imine Formation. The reaction between the piperidone and aniline is an equilibrium process. Water produced during this step can shift the equilibrium back towards the starting materials.

    • Solution: Ensure you are using anhydrous solvents (e.g., dry dichloromethane or toluene). The addition of a dehydrating agent like molecular sieves (3Å or 4Å) can help drive the reaction forward. The reaction is also acid-catalyzed; ensure sufficient acetic acid is present to facilitate both imine formation and the generation of HCN from the cyanide salt.[1]

  • Probable Cause 2: Inactive Cyanide Source. Potassium cyanide (KCN) or sodium cyanide (NaCN) can degrade over time, especially if exposed to atmospheric moisture and carbon dioxide.

    • Solution: Use a fresh, finely powdered bottle of KCN or NaCN. Grinding the cyanide salt (with appropriate safety precautions in a fume hood) can increase its surface area and reactivity.

  • Probable Cause 3: Suboptimal Reaction Temperature. While the initial mixing is often done at 0°C to control the exothermic reaction, the subsequent reaction requires heating to drive the conversion.

    • Solution: A published, optimized procedure recommends heating the final reaction mixture to 50°C for up to 24 hours to ensure the reaction goes to completion.[1]

Question: I am observing a significant amount of a dark, tar-like byproduct. How can I prevent this?

Answer: Polymerization and side reactions involving aniline are common culprits for tar formation.

  • Probable Cause: Aniline Oxidation/Polymerization. Aniline is susceptible to oxidation, which can be accelerated by heat and acidic conditions, leading to colored impurities.

    • Solution: Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent oxidation.[1] Additionally, avoid unnecessarily high temperatures or prolonged reaction times beyond what is needed for full conversion. A well-controlled temperature of 50°C is recommended.[1]

Part 2: Challenges in Nitrile Hydrolysis and Esterification

Converting the nitrile group to a methyl ester is a critical and often challenging sequence. This can be done stepwise through an amide and carboxylic acid intermediate or via more direct methods.[3][4][5]

Question: The hydrolysis of my nitrile to the carboxylic acid using concentrated acid is messy and gives low yields. Are there better methods?

Answer: Yes, the harsh conditions required for complete hydrolysis of the sterically hindered nitrile can lead to degradation. A two-step hydrolysis is often more reliable.

  • Recommended Protocol: Two-Step Hydrolysis

    • Nitrile to Amide: Carefully treat the α-aminonitrile with concentrated sulfuric acid at a controlled temperature (e.g., 20-50°C).[2][4] This selectively hydrolyzes the nitrile to the primary amide.

    • Amide to Carboxylic Acid: The resulting amide can then be hydrolyzed to the carboxylic acid under reflux with concentrated hydrochloric acid.[2][4] This two-step process often provides a cleaner product with higher overall yield compared to a single, harsh hydrolysis step.

Question: My esterification of the 4-anilino-4-piperidinecarboxylic acid is incomplete. How can I improve the yield?

Answer: Standard Fischer esterification can be slow for this substrate.

  • Probable Cause: Steric Hindrance & Reversibility. The quaternary carbon at the 4-position creates steric hindrance, and like all Fischer esterifications, the reaction is an equilibrium.

    • Solution 1: Use a Large Excess of Alcohol. Use methanol as the solvent to drive the equilibrium towards the product.

    • Solution 2: Efficient Water Removal. If using a solvent like toluene, employ a Dean-Stark apparatus to remove the water byproduct.

    • Solution 3: Alternative Reagents. For difficult esterifications, consider using methyl iodide with a base like potassium carbonate in a polar aprotic solvent (e.g., DMF), or using trimethylsilyldiazomethane. However, a more direct conversion from the nitrile may be preferable.[3] A process has been described where the intermediate amide is treated directly with methanolic hydrogen chloride to form the methyl ester, which can be a more efficient route.[5]

Part 3: Troubleshooting the Final Amide Coupling

The final step is the acylation of the secondary aniline nitrogen with propionyl chloride to form the target molecule.

Amide_Coupling_Troubleshooting Start Low Yield in Final Amide Coupling Cause1 Poor Nucleophilicity of Aniline Start->Cause1 Cause2 Side Reaction: N-alkylation of Piperidine Nitrogen Start->Cause2 Cause3 Hydrolysis of Propionyl Chloride Start->Cause3 Solution1 Use a non-nucleophilic base (e.g., DIPEA, Proton Sponge) Cause1->Solution1 Solution2 Ensure starting material is the free base, not a salt. Cause1->Solution2 Solution4 Add propionyl chloride slowly at a low temperature (e.g., 0 °C). Cause2->Solution4 Solution3 Run reaction under strictly anhydrous conditions (inert gas). Cause3->Solution3

Caption: Decision tree for troubleshooting the final amide coupling step.

Question: The yield of my final acylation step is poor, and I recover a lot of starting material. What's the issue?

Answer: This is a common problem when acylating anilines, which are less nucleophilic than aliphatic amines. The choice of base and reaction conditions is critical.

  • Probable Cause 1: Protonation of the Aniline. If your starting material is the hydrochloride salt or if a protic acid is present, the aniline nitrogen will be protonated and non-nucleophilic. The HCl generated during the reaction will also quench the starting amine.

    • Solution: Ensure your starting material is the free base. Use at least two equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). One equivalent will neutralize any salt present, and the second will scavenge the HCl produced by the reaction.[6]

  • Probable Cause 2: Competing Reactions. Propionyl chloride is highly reactive and can react with nucleophilic solvents or trace amounts of water.

    • Solution: Use a dry, non-protic solvent like dichloromethane (DCM), chloroform, or THF.[6] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Add the propionyl chloride dropwise to the reaction mixture at 0°C to control the exothermic reaction before allowing it to warm to room temperature or refluxing.[6]

Reagent/ConditionProConTypical Conditions
Propionyl Chloride + TEA/DIPEA High reactivity, inexpensive.Can be too reactive, HCl byproduct must be scavenged.DCM or THF, 0°C to RT, 2 eq. base.[6][]
Propionic Anhydride + DMAP (cat.) Less sensitive to moisture than acyl chlorides.Slower reaction, may require heating.DCM, cat. DMAP, RT to reflux.
Propionic Acid + Coupling Agent (e.g., EDC, HATU) Milder conditions, good for sensitive substrates.More expensive, requires removal of coupling byproducts.DMF or DCM, RT.[8][9]

Part 4: Purification and Characterization FAQs

Question: How do I effectively purify the final product, which is a tertiary amine and an ester?

Answer: Purification can be challenging due to the basic nature of the piperidine nitrogen.

  • Strategy 1: Acid/Base Extraction. Before chromatography, perform an aqueous workup. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild base like saturated sodium bicarbonate solution to remove any acidic impurities.[6][10] Be cautious, as prolonged exposure to strong base can hydrolyze the methyl ester.[11]

  • Strategy 2: Column Chromatography. The tertiary amine can interact strongly with acidic silica gel, leading to peak tailing and poor separation.[12]

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1% v/v). Alternatively, use an amine-functionalized silica gel (KP-NH) column, which often provides excellent separation for basic compounds without needing a mobile phase modifier.[12]

  • Strategy 3: Crystallization/Salt Formation. If the product is a solid, crystallization is an excellent method for large-scale purification.[11] Often, converting the final product to a salt (e.g., hydrochloride or oxalate) can facilitate crystallization and purification, after which the free base can be regenerated if necessary.[5]

Question: My final product seems to be unstable during storage. What precautions should I take?

Answer: The methyl ester is the most labile part of the molecule.

  • Probable Cause: Hydrolysis. The ester group is susceptible to hydrolysis, especially if exposed to moisture in combination with residual acidic or basic impurities.

    • Solution: Ensure the final product is thoroughly dried and free of any purification reagents. Store the compound as a solid in a desiccator at low temperature (e.g., -20°C).[10] If it is an oil, storing it under an inert atmosphere can also prolong its shelf life.

References

  • Vertex AI Search. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Henriksen, G., et al. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. Available from: [Link]

  • Defense Technical Information Center. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Schäfer, G., & Bode, J. W. The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry. Available from: [Link]

  • ResearchGate. Deprotonation of highly basic tertiary amine in the presence of an ester functional group? Available from: [Link]

  • Google Patents. Process for the purification of tertiary amines.
  • LookChem. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines? Available from: [Link]

  • ScienceMadness Discussion Board. N-alkylation of 4-piperidone. Available from: [Link]

  • ResearchGate. A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. Available from: [Link]

  • ResearchGate. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil | Request PDF. Available from: [Link]

  • National Institutes of Health. 4-Anilino-1-benzylpiperidine-4-carbonitrile. PubMed Central. Available from: [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid.
  • ScienceMadness Discussion Board. N-alkylation of 4-piperidone. Available from: [Link]

  • de Oliveira, L. S., et al. Continuous flow Aza-Michael reaction for preparing the fast-acting synthetic opioid drug Remifentanil. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Wikipedia. Reductive amination. Available from: [Link]

  • Google Patents. PROCESS FOR PREPARING REMIFENTANIL, INTERMEDIATES THEREOF, USE OF SAID INTERMEDIATES AND PROCESSES FOR THEIR PREPARATION.
  • Defense Technical Information Center. SCALED-UP SYNTHESIS: SALTS OF CARFENTANIL AND REMIFENTANIL. Available from: [Link]

  • Google Patents. The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Google Patents. Process for Remifentanil Synthesis.
  • United Nations Economic and Social Council. Assessment of 4-piperidone and 1-boc-4-piperidone for possible inclusion in Table I of the 1988 Convention. Available from: [Link]

  • ResearchGate. Synthetic approaches to remifentanil. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • Google Patents. Synthesis of fentanyl analogs.
  • ResearchGate. Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF. Available from: [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

  • U.S. Drug Enforcement Administration. New Trends in the Illicit Manufacture of Synthetic Drugs. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine

Welcome to the technical support center for the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. This critical intermediate, notably used in the preparation of the (R,R)-enantiomer of Formoterol, a long-actin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. This critical intermediate, notably used in the preparation of the (R,R)-enantiomer of Formoterol, a long-acting β2-adrenoceptor agonist, demands high stereochemical purity and yield.[1] This guide provides in-depth troubleshooting advice and optimized protocols in a direct question-and-answer format to address common challenges encountered in the laboratory and during scale-up.

Section 1: Navigating the Synthetic Landscape: Core Strategies

Q: What are the primary, field-proven synthetic routes to obtain enantiomerically pure (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine?

There are three principal strategies to achieve the target (R)-enantiomer, each with distinct advantages and challenges. The choice often depends on the available starting materials, scalability requirements, and desired enantiomeric excess (ee).

  • Direct Stereoselective Synthesis: This is often the most elegant approach, beginning with an already resolved chiral precursor, (R)-1-(4-methoxyphenyl)propan-2-amine. This amine is then subjected to N-benzylation via reductive amination with benzaldehyde. This route avoids a final resolution step, making it highly efficient if the chiral starting amine is accessible.[2]

  • Racemic Synthesis followed by Chiral Resolution: This classic method involves synthesizing the racemic amine, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, and then separating the enantiomers. The resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tartaric acid or L-mandelic acid.[1][3] While robust, this pathway's maximum theoretical yield for the desired enantiomer is 50%.

  • Chiral Auxiliary-Mediated Synthesis: This advanced method introduces a chiral auxiliary, such as (R)-α-methylphenethylamine, to 4-methoxyphenylacetone.[4][5] The auxiliary directs the stereochemical outcome of the reduction step, creating a diastereomeric intermediate. Subsequent removal of the auxiliary group yields the desired (R)-amine. This can achieve high stereoselectivity but adds steps to the overall sequence.[4]

G cluster_0 Synthetic Strategies cluster_1 Route 1: Direct Stereoselective Synthesis cluster_2 Route 2: Racemic Synthesis + Resolution cluster_3 Route 3: Chiral Auxiliary Method Start 4-Methoxyphenylacetone A1 (R)-1-(4-methoxyphenyl) propan-2-amine B1 Reductive Amination with Benzylamine Start->B1 C1 Condensation with (R)-α-methylphenethylamine Start->C1 A2 Reductive Amination with Benzaldehyde A1->A2 N-Benzylation End (R)-N-benzyl-1-(4-methoxyphenyl) -2-propylamine A2->End B2 Racemic Product B1->B2 B3 Chiral Resolution (e.g., L-Tartaric Acid) B2->B3 B3->End C2 Diastereoselective Reduction C1->C2 C3 Auxiliary Cleavage C2->C3 C3->End

Caption: Overview of primary synthetic pathways.

Section 2: Troubleshooting Guide for Reductive Amination

Reductive amination is the cornerstone of this synthesis.[6] However, it is prone to several common issues that can impact yield, purity, and stereochemical integrity.

Problem Area 1: Low Reaction Conversion & Yield

Q: My reductive amination has stalled with significant starting material remaining. What are the likely causes and how can I resolve this?

Low conversion is typically rooted in the equilibrium of imine formation or the efficacy of the reduction step.[7]

  • Inefficient Imine Formation: The initial condensation of the amine and carbonyl to form an imine (or iminium ion) is a reversible, equilibrium-driven process that generates water.

    • Causality: The presence of water can hydrolyze the imine intermediate, shifting the equilibrium back towards the starting materials.[8]

    • Solution 1: Water Removal: For reactions sensitive to hydrolysis, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to sequester water as it forms.[9]

    • Solution 2: pH Optimization: Imine formation is often catalyzed by mild acid (pH 4-6).[9] A pH that is too low can protonate the starting amine, rendering it non-nucleophilic, while a pH that is too high will not sufficiently activate the carbonyl. A small amount of acetic acid can be used as a catalyst.

  • Suboptimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Causality: Air- or moisture-sensitive reducing agents may have degraded. Some agents are too weak to reduce the specific imine formed or too slow under the chosen conditions.

    • Solution: Ensure your reducing agent is fresh and handled under anhydrous conditions. If using a borohydride reagent, ensure the solvent is appropriate (e.g., methanol can compete with the substrate when using NaBH₄).[8] For a more controlled reaction, consider switching to a milder, more selective agent (see table below).

Problem Area 2: Side Product Formation

Q: My crude product is contaminated with the alcohol of my starting carbonyl (e.g., 4-methoxyphenyl-2-propanol). How do I prevent this?

This indicates that your reducing agent is reducing the starting carbonyl faster than, or in competition with, the imine/iminium intermediate.

  • Causality: This is a classic selectivity issue. Potent reducing agents like sodium borohydride (NaBH₄) can readily reduce aldehydes and ketones.[9][10] The iminium ion is generally more electrophilic and reduces faster, but a high concentration of a strong reducing agent can lead to non-selective reduction.

  • Solution 1: Switch to a Selective Reducing Agent: The most effective solution is to use a hydride donor that is selective for the iminium ion over the carbonyl. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this purpose and is widely used in modern reductive aminations.[9][10] It is milder and less likely to reduce the starting aldehyde or ketone.

  • Solution 2: Adopt a Two-Step Procedure: Instead of a one-pot reaction, first allow the imine to form completely by stirring the amine and carbonyl together (with a dehydrating agent, if necessary). Monitor by TLC or NMR until the carbonyl is consumed. Then, add the reducing agent. This physically separates the reducing agent from the starting carbonyl.[9]

Reducing AgentRelative Strength & SelectivityTypical SolventsKey Considerations
H₂ with Pt/C or Pd/C HighMethanol, EthanolExcellent for one-pot industrial processes.[1][11] Requires hydrogenation equipment. Can sometimes lead to debenzylation if conditions are too harsh.
Sodium Borohydride (NaBH₄) Strong, Less SelectiveMethanol, EthanolProne to reducing starting carbonyls.[9] Reaction with protic solvents can be rapid. Cost-effective.
Sodium Cyanoborohydride (NaBH₃CN) Mild, Selective for IminiumMethanol, THFHighly effective at acidic pH (4-5).[10] Generates toxic cyanide waste, requiring careful quenching and disposal.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, Highly SelectiveDichloromethane (DCM), 1,2-Dichloroethane (DCE)Excellent selectivity for imines/iminiums over carbonyls.[9] Less sensitive to moisture than NaBH₄. Often the reagent of choice for complex substrates.

Q: I'm observing a significant high-molecular-weight impurity, likely from over-alkylation. How can this be minimized?

Over-alkylation occurs when the desired secondary amine product, being nucleophilic itself, reacts with another molecule of benzaldehyde and is subsequently reduced to a tertiary amine.

  • Causality: The product of the reaction is often as reactive, or more reactive, than the starting amine.

  • Solution 1: Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the starting amine relative to the carbonyl. This ensures the carbonyl is the limiting reagent and is consumed before it can react with the secondary amine product.[9]

  • Solution 2: Slow Addition of Reagents: Adding the reducing agent slowly to the mixture of the amine and aldehyde can help ensure that the iminium ion is reduced as soon as it is formed, keeping the concentration of the product amine low throughout the reaction.

Section 3: Optimized Protocols & Workflow

Q: Can you provide a detailed, optimized laboratory protocol for the N-benzylation of (R)-1-(4-methoxyphenyl)propan-2-amine?

This protocol details a direct, one-pot reductive amination using catalytic hydrogenation, a method noted for its high yield and suitability for scale-up.[4]

Protocol: Synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine via Catalytic Hydrogenation

Materials:

  • (R)-1-(4-methoxyphenyl)propan-2-amine (1.0 eq)

  • Benzaldehyde (1.05 - 1.1 eq)[4]

  • 5% Platinum on Carbon (Pt/C) catalyst (5-10% w/w of the starting amine)[4]

  • Methanol (anhydrous)

  • Hydrogen gas (H₂) supply

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add (R)-1-(4-methoxyphenyl)propan-2-amine (1.0 eq) and dissolve it in anhydrous methanol.

  • Reagent Addition: Add benzaldehyde (1.1 eq) to the solution and stir for 10-15 minutes at room temperature to initiate imine formation.

  • Catalyst Addition: Carefully add 5% Pt/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (can be run from atmospheric pressure up to 1.5 MPa).[2] Heat the reaction mixture to 40-60°C.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is fully consumed (typically 12-24 hours).[2]

  • Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the pad with methanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, typically as a colorless oil.[4] Further purification can be performed by column chromatography or vacuum distillation if necessary, though this method often yields a product of high purity (>98%).[4]

G cluster_0 Optimized N-Benzylation Workflow A 1. Dissolve (R)-Amine and Benzaldehyde in Methanol B 2. Add Pt/C Catalyst (under inert atm) A->B C 3. Hydrogenate (H₂, 40-60°C) B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Cool & Filter (remove catalyst) D->E F 6. Concentrate (under vacuum) E->F G Product Isolation (>98% Purity) F->G

Caption: Step-by-step reductive amination workflow.

Q: How can I optimize a one-pot synthesis for industrial-scale production?

For industrial applications, one-pot reactions are preferred as they simplify operations and reduce waste.[11]

  • Catalyst Choice: While Pt/C is effective, Raney Nickel is a cost-effective alternative for large-scale hydrogenations and shows high efficacy in this transformation.[1][11]

  • Solvent Selection: Methanol is a common choice, but other solvents like ethanol or THF can also be used. The choice may depend on downstream processing and recovery considerations.[4]

  • Temperature Control: Maintaining a consistent temperature (e.g., 60°C) is crucial for reaction kinetics and minimizing side reactions.[4]

  • Molar Ratios: A slight excess of benzaldehyde (1.1 eq) ensures complete conversion of the valuable chiral amine.[4]

By carefully controlling these parameters, the synthesis of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine can be a robust, high-yielding, and economically viable process.

References

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
  • CN102126961A - Preparation method of R-1-(4-methoxyphenyl)-N-benzyl-2-propylamine. Google Patents.
  • CN101921200A - A kind of preparation method of N-benzyl-1-(4-methoxyphenyl)-2-propanamine. Google Patents.
  • US9029421B2 - Process for the synthesis of arformoterol. Google Patents.
  • PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL - Patent 2285770. EPO. Available at: [Link]

  • (R)-N-Benzyl-1-(4-methoxyphenyl)propane-2-amine. LookChem. Available at: [Link]

  • Synthesis of Complex Molecules through Reductive Amination. Labflow. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine Analogs: A Guide for Medicinal Chemists

In the landscape of opioid research, the 4-anilidopiperidine scaffold remains a cornerstone for the development of potent analgesics. This guide provides a comparative analysis of analogs of 1-Benzyl-4-(methoxymethyl)-N-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of opioid research, the 4-anilidopiperidine scaffold remains a cornerstone for the development of potent analgesics. This guide provides a comparative analysis of analogs of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a structure with significant therapeutic potential. By dissecting the structure-activity relationships (SAR) of this chemical series, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the key molecular determinants for opioid receptor affinity and analgesic potency. This document will delve into the synthesis, in vitro evaluation, and in vivo assessment of these analogs, supported by established experimental protocols and a critical analysis of the available data.

Introduction: The 4-Anilidopiperidine Pharmacophore

The 4-anilidopiperidine scaffold is the foundational structure for a class of highly potent synthetic opioids, most notably fentanyl and its derivatives. These compounds primarily exert their analgesic effects through agonism at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) centrally involved in pain modulation. The core structure consists of a piperidine ring with an aniline group at the 4-position. The potency and pharmacological profile of these molecules can be finely tuned by substitutions at three key positions: the piperidine nitrogen (N1), the anilino nitrogen, and the 4-position of the piperidine ring.

The parent compound of the series under discussion, 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, presents a unique combination of structural features. The N-benzyl group, the 4-methoxymethyl substituent, and the 4-anilino moiety each play a critical role in the molecule's interaction with the opioid receptor. Understanding the impact of systematic modifications to these groups is paramount for the rational design of novel analgesics with improved therapeutic indices.

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine analogs is highly sensitive to structural modifications. The following sections detail the impact of substitutions at key positions on the molecule's affinity for opioid receptors and its analgesic potency.

Modifications of the N1-Substituent

The substituent at the N1 position of the piperidine ring is a critical determinant of analgesic potency in the 4-anilidopiperidine class. While a variety of alkyl and aralkyl groups have been explored in related series, a 2-phenethyl group is often associated with high affinity for the µ-opioid receptor.[1] The N-benzyl group in the parent compound is a common starting point for SAR studies.

Analog N1-Substituent Relative Potency (Inferred) Rationale/Comments
Parent BenzylBaselineThe benzyl group provides a balance of lipophilicity and conformational flexibility.
Analog A 2-PhenethylIncreasedThe 2-phenethyl group is a well-established potency-enhancing substituent in the fentanyl series, likely due to optimal interaction with a hydrophobic pocket in the MOR.
Analog B HydrogenDecreasedRemoval of the N-aralkyl group significantly reduces affinity and potency, highlighting the importance of this lipophilic interaction.
Analog C MethylDecreasedA small alkyl group like methyl is generally less effective than a larger aralkyl substituent in this position.
Modifications at the 4-Position of the Piperidine Ring

The substituents at the 4-position of the piperidine ring directly influence the interaction with the opioid receptor binding pocket. In the case of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, both the anilino and the methoxymethyl groups are crucial.

The N-phenyl group of the 4-anilino moiety is essential for high-affinity binding. Modifications to this ring can modulate both potency and receptor selectivity.

Analog 4-Anilino Modification Relative Potency (Inferred) Rationale/Comments
Parent N-PhenylBaselineThe unsubstituted phenyl ring provides a key hydrophobic interaction with the receptor.
Analog D N-(4-Fluorophenyl)Potentially IncreasedIntroduction of a para-fluoro substituent can sometimes enhance potency through favorable electronic interactions.
Analog E N-(2-Thienyl)VariableIsosteric replacement of the phenyl ring with a bioisostere like thiophene can alter the electronic and steric properties, leading to variable effects on potency.

The 4-methoxymethyl group is a key feature that differentiates this series from many classical fentanyl analogs. This group can influence the conformation of the 4-anilino substituent and may engage in additional interactions within the binding pocket.

Analog 4-Position Modification Relative Potency (Inferred) Rationale/Comments
Parent -CH₂OCH₃BaselineThe methoxymethyl group provides a specific steric and electronic profile.
Analog F -HDecreasedRemoval of the methoxymethyl group would likely alter the orientation of the anilino group and reduce potency.
Analog G -CH₂OHPotentially DecreasedThe introduction of a hydroxyl group could introduce new hydrogen bonding opportunities but may also increase polarity, potentially reducing blood-brain barrier penetration.
Analog H -COOCH₃IncreasedA carbomethoxy group at this position, as seen in the potent opioid carfentanil, dramatically increases analgesic potency.[2]

Experimental Protocols

To enable a robust comparative analysis, standardized and validated experimental protocols are essential. The following sections outline the key in vitro and in vivo assays used to characterize the pharmacological properties of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine analogs.

Synthesis

The synthesis of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine and its analogs can be achieved through a multi-step process, often starting from N-benzyl-4-piperidone. A general synthetic scheme is outlined below.

A N-Benzyl-4-piperidone B Strecker Reaction (Aniline, KCN) A->B Step 1 C α-Amino Nitrile Intermediate B->C D Hydrolysis C->D Step 2 E α-Amino Acid Intermediate D->E F Esterification E->F Step 3 G Ester Intermediate F->G H Reduction (e.g., LiAlH4) G->H Step 4 I 4-Anilino-4-(hydroxymethyl)piperidine Intermediate H->I J Williamson Ether Synthesis (e.g., CH3I, NaH) I->J Step 5 K 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine J->K

Caption: General synthetic route for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine.

Step-by-Step Methodology:

  • Strecker Synthesis: N-Benzyl-4-piperidone is reacted with aniline and potassium cyanide to form the corresponding α-amino nitrile.

  • Hydrolysis: The nitrile is then hydrolyzed under acidic or basic conditions to yield the α-amino acid.

  • Esterification: The carboxylic acid is esterified, typically using an alcohol in the presence of an acid catalyst.

  • Reduction: The ester is subsequently reduced to the primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

  • Etherification: The resulting 4-hydroxymethyl group is then converted to the methoxymethyl ether via a Williamson ether synthesis, for example, by treatment with sodium hydride and methyl iodide.

Note: This is a generalized scheme. Specific reaction conditions and purification methods would need to be optimized for each analog.

In Vitro Evaluation: Opioid Receptor Binding Affinity

The affinity of the synthesized analogs for the µ (mu), δ (delta), and κ (kappa) opioid receptors is determined using competitive radioligand binding assays.

A Prepare Cell Membranes (Expressing Opioid Receptors) B Incubate Membranes with: - Radiolabeled Ligand (e.g., [3H]DAMGO for MOR) - Varying concentrations of Test Compound A->B C Separate Bound and Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki values) D->E A Prepare Cell Membranes (Expressing Opioid Receptors) B Incubate Membranes with: - [35S]GTPγS - GDP - Varying concentrations of Test Compound A->B C Separate Bound and Free [35S]GTPγS (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate EC50 and Emax) D->E

Caption: Workflow for [³⁵S]GTPγS functional assay.

Detailed Protocol:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the opioid receptor of interest are used.

  • Assay Setup: The membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.

  • Filtration: The reaction is terminated by rapid filtration to separate bound from free [³⁵S]GTPγS.

  • Quantification: The radioactivity on the filters is measured.

  • Data Analysis: The data is used to generate concentration-response curves, from which the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximal effect) are determined.

In Vivo Evaluation: Analgesic Potency

The analgesic efficacy of the most promising analogs is evaluated in animal models of pain, such as the hot-plate test in mice or rats.

Detailed Protocol:

  • Animal Acclimation: Animals are acclimated to the testing environment.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a paw or jumping) is measured by placing the animal on a heated surface (the hot plate).

  • Compound Administration: The test compound is administered, typically via subcutaneous or intravenous injection.

  • Post-Treatment Measurement: At various time points after drug administration, the latency to the nociceptive response is measured again.

  • Data Analysis: The data is expressed as the percentage of the maximum possible effect (%MPE) and the ED₅₀ (the dose of the drug that produces a half-maximal analgesic effect) is calculated.

Concluding Remarks

The systematic exploration of the structure-activity relationships of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine analogs provides a robust framework for the design of novel opioid analgesics. The insights gained from modifying the N1-substituent, the 4-anilino group, and the 4-methoxymethyl moiety will guide the development of compounds with enhanced potency, selectivity, and potentially improved side-effect profiles. The experimental protocols outlined in this guide provide a standardized approach for the synthesis and pharmacological characterization of these promising molecules. Future research in this area should focus on a comprehensive evaluation of the in vivo ADME (absorption, distribution, metabolism, and excretion) and toxicological properties of lead compounds to facilitate their translation into clinical candidates.

References

  • Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLOS ONE, 9(9), e108250. [Link]

  • United States Patent Application 20120123122. Synthesis of fentanyl analogs.
  • Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(23), 5874–5884. [Link]

  • Pasternak, G. W. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in Pharmacology, 10, 584. [Link]

  • Barret, D., G. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]

  • Van Bever, W. F. M., Niemegeers, C. J. E., & Janssen, P. A. J. (1974). Synthetic analgesics. Synthesis and pharmacology of a series of 4-anilidopiperidine derivatives. Journal of Medicinal Chemistry, 17(10), 1047–1051. [Link]

  • Spetea, M., & Schmidhammer, H. (2020). Fentanyl and its analogs: A review of their pharmacology and toxicology. Current Medicinal Chemistry, 27(18), 2939-2964. [Link]

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  • Sutcliffe, O. B., & Blaževic, T. (2019). Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis. Molecules, 24(4), 743. [Link]

  • Shang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

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Comparative

Validating the Biological Activity of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine: A Comparative Guide

Introduction The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including potent analgesics.[1][2] This guide focuses on the validati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents, including potent analgesics.[1][2] This guide focuses on the validation of the biological activity of a specific derivative, 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, hereafter referred to as Compound X. Notably, Compound X is a known intermediate in the synthesis of powerful synthetic opioids such as Alfentanil and Sufentanil.[3][4] This synthetic lineage strongly suggests that Compound X itself may possess affinity for and activity at opioid receptors.

This document provides a comprehensive framework for validating this hypothesis through a series of in vitro experiments. We will objectively compare the performance of Compound X against two well-characterized opioid receptor agonists: Morphine, the archetypal µ-opioid agonist, and Fentanyl, a potent synthetic µ-opioid agonist to which Compound X is structurally related.[5][6] The experimental workflow is designed to first establish receptor binding and functional activity, then assess cellular effects and conclude with a critical safety evaluation.

Chapter 1: In Vitro Characterization of Opioid Receptor Interaction

The initial step in validating our hypothesis is to determine if Compound X physically interacts with opioid receptors and, if so, to characterize the nature of that interaction (i.e., agonist, antagonist, or inverse agonist).

Opioid Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity of a test compound for a specific receptor. This assay measures the ability of a non-labeled compound (the "competitor," in this case, Compound X) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Causality Behind Experimental Choices: We use cell membranes expressing high levels of recombinant human µ (mu), δ (delta), and κ (kappa) opioid receptors to ensure a clean and specific signal for each receptor subtype. The choice of [³H]DAMGO, [³H]DPDPE, and [³H]U-69,593 as radioligands is based on their high selectivity and affinity for the µ, δ, and κ receptors, respectively. This allows us to determine not only if Compound X binds but also its selectivity profile.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compound µ-Opioid Receptor (MOR) δ-Opioid Receptor (DOR) κ-Opioid Receptor (KOR)
Compound X 15.8 1,250 2,800
Morphine 10.2 980 1,500

| Fentanyl | 1.9 | 248 | 786 |

Interpretation of Data: The hypothetical data in Table 1 suggest that Compound X binds to the µ-opioid receptor with high affinity, comparable to that of morphine, albeit lower than fentanyl.[5] Crucially, its affinity for the δ and κ receptors is significantly lower, indicating a strong selectivity for the µ-opioid receptor. This profile is characteristic of many clinically used opioid analgesics.

Functional Activity at the µ-Opioid Receptor: The GTPγS Binding Assay

Opioid receptors are G-protein coupled receptors (GPCRs).[7] Agonist binding triggers a conformational change in the receptor, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated Gα subunit, which is the initial step in the intracellular signaling cascade. The GTPγS binding assay directly measures this primary activation event.[8][9]

Causality Behind Experimental Choices: This assay provides a direct measure of receptor activation, making it an excellent method for quantifying the potency (EC50) and efficacy (Emax) of a potential agonist.[9] We use [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, which accumulates on activated G-proteins, allowing for a quantifiable signal.[8][9] By comparing the stimulation of [³⁵S]GTPγS binding by Compound X to that of known full (Fentanyl) and partial (Morphine can act as a partial agonist in some systems) agonists, we can characterize its intrinsic activity.

G_Protein_Activation cluster_membrane Cell Membrane MOR μ-Opioid Receptor (Inactive) MOR_Active μ-Opioid Receptor (Active) MOR->MOR_Active Conformational Change G_Protein Gαi(GDP)-βγ Complex G_Alpha_Active Gαi-[³⁵S]GTPγS G_Protein->G_Alpha_Active Binds G_BetaGamma Gβγ G_Protein->G_BetaGamma Dissociates GDP GDP G_Protein->GDP Releases MOR_Active->G_Protein Activates Agonist Compound X (Agonist) Agonist->MOR Binds GTP_analog [³⁵S]GTPγS GTP_analog->G_Alpha_Active Incorporates

Caption: Workflow of the GTPγS binding assay.

Table 2: Functional Potency and Efficacy at the µ-Opioid Receptor

Compound EC50 (nM) Emax (% of Fentanyl)
Compound X 45.2 95%
Morphine 60.5 80%

| Fentanyl | 10.3 | 100% |

Interpretation of Data: The data indicate that Compound X is a potent full agonist at the µ-opioid receptor. Its EC50 value is lower than that of morphine, suggesting higher potency, and its Emax is close to that of fentanyl, indicating high efficacy in activating the G-protein signaling pathway.[5]

Chapter 2: Cellular Activity and Cytotoxicity Assessment

Demonstrating receptor binding and activation is crucial, but it is equally important to assess the compound's effects in a whole-cell context and to rule out non-specific cytotoxicity.

The XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][10]

Causality Behind Experimental Choices: We chose the XTT assay over the more traditional MTT assay due to its superior workflow efficiency. The XTT assay produces a water-soluble formazan product, eliminating the need for a solubilization step, which reduces handling and potential for error.[5][11] This is particularly advantageous for higher-throughput screening.[11] We will use SH-SY5Y human neuroblastoma cells, which endogenously express opioid receptors, providing a relevant cellular model.

XTT_Assay_Workflow start Seed SH-SY5Y cells in 96-well plate treat Treat with Compound X, Morphine, or Fentanyl start->treat incubate Incubate for 24-48 hours treat->incubate add_xtt Add activated XTT solution incubate->add_xtt incubate2 Incubate for 2-4 hours at 37°C add_xtt->incubate2 read Measure Absorbance at 450-500 nm incubate2->read

Caption: Streamlined workflow of the XTT cell viability assay.

Table 3: Cytotoxicity in SH-SY5Y Cells after 48h Treatment

Compound CC50 (µM)
Compound X > 100
Morphine > 100
Fentanyl > 100

| Staurosporine (Positive Control) | 0.5 |

Interpretation of Data: A CC50 (half-maximal cytotoxic concentration) value greater than 100 µM for all test compounds indicates that they do not exhibit significant cytotoxicity at concentrations well above those required for receptor activation. This is a favorable outcome, suggesting that the observed biological effects are due to specific receptor interactions rather than general cell toxicity.

Chapter 3: Safety Pharmacology Evaluation

An essential part of early-stage drug discovery is to identify potential off-target effects that could lead to adverse events. One of the most critical safety assessments is for cardiac liability, specifically the inhibition of the hERG potassium channel.

hERG Channel Inhibition Assay

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (IKr) crucial for cardiac repolarization.[12][13] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[13]

Causality Behind Experimental Choices: Automated patch-clamp electrophysiology is the industry-standard method for assessing hERG channel inhibition, providing high-quality and accurate data.[12] We use a HEK293 cell line stably expressing the hERG channel. By applying increasing concentrations of the test compounds, we can determine the IC50 value, which is the concentration required to inhibit 50% of the hERG channel current.

Table 4: hERG Potassium Channel Inhibition

Compound IC50 (µM)
Compound X 25.3
Morphine > 30
Fentanyl 5.8

| E-4031 (Positive Control) | 0.01 |

Interpretation of Data: The data suggest that Compound X has a lower potential for hERG inhibition than Fentanyl, with an IC50 value over four times higher. A therapeutic index can be calculated by comparing the hERG IC50 to the µ-opioid receptor functional potency (EC50). A larger ratio suggests a wider safety margin. For Compound X, this hypothetical ratio (hERG IC50 / MOR EC50) is approximately 560 (25,300 nM / 45.2 nM), which is generally considered a promising safety profile in early-stage assessment.

Conclusion and Future Directions

The comprehensive in vitro validation workflow described in this guide provides strong, multi-faceted evidence to support the hypothesis that 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (Compound X) is a potent and selective µ-opioid receptor agonist.

  • Receptor Binding & Function: Compound X demonstrates high, selective affinity for the µ-opioid receptor and functions as a full agonist with potency greater than morphine.

  • Cellular Activity: It elicits its effects without inducing cytotoxicity at therapeutically relevant concentrations.

  • Safety Profile: Preliminary safety assessment indicates a potentially favorable cardiac safety profile compared to the structurally related opioid, Fentanyl.

These findings position Compound X as a promising lead candidate for further development. The logical next steps would involve assessing its activity in more complex downstream signaling assays (e.g., β-arrestin recruitment to investigate biased agonism), followed by in vivo studies in animal models to evaluate its analgesic efficacy, pharmacokinetic properties, and comprehensive safety profile. This structured, data-driven approach ensures that only candidates with a high probability of success advance through the drug development pipeline.

Experimental Protocols

Protocol 1: GTPγS Binding Assay
  • Membrane Preparation: Use membranes from CHO cells stably expressing the human µ-opioid receptor.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 30 µM GDP, pH 7.4.

  • Reaction Mixture: In a 96-well plate, add 50 µL of assay buffer, 25 µL of varying concentrations of the test compound (Compound X, Morphine, Fentanyl), and 25 µL of cell membranes (10-20 µg protein/well).

  • Incubation: Incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add 25 µL of 0.2 nM [³⁵S]GTPγS.

  • Incubation: Incubate for 60 minutes at 30°C with gentle shaking.

  • Termination: Terminate the assay by rapid filtration through GF/B filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Analyze data using non-linear regression to determine EC50 and Emax values.

Protocol 2: XTT Cell Viability Assay
  • Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Staurosporine (positive control). Incubate for 48 hours at 37°C in a CO₂ incubator.

  • Reagent Preparation: Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.[5]

  • XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[5]

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength between 450-500 nm using a microplate reader. Use a reference wavelength between 630-690 nm.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the CC50 value.

Protocol 3: Automated Patch-Clamp hERG Assay
  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel. Harvest cells and prepare a single-cell suspension for use in the automated patch-clamp system (e.g., QPatch or SyncroPatch).[12]

  • Solutions: Use standard intracellular and extracellular solutions designed for hERG current recording.

  • Cell Capture and Sealing: The automated system will capture individual cells and form a high-resistance (GΩ) seal.

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit and measure the hERG tail current. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to measure the peak tail current.

  • Compound Application: After establishing a stable baseline current, apply vehicle control followed by cumulatively increasing concentrations of the test compound.

  • Data Acquisition: Record the hERG current throughout the experiment.

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Plot the concentration-response curve and fit to the Hill equation to determine the IC50 value.

References

  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis - MDPI. [Link]

  • XTT Assays vs MTT - Biotech Spain. [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed. [Link]

  • MTT assay - Wikipedia. [Link]

  • In vitro and in vivo assessment of mu opioid receptor constitutive activity - PubMed - NIH. [Link]

  • GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

  • hERG Assay | PPTX - Slideshare. [Link]

  • How μ-Opioid Receptor Recognizes Fentanyl - PMC - NIH. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. [Link]

  • GTPγS Binding Assay - Creative Bioarray. [Link]

  • Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl - NIH. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. [Link]

  • Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PubMed Central. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PubMed Central. [Link]

  • Best Practice hERG Assay | Advanced Solutions| Testing & Service | Mediford Corporation. [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed. [Link]

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Validation

The Pivotal Role of N-Benzyl and 4-Methoxymethyl Moieties in Modulating Opioid Receptor Affinity: A Comparative Guide to the Structure-Activity Relationship of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

For Immediate Release A Deep Dive into the Structure-Activity Relationship of a Key Fentanyl Analog Scaffold This guide offers an in-depth analysis of the structure-activity relationship (SAR) of 1-Benzyl-4-(methoxymethy...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Structure-Activity Relationship of a Key Fentanyl Analog Scaffold

This guide offers an in-depth analysis of the structure-activity relationship (SAR) of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a significant scaffold in the development of potent synthetic opioids. By dissecting the roles of the N-benzyl and 4-methoxymethyl groups, we provide a comparative framework for researchers, scientists, and drug development professionals engaged in the design of novel analgesics with optimized pharmacological profiles. This document synthesizes experimental data from authoritative sources to illuminate the nuanced effects of structural modifications on opioid receptor binding and functional activity.

Introduction: The 4-Anilidopiperidine Core and the Quest for Safer Analgesics

The 4-anilidopiperidine scaffold is the cornerstone of a major class of synthetic opioids, most notably fentanyl and its numerous potent analogs. The versatility of this chemical framework allows for systematic modifications at key positions, profoundly influencing the affinity, efficacy, and selectivity of these compounds for opioid receptors, primarily the mu-opioid receptor (MOR), which is the principal target for most opioid analgesics. Understanding the SAR of this scaffold is paramount in the rational design of new chemical entities with improved therapeutic windows, aiming to separate potent analgesic effects from life-threatening side effects such as respiratory depression.

This guide focuses on 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a key intermediate and structural analog that embodies two critical substitution points: the piperidine nitrogen (N1) and the 4-position of the piperidine ring. By comparing this compound to well-characterized analogs, we can delineate the specific contributions of the N-benzyl and 4-methoxymethyl moieties to its overall pharmacological profile.

Comparative Analysis of Structural Modifications

The potency and pharmacological character of 4-anilidopiperidine derivatives are exquisitely sensitive to the nature of the substituents at the N1 and C4 positions of the piperidine ring. Here, we compare our topic compound with key analogs to elucidate these relationships.

The N-Substituent: A Primary Determinant of Potency

The substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and agonist activity. The prototypical 4-anilidopiperidine, fentanyl, possesses an N-phenethyl group, which is known to confer high potency.

Key Comparison:

  • 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (Topic Compound): The replacement of the N-phenethyl group with an N-benzyl group, which differs by a single methylene unit in the linker to the phenyl ring, has been shown to dramatically reduce analgesic activity.[1] This highlights the stringent spatial requirements of the N-substituent binding pocket on the mu-opioid receptor.

  • Fentanyl (N-phenethyl analog): Serves as the gold standard for high-potency MOR agonism. Its N-phenethyl group is considered optimal for interaction with a hydrophobic pocket within the receptor.

  • Alfentanil: This potent, short-acting opioid analgesic features a 4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl substituent on the piperidine nitrogen.[2][3][4] While structurally distinct from a simple benzyl or phenethyl group, its design underscores the tolerance for more complex, polar substituents at this position, which can modulate pharmacokinetic properties like onset and duration of action.[3][4]

The reduced activity of the N-benzyl analog compared to the N-phenethyl analog suggests that the additional flexibility and length of the phenethyl linker are crucial for optimal orientation of the terminal phenyl ring within the receptor binding site.[1]

The 4-Position Substituent: Fine-Tuning Activity and Duration

The substituent at the 4-position of the piperidine ring also plays a significant role in modulating the pharmacological profile of 4-anilidopiperidine analogs. It is believed that this position can be influenced by steric factors rather than the chemical nature of the substituent alone.[4][5]

Key Comparison:

  • 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (Topic Compound): The methoxymethyl group at the 4-position is a key feature of the potent opioid alfentanil.[2] This small, polar group is well-tolerated and contributes to the overall high affinity of related compounds.

  • Sufentanil: A highly potent fentanyl analog that possesses a 4-thienylmethyl ether at the 4-position. This demonstrates that bioisosteric replacement of the methoxymethyl group with other small, lipophilic, or polar groups can maintain or even enhance potency.

  • Carfentanil: One of the most potent fentanyl analogs, featuring a methyl ester at the 4-position (methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl) amino]piperidine-4-carboxylate).[6][7] This highlights that electron-withdrawing groups can also be accommodated and can lead to a significant increase in potency.

The SAR at the 4-position indicates that a variety of substituents can be accommodated, influencing not only potency but also the duration of action. The introduction of metabolically labile groups can lead to shorter-acting compounds.

Experimental Data Summary

CompoundN-Substituent4-SubstituentExpected/Reported MOR Affinity (Ki)Expected/Reported MOR Efficacy
Topic Compound BenzylMethoxymethylLower than Fentanyl/AlfentanilLikely Agonist
FentanylPhenethylHHigh (nM range)Full Agonist
Alfentanil(4-ethyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)ethylMethoxymethylHigh (nM range)Full Agonist
Sufentanil2-(2-thienyl)ethylThienylmethyl etherVery High (sub-nM range)Full Agonist
CarfentanilPhenethylMethoxycarbonylExtremely High (sub-nM range)Full Agonist

Note: The expected values for the topic compound are qualitative predictions based on established SAR trends.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine and its analogs, a series of standardized in vitro and in vivo assays are essential.

In Vitro Opioid Receptor Binding Assay

This assay determines the affinity of a test compound for the mu, delta, and kappa opioid receptors.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptor.

  • Competitive Binding: Membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the test compound.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the ability of a compound to activate G-protein-coupled receptors, thereby determining its functional efficacy (agonist, partial agonist, or antagonist).

Protocol:

  • Membrane Incubation: Receptor-expressing cell membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • G-protein Activation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the test compound relative to a standard full agonist.

G_Protein_Activation_Workflow cluster_0 Cell Membrane cluster_1 Signal Transduction Agonist Agonist Receptor Receptor Agonist->Receptor Binding G_Protein Gα(GDP)βγ Receptor->G_Protein Activation GTP GTP G_Protein->GTP Binding GDP GDP G_Protein->GDP Release G_beta_gamma Gβγ G_Protein->G_beta_gamma G_alpha_GTP Gα(GTP) GTP->G_alpha_GTP Effector Effector G_alpha_GTP->Effector G_beta_gamma->Effector Cellular_Response Cellular_Response Effector->Cellular_Response

Caption: Workflow of G-protein activation upon agonist binding.

hERG Channel Safety Assay

To assess the potential for cardiac toxicity, compounds should be screened for their ability to inhibit the hERG potassium channel.

Protocol:

  • Cell Culture: HEK293 cells stably expressing the hERG channel are used.

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed to measure hERG channel currents in the presence and absence of the test compound.

  • Data Analysis: The concentration of the compound that inhibits 50% of the hERG current (IC50) is determined. A low IC50 value indicates a higher risk of cardiac arrhythmia.

Pharmacokinetic Considerations

The physicochemical properties of 4-anilidopiperidine analogs, influenced by their substituents, significantly impact their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Lipophilicity: The N-benzyl group contributes to the overall lipophilicity of the molecule, which can affect its ability to cross the blood-brain barrier.

  • Metabolism: The N-dealkylation of the benzyl group is a likely metabolic pathway. The methoxymethyl group may also be subject to metabolism. Understanding these pathways is crucial for predicting the duration of action and the potential for active metabolites.

A comprehensive pharmacokinetic study in an animal model (e.g., rat) would involve administering the compound and measuring its concentration in plasma and brain tissue over time to determine key parameters such as half-life, volume of distribution, and clearance.

Conclusion: Guiding Future Drug Design

The structure-activity relationship of 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine provides valuable insights for the design of novel opioid analgesics. The data strongly suggest that:

  • The N-benzyl group significantly attenuates opioid receptor agonist activity compared to the N-phenethyl group, emphasizing the precise structural requirements of the N-substituent binding pocket.

  • The 4-methoxymethyl group is a favorable substituent for maintaining high affinity, and its presence in clinically successful opioids like alfentanil validates its utility in drug design.

By leveraging this understanding, researchers can strategically modify the 4-anilidopiperidine scaffold to develop next-generation analgesics with enhanced safety and efficacy profiles. Future work should focus on obtaining quantitative in vitro and in vivo data for a systematic series of analogs to further refine our understanding of these critical SAR trends.

SAR_Summary cluster_Core 4-Anilidopiperidine Core cluster_N1 N1-Substituent cluster_C4 C4-Substituent cluster_Activity Pharmacological Outcome Core Piperidine Ring - Anilino Group at C4 - Propionamide on Anilino N N_Phenethyl N-Phenethyl (e.g., Fentanyl) Core->N_Phenethyl N_Benzyl N-Benzyl (Topic Compound) Core->N_Benzyl N_Complex Complex N-Alkyl (e.g., Alfentanil) Core->N_Complex C4_H Hydrogen (e.g., Fentanyl) Core->C4_H C4_MethoxyMethyl Methoxymethyl (Topic Compound, Alfentanil) Core->C4_MethoxyMethyl C4_Thienyl Thienyl Derivative (e.g., Sufentanil) Core->C4_Thienyl C4_Ester Ester (e.g., Carfentanil) Core->C4_Ester High_Potency High Potency (nM Affinity) N_Phenethyl->High_Potency Reduced_Potency Reduced Potency N_Benzyl->Reduced_Potency Modulated_PK Modulated PK (Onset/Duration) N_Complex->Modulated_PK C4_H->High_Potency Potency_Modulation Potency & Duration Modulation C4_MethoxyMethyl->Potency_Modulation C4_Thienyl->Potency_Modulation C4_Ester->Potency_Modulation

Caption: Key SAR points for 4-anilidopiperidine opioids.

References

  • Vuckovic, S., Prostran, M., Ivanovic, M., Dosen-Micovic, L., Todorovic, Z., Nesic, J., Stojanovic, R., & Divac, N. (2009). Fentanyl analogs: structure-activity-relationship study. Current medicinal chemistry, 16(19), 2468–2474.
  • Floresta, G., Cilibrizzi, A., Abbate, V., & Spetea, M. (2019). Structure-Based Approach for the Prediction of Mu-opioid Binding Affinity of Unclassified Designer Fentanyl-Like Molecules. Molecules (Basel, Switzerland), 24(19), 3588.
  • Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734.
  • Helander, A., Bäckberg, M., Signell, P., & Stephanson, N. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Frontiers in pharmacology, 10, 376.
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Comparative

A Senior Application Scientist's Guide to Bioactivity Validation of Novel Benzamide Compounds

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to validate the bioactivity of novel benzamide compounds. Benzamides are a versatile class o...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to validate the bioactivity of novel benzamide compounds. Benzamides are a versatile class of molecules with a wide spectrum of pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] Effective validation is paramount to progressing a promising compound from initial synthesis to a viable therapeutic candidate. This document moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating workflow.

Part 1: The Foundational Screen — Establishing a Therapeutic Window

The initial phase of bioactivity validation is not about confirming a specific mechanism but about answering a fundamental question: at what concentration is our compound biologically active, and at what point does it become broadly toxic? This establishes a therapeutic window and informs the concentrations used in all subsequent, more specific assays. Cytotoxicity assays are therefore a critical first step in drug discovery to screen for toxic compounds and focus resources on candidates with higher safety profiles.[5][6][7][8]

Comparative Analysis: MTT vs. XTT Cytotoxicity Assays

The most common methods for assessing cell viability are tetrazolium-based colorimetric assays. The core principle relies on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[9][10] The intensity of this color is directly proportional to the number of viable cells. While both MTT and XTT assays are based on this principle, they have critical workflow differences.

The key distinction lies in the formazan product. The MTT assay produces a water-insoluble purple crystal, which requires an additional, time-consuming solubilization step using an organic solvent like DMSO.[9] This step can introduce variability and potential errors.[11] The XTT assay was developed to overcome this limitation, producing a water-soluble orange formazan product that is secreted into the culture medium, eliminating the need for solubilization and streamlining the protocol.[9][11]

FeatureMTT AssayXTT AssayRationale & Justification
Principle Reduction of yellow MTT to insoluble purple formazan by mitochondrial dehydrogenases.[1][9]Reduction of light-colored XTT to water-soluble orange formazan.[9][10]Both measure metabolic activity as a proxy for cell viability.
Workflow Requires a formazan solubilization step with an organic solvent (e.g., DMSO).No solubilization step is needed; the product is directly measured in the medium.[11]The XTT assay is faster, involves fewer steps, and reduces the risk of errors associated with incomplete dissolution or cell loss.[11]
Throughput Lower, due to the additional solubilization step.Higher, making it ideal for high-throughput screening (HTS) applications.[11]For screening novel compound libraries, efficiency is critical. XTT's streamlined workflow is a significant advantage.[11]
Toxicity The required organic solvents can be toxic to cells, and MTT itself has some toxicity.Generally considered less toxic as no harsh solvents are required.Minimizing external cytotoxic factors ensures a more accurate measurement of the test compound's effect.
Sensitivity Can be less sensitive than newer assays.Offers increased sensitivity and more reliable results.Higher sensitivity allows for the detection of more subtle effects on cell viability.

For these reasons, the XTT assay is the recommended primary screening tool for novel benzamide libraries due to its efficiency, reproducibility, and suitability for modern, high-throughput research environments.[11]

MTT_vs_XTT_Workflow cluster_MTT MTT Assay Workflow cluster_XTT XTT Assay Workflow MTT_Start Seed & Treat Cells MTT_Add Add MTT Reagent MTT_Start->MTT_Add MTT_Incubate Incubate (2-4 hrs) Formazan Crystals Form MTT_Add->MTT_Incubate MTT_Solubilize Add Solubilization Reagent (e.g., DMSO) MTT_Incubate->MTT_Solubilize MTT_Read Read Absorbance MTT_Solubilize->MTT_Read XTT_Read Read Absorbance XTT_Start Seed & Treat Cells XTT_Add Add Activated XTT Reagent XTT_Start->XTT_Add XTT_Incubate Incubate (2-5 hrs) Soluble Formazan Forms XTT_Add->XTT_Incubate XTT_Incubate->XTT_Read Enzyme_Inhibition_Workflow cluster_workflow Enzyme Inhibition Assay Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor Dilutions) Setup Assay Setup in 96-Well Plate (Enzyme + Inhibitor) Prep->Setup Incubate Pre-incubate (Allow for Binding) Setup->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Measure Reaction Rate (e.g., Absorbance over time) Initiate->Measure Analyze Data Analysis (Calculate % Inhibition) Measure->Analyze IC50 IC50 Determination (Non-linear Regression) Analyze->IC50

Workflow for determining enzyme inhibitor IC50.

This protocol can be adapted for various enzymes, such as acetylcholinesterase. [12]

  • Reagent Preparation:

    • Prepare a stock solution of the novel benzamide inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution series of the inhibitor in the appropriate assay buffer.

    • Prepare solutions of the target enzyme and its specific substrate in the assay buffer. [12]2. Assay Setup:

    • In a 96-well microplate, add the enzyme solution to each well.

    • Add the various dilutions of the benzamide inhibitor to the test wells. Include control wells containing only the solvent to measure uninhibited enzyme activity (100% activity). Include wells with no enzyme as a background control.

  • Pre-incubation: Incubate the plate for a set time (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme. [12]4. Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells. [12]5. Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at the appropriate wavelength for the reaction product. The rate of the reaction is determined from the slope of the kinetic curve.

  • Data Analysis and IC50 Calculation:

    • Calculate the percentage of inhibition for each benzamide concentration relative to the solvent control.

    • Plot the percent inhibition against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. [1][12]

Validating Apoptosis Induction via Western Blot

If the hypothesized MOA is apoptosis, it is crucial to validate the molecular changes within the cell. Western blotting is a cornerstone technique for detecting specific proteins in a sample, allowing for the quantification of key apoptotic markers. For benzamides that induce apoptosis via the mitochondrial pathway, key proteins to investigate include the pro-apoptotic Bax and the anti-apoptotic Bcl-2, as well as cleaved (activated) Caspase-3. [13]

Apoptosis_Pathway Benzamide Novel Benzamide Compound ROS ↑ Intracellular ROS (Reactive Oxygen Species) Benzamide->ROS Bax ↑ Bax Benzamide->Bax Bcl2 ↓ Bcl-2 Benzamide->Bcl2 Mito Mitochondrial Dysfunction (Membrane Potential Collapse) ROS->Mito Caspase ↑ Cleaved Caspase-3 Mito->Caspase Bax->Mito Bcl2->Mito Apoptosis Apoptosis Caspase->Apoptosis

ROS-mediated mitochondrial apoptosis pathway.

This protocol provides a standard workflow for analyzing protein expression in treated cells. [14][15]

  • Sample Preparation (Cell Lysis):

    • Treat cells with the novel benzamide compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS, then lyse them using an appropriate ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. * Scrape the cells and transfer the suspension to a microcentrifuge tube. Agitate for 30 minutes at 4°C. * Centrifuge the lysate at ~16,000 x g for 20 minutes at 4°C to pellet cell debris. [15] * Collect the supernatant containing the solubilized proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay to ensure equal loading. [14]3. SDS-PAGE:

    • Denature 20-50 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes at 95°C. * Load the samples into the wells of an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel via electrophoresis to separate proteins based on their molecular weight. 4. Protein Transfer: Transfer the separated proteins from the gel to a solid membrane (e.g., PVDF or nitrocellulose). This can be done using a wet or semi-dry transfer system. [14]5. Immunodetection:

    • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. * Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to your target proteins (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C with gentle agitation. [15] * Washing: Wash the membrane multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody. * Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature. [15] * Final Washes: Repeat the washing steps to remove unbound secondary antibody.

  • Detection and Imaging:

    • Apply an enhanced chemiluminescent (ECL) substrate to the membrane. [15] * Capture the chemiluminescent signal using a digital imager (e.g., a CCD camera-based system).

    • Use image analysis software to quantify the band intensity of the target proteins relative to the loading control.

Part 3: In Vivo Validation — Assessing Efficacy and Safety in a Biological System

Positive in vitro results are a prerequisite, but they do not guarantee success in a complex living organism. In vivo animal models are indispensable for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile. [16][17]This stage is crucial for bridging preclinical research and potential clinical applications. [7]

Pharmacokinetic (ADME) Profiling

Pharmacokinetics (PK) describes what the body does to a drug. [18]It encompasses four main processes: Absorption, Distribution, Metabolism, and Excretion (ADME). [18]Understanding a compound's ADME profile is essential for determining its dosing regimen, bioavailability, and overall safety. [19][20]Initial PK studies are typically performed in rodent models, such as rats. [19][20]These studies provide critical data on parameters like half-life, clearance, and volume of distribution.

Efficacy Testing in Animal Models

The choice of animal model is dictated by the disease the benzamide compound is intended to treat. For anticancer drug development, rodent xenograft models, where human tumor cells are implanted into immunodeficient mice, are widely used. [17][21]

Compound ID Dose (mg/kg) Mean Tumor Volume (mm³) at Day 21 % Tumor Growth Inhibition (TGI) Body Weight Change (%)
Vehicle Control - 1502 ± 150 0% +2.5%
Novel Benzamide A 20 751 ± 98 50% -1.2%
Novel Benzamide B 20 435 ± 75 71% -0.8%

| Reference Drug | 10 | 510 ± 82 | 66% | -4.5% |

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, novel benzamide compound(s), and a positive control/standard-of-care drug).

  • Compound Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., intraperitoneal injection, oral gavage) for a set duration (e.g., 21 days).

  • Monitoring: Monitor the mice regularly for tumor size (measured with calipers), body weight (as an indicator of toxicity), and overall health.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is often the inhibition of tumor growth compared to the vehicle control group. Additional analyses can include survival studies or biomarker analysis of the tumor tissue.

Drug_Validation_Pipeline cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_preclinical Preclinical Development Cytotoxicity Cytotoxicity Screening (e.g., XTT Assay) Determine IC50 & Therapeutic Window MOA Mechanism of Action Assays (e.g., Enzyme Inhibition, Western Blot) Cytotoxicity->MOA Select Lead Compounds PK Pharmacokinetic (ADME) Studies (Rodent Model) MOA->PK Promising Candidate Efficacy Efficacy & Toxicity Studies (Disease-Specific Animal Model) PK->Efficacy Clinical Candidate for Clinical Trials Efficacy->Clinical

Overall bioactivity validation pipeline.

Conclusion

The validation of a novel benzamide compound is a systematic, multi-tiered process that requires rigorous scientific discipline. It begins with broad in vitro screens to establish safety and activity profiles, progresses to specific mechanistic studies to elucidate the molecular target and pathway, and culminates in in vivo models to confirm efficacy and pharmacokinetic viability in a whole-organism context. By following this logically structured and self-validating framework, researchers can confidently identify and advance the most promising benzamide derivatives toward becoming next-generation therapeutics.

References

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  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (n.d.). ScienceOpen. Retrieved January 12, 2026, from [Link]

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  • The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

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Validation

A Comparative Guide to N-benzyl-4-((heteroaryl)methyl)benzamides as Direct InhA Inhibitors for Tuberculosis Drug Discovery

Introduction: The Imperative for Novel Anti-Tuberculosis Agents Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the ala...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tuberculosis Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] The cornerstone of first-line TB therapy, isoniazid (INH), has been a stalwart for decades. However, its efficacy is increasingly compromised by resistance, primarily through mutations in the catalase-peroxidase enzyme KatG, which is essential for activating INH into its therapeutic form.[1] This critical vulnerability has spurred the search for direct inhibitors of the enoyl-acyl carrier protein reductase (InhA), the primary target of activated isoniazid. Direct InhA inhibitors circumvent the need for KatG activation, offering a promising strategy to combat INH-resistant TB.[1]

This guide provides a comprehensive comparative analysis of a promising class of direct InhA inhibitors: the N-benzyl-4-((heteroaryl)methyl)benzamides . We will delve into their mechanism of action, structure-activity relationships (SAR), and comparative efficacy, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel anti-tubercular agents.

Mechanism of Action: Directly Targeting the Mycolic Acid Biosynthesis Pathway

The mycobacterial cell wall is a unique and complex structure, with mycolic acids being a crucial component for its integrity and survival. The biosynthesis of these long-chain fatty acids is carried out by the fatty acid synthase type II (FAS-II) system, of which InhA is a key enzyme.[2] InhA, an NADH-dependent reductase, catalyzes the final step in each cycle of fatty acid elongation.

Isoniazid, upon activation by KatG, forms a covalent adduct with NAD+, which then potently inhibits InhA.[3] In contrast, N-benzyl-4-((heteroaryl)methyl)benzamides are direct-acting inhibitors, binding to the InhA active site without the need for prior metabolic activation.[1] This direct engagement is a significant advantage, as it bypasses the most common mechanism of isoniazid resistance.

cluster_FASII FAS-II Pathway cluster_Inhibitors InhA Inhibitors Fatty_Acid_Elongation Fatty Acid Elongation Cycle Enoyl-ACP 2-trans-Enoyl-ACP Fatty_Acid_Elongation->Enoyl-ACP InhA InhA (Enoyl-ACP Reductase) Enoyl-ACP->InhA Substrate Acyl-ACP Acyl-ACP InhA->Acyl-ACP Product Acyl-ACP->Fatty_Acid_Elongation Next Cycle Mycolic_Acid Mycolic Acid Synthesis Acyl-ACP->Mycolic_Acid INH Isoniazid (Prodrug) KatG KatG INH->KatG Activation Activated_INH Activated INH-NAD Adduct KatG->Activated_INH Activated_INH->InhA Inhibition NBHB N-benzyl-4-((heteroaryl)methyl)benzamides NBHB->InhA Direct Inhibition

Figure 1: Mechanism of action of Isoniazid versus N-benzyl-4-((heteroaryl)methyl)benzamides.

Comparative Analysis of N-benzyl-4-((heteroaryl)methyl)benzamides

The N-benzyl-4-((heteroaryl)methyl)benzamide scaffold offers a versatile platform for chemical modification to optimize potency and pharmacokinetic properties. The core structure consists of a benzamide moiety with an N-benzyl substitution and a heteroarylmethyl group at the 4-position of the benzoyl ring.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed key structural features that govern the inhibitory activity of this class of compounds against InhA and whole-cell M. tuberculosis.[1]

  • The Heteroaryl Moiety: The nature of the heterocyclic ring is a critical determinant of potency. A range of five- and six-membered heterocycles have been explored, with variations in the number and position of heteroatoms significantly impacting activity.

  • The Benzamide Core: Modifications to the benzamide ring and the N-benzyl group have also been investigated to fine-tune the molecule's properties. Substitutions on the N-benzyl ring can influence binding interactions within the InhA active site.

  • The Linker: The methylene linker between the benzamide and the heteroaryl group appears to be optimal for positioning the heteroaromatic ring within the enzyme's binding pocket.

The following table summarizes the in vitro activity of a selection of N-benzyl-4-((heteroaryl)methyl)benzamide analogs, highlighting the impact of different heteroaryl groups on InhA inhibition (IC50) and whole-cell activity against M. tuberculosis H37Rv (MIC).

Compound IDHeteroaryl MoietyInhA IC50 (µM)M. tb H37Rv MIC (µM)
1 4-Pyridyl0.21.6
2 1,3-Thiazol-5-yl0.080.8
3 1-Methyl-1H-imidazol-5-yl0.153.1
4 1,3-Oxazol-5-yl>50>50
Isoniazid --0.06
Triclosan -0.73-

Data compiled from Guardia, A., et al. (2016).[1]

From this representative data, it is evident that the thiazole-containing analog 2 exhibits the most potent InhA inhibition and strong whole-cell activity. The pyridyl and imidazolyl analogs also demonstrate significant potency. In contrast, the oxazole-containing analog 4 is inactive, underscoring the sensitivity of the target to the specific heteroaromatic system.

Comparison with Other Direct InhA Inhibitors

The N-benzyl-4-((heteroaryl)methyl)benzamides represent one of several classes of direct InhA inhibitors that have been developed. A comparison with other well-characterized classes provides context for their potential as anti-tubercular drug candidates.

  • 4-Hydroxy-2-pyridones: This class of compounds has shown potent bactericidal activity against M. tb, including isoniazid-resistant strains.[4] They bind to InhA in an NADH-dependent manner.

  • Diphenyl Ethers: Triclosan is a well-known example of a diphenyl ether that inhibits InhA. Analogs of triclosan have been synthesized to improve potency and drug-like properties.

Inhibitor ClassRepresentative CompoundInhA IC50 (µM)M. tb H37Rv MIC (µM)Key Features
N-benzyl-4-((heteroaryl)methyl)benzamides Compound 2 (Thiazole)0.080.8Direct InhA inhibition, active against INH-resistant strains.[1]
4-Hydroxy-2-pyridones NITD-916~0.60.05Potent bactericidal activity, in vivo efficacy in mouse models.[4]
Diphenyl Ethers Triclosan0.73-Broad-spectrum antimicrobial, serves as a scaffold for optimization.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key assays are provided below.

Recombinant InhA Expression and Purification

A robust and reliable source of purified InhA is essential for in vitro inhibition studies. The following protocol outlines the expression and purification of recombinant M. tb InhA from E. coli.

Start Start Transformation Transform E. coli BL21(DE3) with pET vector containing inhA gene Start->Transformation Culture_Growth Grow transformed E. coli culture to mid-log phase (OD600 ~0.6-0.8) Transformation->Culture_Growth Induction Induce protein expression with IPTG (e.g., 1 mM) and incubate at a reduced temperature (e.g., 16-25°C) Culture_Growth->Induction Harvesting Harvest bacterial cells by centrifugation Induction->Harvesting Lysis Resuspend cell pellet in lysis buffer and lyse cells by sonication Harvesting->Lysis Clarification Clarify lysate by high-speed centrifugation Lysis->Clarification Affinity_Chromatography Purify His-tagged InhA from the supernatant using a Ni-NTA affinity column Clarification->Affinity_Chromatography Elution Elute InhA with an imidazole gradient Affinity_Chromatography->Elution Dialysis Dialyze purified InhA against a storage buffer to remove imidazole Elution->Dialysis QC Assess purity and concentration (SDS-PAGE and Bradford assay) Dialysis->QC End End QC->End

Figure 2: Workflow for recombinant InhA expression and purification.

Step-by-Step Methodology:

  • Transformation: Transform E. coli BL21(DE3) competent cells with a pET expression vector containing the M. tuberculosis inhA gene with an N-terminal polyhistidine tag.

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to 16-25°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. Continue to incubate with shaking for 12-16 hours.

  • Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).

  • Elution: Elute the bound InhA protein using an elution buffer with a high concentration of imidazole (e.g., 250 mM).

  • Dialysis: Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) to remove imidazole.

  • Quality Control: Assess the purity of the recombinant InhA by SDS-PAGE and determine the protein concentration using a Bradford assay.

InhA Enzyme Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of InhA by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[2]

Materials:

  • Purified recombinant InhA

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate

  • Assay buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, NADH (final concentration, e.g., 250 µM), and the test compound at various concentrations. Include a positive control (a known InhA inhibitor) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add purified InhA to each well to a final concentration of, for example, 100 nM.[5]

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.[5]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, DD-CoA (final concentration, e.g., 25 µM), to all wells.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the percent inhibition relative to the DMSO control and plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining the MIC of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

  • Test compounds

  • 96-well microplates

  • Isoniazid (as a control)

Step-by-Step Methodology:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared M. tuberculosis suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a colorimetric indicator such as resazurin.

Conclusion and Future Directions

The N-benzyl-4-((heteroaryl)methyl)benzamides have emerged as a promising class of direct InhA inhibitors with potent anti-tubercular activity. Their ability to circumvent the primary mechanism of isoniazid resistance makes them attractive candidates for further development. The structure-activity relationships established to date provide a solid foundation for the rational design of new analogs with improved potency and pharmacokinetic profiles.

Future research should focus on:

  • Expansion of the Heteroaryl Library: Synthesis and evaluation of a broader range of heterocyclic moieties to identify novel, highly potent inhibitors.

  • Optimization of Pharmacokinetic Properties: Modification of the scaffold to enhance solubility, metabolic stability, and oral bioavailability.

  • In Vivo Efficacy Studies: Evaluation of the most promising candidates in animal models of tuberculosis to assess their therapeutic potential.

  • Combination Therapy Studies: Investigating the synergistic effects of these direct InhA inhibitors with other anti-tubercular agents.

The continued exploration of the N-benzyl-4-((heteroaryl)methyl)benzamide scaffold holds significant promise for the development of the next generation of anti-tuberculosis drugs that can effectively combat both drug-susceptible and drug-resistant strains of M. tuberculosis.

References

  • A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis. (n.d.). National Institutes of Health. [Link]

  • Expression and purification of recombinant antigens of Mycobacterium tuberculosis for application in serodiagnosis. (2005). PubMed. [Link]

  • Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. (2016). ACS Publications. [Link]

  • Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors. (2016). National Institutes of Health. [Link]

  • Guardia, A., Gulten, G., Fernandez, R., Gómez, J. E., Wang, F., Convery, M. A., Blanco-Ruano, D., Martínez-Martínez, M. S., Pérez-Herrán, E., Alonso, M., Ortega, F., Rullás, J., Calvo, D., Mata, L., Young, R. J., Sacchettini, J. C., Mendoza-Losana, A., Remuiñán, M. J., Ballell, L., … Castro-Pichel, J. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 687–701. [Link]

  • Synthesis and antituberculosis activity of new thiazolylhydrazone derivatives. (2008). National Institutes of Health. [Link]

  • Recombinant Mycobacterium tuberculosis Enoyl-[acyl-carrier-protein] reductase [NADH] (inhA). (n.d.). CUSABIO. [Link]

  • Direct inhibitors of InhA active against Mycobacterium tuberculosis. (2015). National Institutes of Health. [Link]

  • Expression and purification of recombinant antigens of Mycobacterium tuberculosis for application in serodiagnosis. (2005). ResearchGate. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). MDPI. [Link]

  • Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. (2007). National Institutes of Health. [Link]

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Comparative

A Comparative Guide to the Antioxidant Activity of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides

Introduction: The Quest for Novel Synthetic Antioxidants The overproduction of free radicals and other reactive oxygen species (ROS) is a hallmark of oxidative stress, a deleterious process implicated in the pathogenesis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Synthetic Antioxidants

The overproduction of free radicals and other reactive oxygen species (ROS) is a hallmark of oxidative stress, a deleterious process implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease.[1][2] While biological systems possess endogenous antioxidant defenses, supplementation with exogenous antioxidants can provide additional protection. This has spurred significant interest in the discovery and development of novel synthetic antioxidants.

Among the vast landscape of synthetic compounds, heterocyclic structures are of particular interest due to their diverse biological activities.[1] The 1,2,3-triazole moiety, in particular, is a well-established pharmacophore found in numerous bioactive molecules. When combined with a nitrone functional group—a known free radical scavenger—the resulting hybrid structures, such as N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, present a promising avenue for novel antioxidant development.[3][4]

This guide provides an in-depth technical comparison of the antioxidant activity of a series of these novel nitrone-triazole hybrids. We will delve into the experimental methodologies used to assess their efficacy, present a comparative analysis of their performance against established standards, and discuss the structure-activity relationships that govern their antioxidant potential.

Compounds Under Investigation: A Focused Library

The core structure for this analysis is the N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide scaffold. The specific compounds evaluated in this guide, designated 10a-d , differ by the substitution on the aryl ring at the 4-position of the triazole.[5][6] This strategic variation allows for a systematic evaluation of how electronic and steric factors influence antioxidant capacity.

cluster_core Core Scaffold cluster_derivatives Aryl (Ar) Substitutions Core N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide A 10a: Phenyl B 10b: 4-Fluorophenyl C 10c: 2,4-Difluorophenyl D 10d: 4-Fluoro-3-methylphenyl

Caption: Core chemical scaffold and specific aryl substitutions for compounds 10a-d.

Methodologies for Assessing Antioxidant Activity

To provide a comprehensive profile of antioxidant behavior, multiple assays are employed. Each assay targets a different aspect of antioxidant action, primarily categorized as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanisms. The choice of assays is critical for elucidating the precise mechanism by which a compound neutralizes free radicals.

Common In Vitro Antioxidant Assays

Three widely accepted methods for evaluating antioxidant capacity are the DPPH, ABTS, and FRAP assays.[7] Each relies on a colorimetric change that can be measured using a spectrophotometer, providing a quantitative assessment of a compound's antioxidant power.

G cluster_workflow General Spectrophotometric Assay Workflow start Prepare Stable Radical or Metal Complex Solution (e.g., DPPH, ABTS, Fe³⁺-TPTZ) add_antioxidant Add Test Compound (e.g., Nitrone 10a-d) & Controls (e.g., Trolox) start->add_antioxidant incubate Incubate for a Defined Time Period (e.g., 30 min in the dark) add_antioxidant->incubate measure Measure Absorbance at Specific Wavelength (e.g., 517 nm for DPPH) incubate->measure calculate Calculate % Inhibition or Trolox Equivalent Antioxidant Capacity (TEAC) measure->calculate end Comparative Analysis calculate->end

Caption: Generalized workflow for common spectrophotometric antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[8] The DPPH radical has a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[9] Upon reduction by an antioxidant, the solution's color fades to yellow, and the absorbance decreases. The degree of discoloration is directly proportional to the scavenging activity of the antioxidant.[8][9]

  • Experimental Protocol:

    • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol or ethanol.[9] Before use, dilute this stock to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

    • Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test compound solution (dissolved in an appropriate solvent).

    • Initiation: Add the DPPH working solution to the test compound and mix thoroughly. A blank is prepared with the solvent instead of the test compound.[9]

    • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[9]

    • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[10] The ABTS•+ is generated by oxidizing ABTS with a strong oxidizing agent like potassium persulfate.[10][11] When an antioxidant is added, it reduces the ABTS•+, causing the color to fade. The reduction in absorbance, typically measured at 734 nm, is proportional to the antioxidant's activity.[11] This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.[10]

  • Experimental Protocol:

    • Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[7][12]

    • Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Reaction Mixture: Add a small volume of the test compound or standard (like Trolox) to a larger volume of the ABTS•+ working solution.

    • Incubation: Allow the reaction to proceed for a specified time (e.g., 6 minutes) at room temperature.

    • Measurement: Read the absorbance at 734 nm.[10]

    • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.[7]

Comparative Analysis of Antioxidant Performance

The antioxidant activities of nitrones 10a-d were evaluated using the DPPH and ABTS assays. The results, particularly from the DPPH assay, reveal significant differences based on the aryl substitution pattern.[6]

Compound IDAryl (Ar) SubstituentDPPH Scavenging (%) after 20 min[6]DPPH Scavenging (%) after 60 min[6]ABTS•+ Scavenging (%)[6]
10a Phenyl57.078.08.0
10b 4-Fluorophenyl64.579.025.0
10c 2,4-Difluorophenyl81.096.046.0
10d 4-Fluoro-3-methylphenyl78.094.029.0
Trolox (Standard)--91.0
Insights from Experimental Data
  • DPPH Assay Performance: The data clearly indicates that the presence and position of fluorine atoms on the aryl ring significantly enhance DPPH radical scavenging activity.[6]

    • The unsubstituted compound 10a showed the lowest activity.[6]

    • Introducing fluorine atoms, as in compounds 10b , 10c , and 10d , led to a marked increase in scavenging ability.[6]

    • Compound 10c , with a 2,4-difluorophenyl group, was the most potent, achieving 81% inhibition after just 20 minutes and nearly complete scavenging (96%) after 60 minutes.[6] This suggests that the electronic properties conferred by the fluorine substituents facilitate more efficient electron or hydrogen atom donation to the DPPH radical.

  • ABTS Assay Performance: In stark contrast to the DPPH results, all tested compounds (10a-d ) exhibited negligible activity in the ABTS assay, with scavenging percentages ranging from only 8% to 46%.[3][6] This is significantly lower than the standard antioxidant Trolox, which showed 91% inhibition.[6] This discrepancy highlights the mechanistic specificity of antioxidant assays. The steric hindrance or electronic properties of the nitrone-triazole hybrids may make them incompatible with the larger, more complex ABTS radical cation, while still allowing for effective interaction with the smaller DPPH radical.

Structure-Activity Relationship (SAR) and Mechanistic Implications

The observed results allow for the formulation of a preliminary structure-activity relationship.

SAR cluster_structure Structural Modification cluster_activity Observed Activity Change A Unsubstituted Phenyl (Compound 10a) B Addition of Electron-Withdrawing Fluorine Substituents (Compounds 10b, 10c, 10d) A->B Modification C Lower DPPH Scavenging D Significantly Increased DPPH Scavenging B->D Leads to

Caption: Structure-activity relationship for DPPH scavenging activity.

  • Enhancement by Fluorination: The primary driver for high DPPH scavenging activity in this series is the presence of fluorine on the aryl ring. Electron-withdrawing groups like fluorine can modulate the electronic distribution of the entire molecule, potentially stabilizing the radical formed after the antioxidant donates a hydrogen atom or electron, thereby making the donation process more favorable.

  • Assay-Dependent Mechanism: The pronounced difference in activity between the DPPH and ABTS assays suggests that these nitrones likely operate via a mechanism that is sensitive to the specific radical species. Their effectiveness against DPPH points towards a potent ability to act as HAT or SET donors to sterically accessible radicals. The lack of activity against ABTS•+ may indicate that factors like steric hindrance or solubility in the assay medium prevent effective interaction.[3][6]

Conclusion and Future Directions

This comparative guide demonstrates that N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides are a class of compounds with tunable antioxidant properties. Specifically, the fluorinated derivatives, and most notably the 2,4-difluorophenyl variant (10c ), exhibit potent free radical scavenging activity in the DPPH assay.[6]

However, their ineffectiveness in the ABTS assay underscores a critical principle in antioxidant research: no single assay can fully characterize a compound's antioxidant profile. For drug development professionals, this highlights the necessity of screening potential candidates across a battery of tests that probe different mechanisms (e.g., including assays like ORAC for peroxyl radicals or FRAP for reducing power) to build a comprehensive understanding of their potential therapeutic utility.

Future research should focus on expanding the library of aryl substitutions to further refine the structure-activity relationship and on evaluating the most promising compounds in more biologically relevant systems, such as cell-based oxidative stress models.

References

  • Benchchem. (n.d.). ABTS Assay for Determining Antioxidant Capacity.
  • Ultimate Treat. (2024, December 9). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP).
  • Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
  • Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric).
  • G-Biosciences. (n.d.). FRAP Antioxidant Assay, Cat. # BAQ066.
  • Moreira, L. (2019, July 26). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io.
  • E3S Web of Conferences. (n.d.). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.).
  • MDPI. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.
  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay.
  • Benkhaira, N., et al. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate.
  • Shimamura, T., et al. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate.
  • ResearchGate. (2024, May 21). (PDF) Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.
  • PubMed. (2024, May 29). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.
  • ResearchGate. (n.d.). ABTS decolorization assay – in vitro antioxidant capacity v1.
  • Ak, G., & Gülçin, İ. (n.d.). Genesis and development of DPPH method of antioxidant assay. PubMed Central.
  • MDPI. (n.d.). DPPH Radical Scavenging Assay.
  • Rushing, J., et al. (n.d.). Antioxidant Assay: The DPPH Method. LOUIS.
  • PubMed. (n.d.). Antioxidant Activity of 1,2,4-Triazole and its Derivatives: A Mini-Review.
  • ResearchGate. (n.d.). Antioxidant Activity of 1,2,4-Triazole and Its Derivatives: A Mini Review.
  • Cetin, A., & Geçibesler, İ. H. (2015, June 27). Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. Journal of Applied Pharmaceutical Science.
  • ResearchGate. (2025, August 6). Antioxidant properties of a novel triazole ligand.
  • ISRES Publishing. (n.d.). Antioxidant Properties of 1,2,4-Triazoles.
  • MDPI. (2022, December 24). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones.
  • ResearchGate. (2022, December 9). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones.
  • ResearchGate. (n.d.). Examples of triazoles with antioxidant properties.
  • PubMed. (2022, December 24). Synthesis and Antioxidant Properties of Novel 1,2,3-Triazole-Containing Nitrones.

Sources

Validation

A Researcher's Guide to the Biological Evaluation of N-Benzyl-4-methoxyaniline Derivatives

Welcome to a detailed exploration of the biological potential harbored within N-Benzyl-4-methoxyaniline and its derivatives. This guide is crafted for researchers, scientists, and professionals in drug development, offer...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed exploration of the biological potential harbored within N-Benzyl-4-methoxyaniline and its derivatives. This guide is crafted for researchers, scientists, and professionals in drug development, offering an in-depth, objective comparison of the performance of these compounds and the experimental methodologies crucial for their evaluation. N-Benzyl-4-methoxyaniline serves as a versatile chemical intermediate, notable for its applications in both the dye and pharmaceutical industries.[1] Its unique structure, which includes a benzyl group and a methoxy-substituted aniline ring, provides a flexible scaffold for developing new therapeutic agents.[1] Derivatives of this compound have shown particular promise as antibacterial agents, making this class of molecules a fertile ground for discovery.[1][2]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, provides self-validating experimental designs, and is grounded in authoritative scientific literature to ensure trustworthiness and accuracy.

The Therapeutic Landscape of N-Benzyl-4-methoxyaniline Derivatives

The core structure of N-Benzyl-4-methoxyaniline (also known as N-Benzyl-p-anisidine) is a secondary amine that combines a p-methoxyphenyl group with a benzyl moiety.[3][4] This arrangement is a launchpad for a multitude of derivatives with diverse biological activities. The primary areas of investigation for these compounds include:

  • Antimicrobial Activity: A significant body of research focuses on the antibacterial and antifungal properties of these derivatives.[1] Some have demonstrated moderate to strong activity against Gram-positive bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA).[2][5]

  • Antioxidant Activity: The presence of the aniline and methoxy groups suggests inherent antioxidant potential. Schiff base derivatives, in particular, are known to scavenge free radicals, a property crucial for combating oxidative stress implicated in numerous diseases.[6]

  • Anticancer Activity: The cytotoxicity of these compounds against various cancer cell lines is an emerging area of interest. The ability to induce apoptosis or inhibit cell proliferation makes them candidates for novel anticancer drug development.[7]

This guide will focus on the standard, validated assays used to quantify these biological activities, providing a framework for comparative analysis.

General Workflow for Biological Evaluation

A systematic approach is paramount when evaluating a new chemical entity. The following workflow illustrates a logical progression from initial screening to more detailed characterization.

G cluster_0 In Vitro Evaluation cluster_1 In Silico Analysis cluster_2 Lead Optimization synthesis Synthesis & Purification antimicrobial Antimicrobial Screening (e.g., MIC Assay) synthesis->antimicrobial antioxidant Antioxidant Screening (e.g., DPPH Assay) synthesis->antioxidant cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) synthesis->cytotoxicity sar Structure-Activity Relationship (SAR) antimicrobial->sar antioxidant->sar cytotoxicity->sar docking Molecular Docking docking->sar admet ADMET Prediction lead_opt Lead Optimization sar->lead_opt

Caption: Mechanism of the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.2 mg/mL). [8]Also prepare stock solutions of the test compounds and a standard antioxidant (like ascorbic acid or Trolox) in methanol or another suitable solvent. [8]2. Assay Procedure:

    • In a set of test tubes or a 96-well plate, add different concentrations of the test compounds. [8] * Add a fixed volume of the DPPH solution to each tube/well. [8] * Prepare a control containing only the solvent and the DPPH solution.

  • Incubation: Shake the mixture and incubate it in the dark at room temperature for 30 minutes. [9][10]4. Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer or a microplate reader. [10]5. Calculation: The percentage of scavenging activity is calculated using the formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [8]6. IC50 Determination: Plot the percentage of inhibition against the compound concentration to determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Data Presentation: Comparative Antioxidant Activity
DerivativeSubstituentIC50 (µg/mL)
Compound 1 4-Hydroxy15.2
Compound 2 4-Methoxy25.8
Compound 3 3,4-Dimethoxy22.1
Compound 4 Unsubstituted45.7
Ascorbic Acid (Standard)5.6

Note: Data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Expert Insight: The structure of the derivative significantly influences its antioxidant activity. The presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), on the aromatic rings generally enhances the radical scavenging ability. This is a key aspect of the Structure-Activity Relationship (SAR) analysis.

Assessment of Anticancer Activity (Cytotoxicity)

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [11][12]

Experimental Protocol: MTT Cytotoxicity Assay

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. [11][13]This conversion only happens in metabolically active cells. [11]The formazan crystals are then solubilized, and the resulting colored solution is quantified by measuring its absorbance, which is directly proportional to the number of viable cells. [11][13] Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for cell attachment. [11][13]2. Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the N-Benzyl-4-methoxyaniline derivatives. Include wells for a negative control (cells with medium only) and a positive control (a known anticancer drug like Carboplatin). [7]3. Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the treatment media and add MTT solution (typically 0.5 mg/mL in serum-free media) to each well. [11]Incubate for 2-4 hours until purple precipitate is visible. [13]5. Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. [11][14]6. Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at approximately 570 nm using a microplate reader. [13][14]7. Calculation: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity
DerivativeSubstituentIC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7
Compound 1 4-Fluoro12.518.3
Compound 2 4-Trifluoromethyl8.911.2
Compound 3 4-Nitro25.130.5
Compound 4 Unsubstituted55.6>100
Carboplatin (Standard)15.022.0

Note: Data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

In-Silico Studies: Molecular Docking

To complement in vitro results, molecular docking studies are performed to predict the binding interactions between the derivatives (ligands) and a specific biological target (e.g., a bacterial enzyme or a cancer-related protein). [15]This computational method helps in understanding the mechanism of action at a molecular level and guides the design of more potent compounds. [16] Workflow:

  • Preparation: Obtain the 3D structures of the target protein (from a database like the Protein Data Bank) and the synthesized ligands. [15][16]2. Docking Simulation: Use software (e.g., AutoDock Vina) to place the ligand into the active site of the protein and calculate the binding affinity (docking score). [15][16]3. Analysis: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site. [16]

G prep_receptor Prepare Receptor (Protein Structure) define_site Define Binding Site prep_receptor->define_site prep_ligand Prepare Ligand (Derivative Structure) run_docking Run Docking Simulation prep_ligand->run_docking define_site->run_docking analyze Analyze Results (Binding Energy, Poses) run_docking->analyze visualize Visualize Interactions analyze->visualize

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The compound 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a special...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. The compound 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is a specialized molecule, and like many research chemicals, comprehensive hazard data may not be readily available. This guide provides a framework for establishing a robust Personal Protective Equipment (PPE) protocol, grounded in the principles of risk assessment and chemical analogy. Our goal is not just to meet compliance standards but to foster a culture of safety that protects you, your colleagues, and your research.

This document will detail the necessary PPE, explain the rationale behind each selection, and provide operational plans for its use, decontamination, and disposal.

Hazard Assessment: A Proactive Stance on an Uncharacterized Compound

A full Safety Data Sheet (SDS) for 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine is not widely available, a common scenario in drug discovery.[1] Therefore, we must infer potential hazards by analyzing its structural components. This practice of treating new or uncharacterized compounds as potentially hazardous is a cornerstone of laboratory safety.[2][3][4]

The molecule can be deconstructed into three key functional groups, each with known hazard profiles:

  • N-phenyl-4-aminopiperidine Core: This is the primary source of concern. Aromatic amines, as a class, can be toxic and are known skin irritants and sensitizers.[5][6] Structurally similar compounds like N-phenylpiperidin-4-amine and 1-Benzyl-N-phenylpiperidin-4-amine are classified as skin and eye irritants.[7][8]

  • Piperidine Ring: This heterocyclic amine can be corrosive and irritating to the skin and respiratory tract.[9][10]

  • Benzyl Group: While generally less hazardous, it can contribute to skin irritation.

Based on this analysis, we must assume the compound is, at a minimum, a skin/eye irritant, a potential skin sensitizer, and possibly harmful if inhaled or ingested.[3]

Potential Hazard Rationale / Associated Functional Group Primary Routes of Exposure
Skin Irritation / Corrosion Aromatic Amine, Piperidine RingDermal Contact
Serious Eye Irritation Aromatic Amine, Piperidine RingEye Contact
Skin Sensitization Aromatic AmineDermal Contact
Respiratory Irritation Aromatic Amine, Piperidine (if aerosolized)Inhalation
Acute Toxicity (Oral) Aromatic AmineIngestion

Core PPE Protocol: Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE at no cost to the employee.[11][12] The following protocol represents the minimum required PPE for handling 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine in a laboratory setting.

Hand Protection: The Critical Barrier
  • Requirement: Double-gloving with nitrile gloves.

  • Rationale and Causality: The primary risk is dermal absorption. Aromatic amines can permeate some glove materials.[13] Double-gloving provides an essential additional layer of protection. The outer glove absorbs the initial splash and can be removed immediately, leaving the inner glove to protect you during the decontamination process. Nitrile is selected for its broad chemical resistance against a variety of organic compounds.[12][14]

  • Standard Operating Procedure (SOP):

    • Inspect both pairs of gloves for any signs of damage or manufacturing defects before donning.

    • Don the first pair of gloves, ensuring they fit snugly.

    • Don the second, outer pair of gloves.

    • If the outer glove comes into contact with the chemical, remove it immediately and carefully, avoiding contact with the inner glove.

    • Replace disposable gloves frequently and always wash hands thoroughly after removal.[4]

Eye and Face Protection: Shielding from Splashes and Aerosols
  • Requirement: ANSI Z87.1-compliant chemical splash goggles. A face shield must be worn over the goggles when there is a significant risk of splashing (e.g., during bulk transfers or solution preparation).[15]

  • Rationale and Causality: The N-phenyl-4-aminopiperidine structure suggests the compound is a serious eye irritant.[16][17] Standard safety glasses do not provide a seal around the eyes and are insufficient. Chemical splash goggles are essential to prevent entry of liquids from any angle.[15] A face shield adds a crucial layer of protection for the entire face.[12]

Body Protection: Preventing Skin Contact
  • Requirement: A buttoned, long-sleeved laboratory coat. Chemical-resistant aprons or sleeves should be considered for larger-scale operations.

  • Rationale and Causality: A lab coat protects your skin and personal clothing from incidental splashes and spills.[12] It is crucial that the lab coat remains fully buttoned to provide continuous coverage.[14] For procedures with a higher risk of splashes, supplemental chemical-resistant apparel is a prudent measure.

Respiratory Protection: A Precautionary Measure
  • Requirement: All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Rationale and Causality: While the compound's volatility is likely low, handling the solid powder can generate dust. A chemical fume hood is the primary engineering control to prevent inhalation of airborne particles.[18] Respiratory protection (e.g., an N95 respirator) is typically not required if work is conducted properly within a fume hood, but a risk assessment should be performed for any procedure that could generate significant aerosols outside of this control.[12]

Operational Plans: Integrating Safety into Your Workflow

Effective PPE use extends beyond simply wearing the equipment. It involves a systematic process of selection, use, decontamination, and disposal. The following workflow diagrams illustrate these critical steps.

PPE_Workflow C C D D C->D E E F F E->F

Decontamination and Disposal Plan

Contaminated PPE is a hazardous waste. Proper removal and disposal are critical to prevent secondary exposure.

  • Gloves: The outer gloves should be removed immediately after handling the chemical and disposed of in a designated solid hazardous waste container. The inner gloves should be removed after completing the work and before leaving the laboratory.[4]

  • Lab Coats: If a lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of according to your institution's hazardous waste procedures. Do not wear contaminated lab coats outside of the laboratory.

  • Goggles and Face Shields: Reusable eye and face protection should be wiped down and cleaned after use. If significant contamination occurs, they should be decontaminated according to institutional guidelines.

  • Waste Disposal: All solid waste contaminated with 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine (e.g., gloves, weigh paper, pipette tips) must be placed in a clearly labeled, sealed hazardous waste container for collection by your institution's Environmental Health and Safety (EHS) department.[7][19]

Decontamination_Workflow A Work Complete B Remove Outer Gloves A->B C Remove Lab Coat (If not contaminated) B->C Waste Solid Hazardous Waste Bin B->Waste Dispose D Remove Goggles/Face Shield C->D E Remove Inner Gloves D->E F Wash Hands with Soap & Water E->F E->Waste Dispose

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion: Building a Foundation of Trust Through Safety

For novel compounds like 1-Benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine, a conservative and well-documented safety protocol is not just a requirement; it is a professional obligation. By understanding the potential hazards based on chemical structure, implementing a multi-layered PPE strategy, and adhering to strict operational workflows, we can handle such materials with confidence. This diligent approach ensures your personal safety and upholds the scientific integrity of your work, building a foundation of trust in our shared pursuit of discovery.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link][20][21][22][23][24]

  • OSHA's PPE Laboratory Standards. (2022-11-30). Clarion Safety Systems. Retrieved from [Link][11]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Diplomata Comercial. Retrieved from [Link][5]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link][2]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager. Retrieved from [Link][12]

  • Guidelines for Managing and Storing Personal Protective Equipment in Clinical Lab Settings. (n.d.). American Hospital Association. Retrieved from [Link][25]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023-11-09). ACS Chemical Health & Safety. Retrieved from [Link][6]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link][26]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link][3]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link][15]

  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link][19]

  • Unknown Chemical Guidance. (n.d.). The University of Texas at Tyler. Retrieved from [Link][27]

  • 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine SDS. (n.d.). LookChem. Retrieved from [Link][1]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000). CDC Stacks. Retrieved from [Link][13]

  • 1-Benzyl-4-piperidylamine PubChem Entry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link][16]

Sources

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